molecular formula C22H33NO4 B192615 Tuberostemonine CAS No. 6879-01-2

Tuberostemonine

Cat. No.: B192615
CAS No.: 6879-01-2
M. Wt: 375.5 g/mol
InChI Key: GYOGHROCTSEKDY-JJDZUBOLSA-N
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Description

Tuberostemonine (CAS 6879-01-2) is a natural alkaloid isolated from the roots of Stemona species, such as Stemona tuberosa Lour. This compound is provided with a purity of >=98% and is a valuable candidate for a wide range of preclinical research areas. Recent studies highlight its potential in metabolic disease research, where it has been shown to alleviate high-fat diet-induced obesity and hepatic steatosis by increasing energy expenditure and improving disorders of glycolipid metabolism . In respiratory research, this compound demonstrates significant efficacy in models of pulmonary fibrosis. It alleviates the condition by inhibiting the TGF-β/smad signaling pathway and by enhancing the function of the SLC7A11/glutamate antiporter to restrain ferroptosis, a unique form of cell death . Furthermore, in oncology research, this compound can reverse multidrug resistance (MDR) in chronic myelogenous leukemia cells (K562/ADR) by downregulating the expression of NF-κB and Survivin, thereby increasing the effectiveness of chemotherapeutic agents . Its well-documented antitussive (cough-suppression) activity and its action as an open-channel blocker at glutamate receptors further contribute to its diverse pharmacological profile . This compound exhibits relatively high intestinal permeability, supporting its suitability for oral administration in animal studies . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOGHROCTSEKDY-JJDZUBOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@@H]5[C@H]1OC(=O)[C@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6879-01-2
Record name Tuberostemonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6879-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tuberostemonine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Tuberostemonine: A Technical Guide to its Natural Sources and Isolation from Stemona Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine is a prominent member of the Stemona alkaloids, a complex group of structurally diverse natural products. Found primarily in the roots of various Stemona species, this alkaloid has garnered significant scientific interest due to its potent biological activities, including antitussive and insecticidal properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification from Stemona species, and a summary of its known biological activities and mechanisms of action.

Natural Sources of this compound

This compound and its derivatives are predominantly found in plants belonging to the Stemonaceae family, particularly within the genus Stemona. The primary species recognized as sources for the herbal medicine Radix Stemonae (Baibu) in the Pharmacopoeia of the People's Republic of China are Stemona tuberosa, Stemona japonica, and Stemona sessilifolia. These species are considered authentic sources for the extraction of this compound and related alkaloids.

While S. tuberosa is a well-documented and significant source of this compound, other species such as S. japonica and S. sessilifolia also produce this and other structurally related alkaloids. The alkaloid profile, including the relative abundance of this compound, can vary between different Stemona species and even among plants of the same species collected from different geographical locations.

Quantitative Analysis of this compound Yield

The yield of this compound from Stemona species can vary significantly based on the plant species, the specific extraction method employed, and the purification strategy. The following table summarizes quantitative data on the isolation of this compound and related alkaloids from various Stemona species as reported in the scientific literature.

Plant SpeciesExtraction MethodAlkaloidYield (% w/w)Reference
Stemona tuberosaMethanol (B129727) extraction followed by silica (B1680970) gel column chromatographyThis compound O derivative0.00023%
Stemona tuberosaMethanol extraction followed by silica gel column chromatographyThis compound N0.04%
Stemona japonicaReflux extraction with 90% ethanol (B145695) followed by ion exchange chromatographyTotal Alkaloids~58.70% transfer rate, product purity up to 70%

Experimental Protocols for Isolation and Purification

The isolation of this compound from Stemona plant material typically involves a multi-step process encompassing extraction, acid-base partitioning to isolate the alkaloid fraction, and subsequent chromatographic purification.

Protocol 1: Conventional Solvent Extraction and Purification

This protocol is a generalized procedure based on common methods for extracting and isolating this compound from the dried roots of Stemona species.

1. Extraction:

  • Plant Material Preparation: The dried roots of the selected Stemona species are ground into a coarse powder.

  • Solvent Extraction: The powdered plant material (e.g., 10 kg of S. tuberosa roots) is extracted with methanol (3 x 15 L) at room temperature for 24 hours for each extraction. Alternatively, reflux extraction with 90% ethanol at a solvent-to-solid ratio of 8:1 (v/w) for 3 hours, repeated three times, can be employed for the extraction of total alkaloids from S. japonica.

  • Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2. Acid-Base Partitioning for Alkaloid Enrichment:

  • The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent like diethyl ether or n-hexane to remove neutral and acidic compounds.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with an aqueous base such as ammonia.

  • The basified aqueous layer is subsequently extracted repeatedly with a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) to transfer the free base alkaloids into the organic phase.

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to afford the crude alkaloid fraction.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system of chloroform-methanol or n-hexane-acetone is commonly used to separate the alkaloids based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC), often visualized with Dragendorff's reagent.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound can be further purified using preparative HPLC with a C18 column to obtain the pure compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that can enhance extraction efficiency and reduce extraction time.

  • Procedure: Powdered Stemona plant material is placed in an extraction vessel with a suitable solvent, such as methanol, at a solvent-to-solid ratio of approximately 10:1 (v/w). The mixture is then subjected to ultrasonic irradiation in a bath or with a probe sonicator for a specified duration (e.g., 30 minutes). Following extraction, the mixture is filtered or centrifuged, and the supernatant is concentrated. The subsequent purification steps are similar to those described in Protocol 1.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antitussive and insecticidal effects being the most extensively studied.

Antitussive Activity

This compound has been shown to possess significant antitussive properties. Studies on animal models, such as the citric acid-induced cough model in guinea pigs, have demonstrated its efficacy in reducing cough frequency. The mechanism of its antitussive action is believed to be primarily peripheral, acting on the sensory nerves in the airways to suppress the cough reflex, rather than acting on the central nervous system.

Insecticidal Activity

Stemona alkaloids, including this compound, have a long history of use as natural insecticides. Their insecticidal action is attributed to their neurotoxic effects on insects. The primary molecular targets are the nicotinic acetylcholine (B1216132) receptors (nAChRs) and the enzyme acetylcholinesterase (AChE) in the insect nervous system.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: this compound and related alkaloids can act as modulators of insect nAChRs. By binding to these receptors, they can either mimic or block the action of the neurotransmitter acetylcholine, leading to disruption of nerve impulse transmission, paralysis, and ultimately, insect death.

  • Acetylcholinesterase (AChE) Inhibition: Some Stemona alkaloids also inhibit AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation and paralysis of the insect.

Visualizations

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Tuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine, a complex pentacyclic alkaloid isolated from the roots of Stemona species, stands as a molecule of significant interest in the pharmaceutical and agrochemical sectors due to its potent antitussive and insecticidal properties. While organic chemists have achieved remarkable success in its total synthesis, the natural biosynthetic pathway of this intricate molecule within the plant remains largely uncharted territory. This technical guide synthesizes the current understanding, including a proposed biosynthetic pathway, and outlines the general experimental methodologies required to fully elucidate the enzymatic steps involved in the construction of this compound. This document is intended to serve as a comprehensive resource for researchers dedicated to unraveling the secrets of plant secondary metabolism and harnessing its potential for drug discovery and development.

Proposed Biosynthetic Pathway of Stemona Alkaloids

The biosynthesis of this compound is believed to follow a pathway common to other Stemona alkaloids, originating from basic amino acid precursors. The proposed pathway involves the intricate assembly of a characteristic pyrrolo[1,2-a]azepine core, which is subsequently modified through a series of enzymatic reactions to yield the diverse array of Stemona alkaloids, including this compound.

Formation of the Pyrrolo[1,2-a]azepine Nucleus

The initial steps of the proposed pathway are thought to involve the condensation of L-ornithine and glutamic acid to form a spermidine-like intermediate. This intermediate is then proposed to undergo a Mannich-type cyclization reaction to yield the foundational pyrrolo[1,2-a]azepine bicyclic system. This core structure serves as the crucial scaffold upon which further complexity is built.

Proposed Biosynthesis of Pyrrolo[1,2-a]azepine Core cluster_precursors Primary Metabolites cluster_core_synthesis Core Structure Formation L-Ornithine L-Ornithine Spermidine_Intermediate Spermidine-like Intermediate L-Ornithine->Spermidine_Intermediate Multiple Enzymatic Steps Glutamic_Acid Glutamic Acid Glutamic_Acid->Spermidine_Intermediate Pyrroloazepine_Core Pyrrolo[1,2-a]azepine Core Spermidine_Intermediate->Pyrroloazepine_Core Mannich-type Cyclization

Proposed formation of the pyrrolo[1,2-a]azepine core from primary metabolites.
Elaboration of the Core Structure and Formation of Butyrolactone Moieties

Following the formation of the pyrrolo[1,2-a]azepine core, a series of enzymatic modifications, including oxidations, rearrangements, and further cyclizations, are hypothesized to occur. A key feature of this compound is the presence of two butyrolactone rings. The biosynthetic origin of these moieties is not yet confirmed but is likely to involve the oxidation and cyclization of alkyl side chains appended to the core structure. These subsequent modifications are responsible for the significant structural diversity observed among the Stemona alkaloids.

Hypothetical Pathway to this compound Pyrroloazepine_Core Pyrrolo[1,2-a]azepine Core Intermediate_1 Polycyclic Intermediate Pyrroloazepine_Core->Intermediate_1 Oxidations & Rearrangements Intermediate_2 Intermediate with Side Chains Intermediate_1->Intermediate_2 Further Cyclizations This compound This compound Intermediate_2->this compound Formation of Butyrolactone Rings (Oxidation & Cyclization)

Hypothetical elaboration of the core structure to yield this compound.

Quantitative Data Summary

As the biosynthetic pathway of this compound has not been fully elucidated, there is a significant lack of quantitative data such as enzyme kinetics, precursor incorporation rates, and yields of intermediates. The following table presents a template for the types of quantitative data that need to be collected once the relevant enzymes and intermediates are identified.

ParameterDescriptionMethod of DeterminationTarget Value/Range
Enzyme Kinetics (Km) Substrate concentration at which the enzyme reaches half of its maximum velocity.Enzyme assays with varying substrate concentrations.To be determined
Enzyme Kinetics (kcat) Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.Enzyme assays with known enzyme concentrations.To be determined
Precursor Incorporation Rate The efficiency with which a labeled precursor is incorporated into the final product.Isotopic labeling studies (e.g., ¹³C, ¹⁴C, ¹⁵N) followed by mass spectrometry or NMR analysis.To be determined
Intermediate Yield The amount of a specific biosynthetic intermediate produced under defined conditions.Extraction and quantification of intermediates from plant tissues or cell cultures.To be determined
Enzyme Expression Levels Relative or absolute quantification of the transcripts of biosynthetic genes.Quantitative PCR (qPCR) or RNA-sequencing.To be determined

Experimental Protocols for Pathway Elucidation

The complete elucidation of the this compound biosynthetic pathway will require a multi-faceted approach combining techniques from molecular biology, biochemistry, and analytical chemistry.

Identification of Candidate Genes

A common starting point is the identification of candidate genes encoding the biosynthetic enzymes. This is typically achieved through transcriptomic analysis of Stemona species known to produce this compound. By comparing the transcriptomes of high-producing and low-producing tissues or plants, researchers can identify genes that are co-expressed with this compound accumulation.

Experimental Workflow for Gene Identification Plant_Tissues High & Low this compound Producing Tissues RNA_Seq RNA-Sequencing Plant_Tissues->RNA_Seq Transcriptome_Assembly Transcriptome Assembly & Annotation RNA_Seq->Transcriptome_Assembly Differential_Expression Differential Gene Expression Analysis Transcriptome_Assembly->Differential_Expression Candidate_Genes Candidate Biosynthetic Genes Differential_Expression->Candidate_Genes

A typical workflow for identifying candidate biosynthetic genes.
Functional Characterization of Enzymes

Once candidate genes are identified, their functions must be experimentally validated. This involves heterologous expression of the genes in a suitable host system (e.g., E. coli, yeast, or Nicotiana benthamiana) followed by in vitro or in vivo enzyme assays.

Protocol for Heterologous Expression and Enzyme Assay:

  • Gene Cloning: The open reading frame of the candidate gene is amplified by PCR and cloned into an appropriate expression vector.

  • Heterologous Expression: The expression vector is transformed into the chosen host organism. Protein expression is induced under optimized conditions.

  • Protein Purification: The recombinant protein is purified from the host cell lysate using affinity chromatography (e.g., His-tag or GST-tag).

  • Enzyme Assay: The purified enzyme is incubated with a putative substrate (a hypothesized precursor in the pathway). The reaction products are then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzymatic conversion.

Precursor Feeding Studies

To confirm the proposed biosynthetic precursors, isotopically labeled compounds (e.g., with ¹³C, ¹⁴C, or ¹⁵N) can be fed to Stemona plant tissues or cell cultures. The incorporation of the label into this compound and its intermediates is then traced using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. This provides direct evidence for the metabolic route.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating and complex puzzle. While a general framework for the formation of Stemona alkaloids has been proposed, the specific enzymatic machinery responsible for constructing this valuable natural product remains to be discovered. The strategies and methodologies outlined in this guide provide a roadmap for future research in this area. A complete understanding of the this compound biosynthetic pathway will not only be a significant scientific achievement but will also open the door to metabolic engineering approaches for the sustainable production of this and other medicinally important Stemona alkaloids. The identification and characterization of the novel enzymes involved in this pathway could also provide valuable biocatalysts for synthetic chemistry.

Physical and chemical properties of Tuberostemonine alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine is a prominent member of the Stemona alkaloids, a diverse group of natural products isolated from the roots of various Stemona species. These plants have a long history of use in traditional medicine, particularly for their potent antitussive and insecticidal properties. This compound, with its complex pentacyclic structure, has attracted considerable interest from the scientific community for its intriguing chemical architecture and significant biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and insights into its mechanisms of action.

Physical and Chemical Properties

This compound is a crystalline solid, and its physicochemical properties are crucial for its isolation, characterization, and formulation.[1] The fundamental identifying and structural information for this compound is summarized below.

Table 1: General and Structural Properties of this compound

PropertyValueReference
CAS Number 6879-01-2[2][3][4][5]
Molecular Formula C22H33NO4[2][3][4][5]
Molecular Weight 375.5 g/mol [3][4][5][6]
Appearance Solid, Powder[4][7]
IUPAC Name (1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one[3][5]
Canonical SMILES CC[C@@H]1[C@H]2CCCCN3[C@H]2--INVALID-LINK--O4)C">C@H[C@@H]5[C@H]1OC(=O)[C@H]5C[3]

The solubility and melting point are critical parameters for experimental design and drug development.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Melting Point 86-87 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, DMF. Partially soluble in DMF:PBS (pH 7.2) (1:2) at 0.33 mg/ml.[4][7]

Spectroscopic data are essential for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data References for this compound

Spectroscopic DataReference
1H NMR and 13C NMR [6][8][9][10]
Mass Spectrometry (MS) [3][6][11][12][13]

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the roots of Stemona tuberosa. The general procedure involves an acid-base extraction followed by chromatographic purification.

Methodology:

  • Extraction: The dried and powdered roots of Stemona tuberosa are extracted with ethanol. The resulting extract is concentrated under reduced pressure.

  • Acid-Base Partitioning: The crude extract is acidified (e.g., with 5% HCl) and partitioned between an aqueous and an organic layer (e.g., CH2Cl2) to remove neutral and acidic impurities. The aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonia) and re-extracted with an organic solvent to yield the crude alkaloid mixture.[14]

  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, such as dichloromethane-methanol with a small amount of aqueous ammonia, is often employed to separate the different alkaloids.[2]

  • Preparative HPLC: Fractions enriched with this compound from column chromatography can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to yield the pure compound.[15][16]

G cluster_extraction Extraction cluster_partition Acid-Base Partitioning cluster_purification Purification plant Dried, Powdered Roots of Stemona tuberosa ethanol_extraction Ethanol Extraction plant->ethanol_extraction concentrate Concentration (in vacuo) ethanol_extraction->concentrate acidify Acidify (pH 1-2) and partition with CH2Cl2 concentrate->acidify basify Basify aqueous layer and extract with CH2Cl2 acidify->basify column_chrom Silica Gel Column Chromatography basify->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.
Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl3) in a standard 5 mm NMR tube.[17]

  • 1H and 13C NMR Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution. Standard pulse programs are used for 1D spectra.[6]

  • 2D NMR: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.[9]

Mass Spectrometry (MS):

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Infusion: A dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is infused into the ESI source.

  • Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) experiments are conducted to obtain fragmentation patterns, which are crucial for structural confirmation.[3][12][18]

Antitussive Activity Assay: Citric Acid-Induced Cough in Guinea Pigs

This is a standard preclinical model to evaluate the efficacy of antitussive agents.

Methodology:

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are used. They are acclimatized to the laboratory conditions for at least one week before the experiment.[7]

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes. A vehicle control group and a positive control group (e.g., codeine) are included.

  • Cough Induction: After a predetermined pre-treatment time (e.g., 30-60 minutes), each guinea pig is placed in a whole-body plethysmograph chamber. A 0.4 M solution of citric acid is nebulized into the chamber for a set duration (e.g., 3-5 minutes) to induce coughing.[7]

  • Data Collection: The number of coughs is recorded during the citric acid exposure and for a short period afterward.[19][20]

  • Data Analysis: The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle-treated control group. The dose required to inhibit the cough response by 50% (ID50) can be determined to assess potency.

G acclimatization Acclimatization of Guinea Pigs drug_admin Administration of this compound, Vehicle, or Positive Control acclimatization->drug_admin plethysmograph Placement in Whole-Body Plethysmograph drug_admin->plethysmograph cough_induction Cough Induction with Nebulized Citric Acid plethysmograph->cough_induction data_collection Recording Number of Coughs cough_induction->data_collection data_analysis Calculation of % Inhibition and ID50 data_collection->data_analysis result Assessment of Antitussive Efficacy data_analysis->result G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB p-IκB NFkB NF-κB IkB_NFkB IκB-NF-κB (Inactive) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases Degradation Proteasomal Degradation pIkB->Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces This compound This compound This compound->IKK Inhibits?

References

Tuberostemonine as a Glutamate Antagonist: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberostemonine, a principal alkaloid isolated from the roots of Stemona species, has been traditionally utilized for its antitussive properties. Emerging research, primarily from invertebrate models, has identified its role as a glutamate (B1630785) antagonist, suggesting a broader therapeutic potential. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its function as an open-channel blocker of glutamate receptors. Due to the limited availability of data on mammalian systems, this document extrapolates a hypothetical mechanism for N-Methyl-D-Aspartate (NMDA) receptor antagonism based on existing evidence and established principles of channel blockade. We provide a detailed overview of the known pharmacology, present available quantitative data, and outline key experimental protocols that can be employed to further elucidate its function in the mammalian central nervous system (CNS).

Introduction: Glutamate Receptors and this compound

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its receptors are pivotal in mediating fast synaptic transmission, synaptic plasticity, learning, and memory. Ionotropic glutamate receptors (iGluRs), including NMDA, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors, are ligand-gated ion channels whose dysregulation is implicated in numerous neurological disorders.[1][2] NMDA receptor antagonists, in particular, are a class of drugs that inhibit the action of the NMDA receptor and are utilized as anesthetics and are under investigation for various neurological conditions.[2]

This compound is an alkaloid derived from Stemona japonica. Foundational research has characterized this compound as a glutamate antagonist at the crayfish neuromuscular junction, providing the primary evidence for its mechanism of action.[3]

Core Mechanism of Action: Evidence from Invertebrate Models

The most definitive research on this compound's antagonistic action on glutamate receptors comes from electrophysiological studies at the crayfish neuromuscular junction. These studies have established several key characteristics of its mechanism.[3]

  • Postsynaptic Glutamate Response Inhibition: this compound reduces the amplitude of the glutamate response in a dose-dependent manner at concentrations exceeding 0.1 mM.[3]

  • Presynaptic Effects: The alkaloid also demonstrates presynaptic activity, reducing the quantal content of excitatory junctional potentials.[3]

  • Open-Channel Blockade: The inhibitory action of this compound is voltage-dependent, with hyperpolarization increasing the drug's effect. This, along with the observation that it accelerates the decay of the excitatory synaptic current, strongly indicates that this compound functions as an open-channel blocker.[3] This mechanism implies that the receptor's ion channel must be open for this compound to bind within the pore and exert its blocking effect.[3][4]

Quantitative Data on this compound Activity

Quantitative data for this compound's antagonism of glutamate receptors is sparse and, to date, has been derived from invertebrate preparations. There is a notable absence of published IC50 or Ki values for its activity on specific mammalian glutamate receptor subtypes.

Table 1: Summary of Known Quantitative Data for this compound

ParameterValueSpecies/PreparationReceptor TargetCitation
Effective Concentration > 0.1 mMCrayfish (neuromuscular junction)Glutamate Receptors[3]
IC50 Not Reported---
Ki Not Reported---
Receptor Subtype Selectivity Not Reported---

Note: The lack of data for mammalian systems represents a critical knowledge gap in understanding the potential therapeutic applications of this compound.

Hypothetical Mechanism in the Mammalian CNS & Signaling

Extrapolating from the crayfish data, we can propose a hypothetical mechanism for this compound in the mammalian CNS, focusing on the NMDA receptor, a common target for open-channel blockers.

Proposed Mechanism: Open-Channel Block of NMDA Receptors

NMDA receptors require the binding of both glutamate and a co-agonist (glycine or D-serine) to open their ion channel, which is permeable to Ca²⁺, Na⁺, and K⁺. At resting membrane potential, the channel is blocked by Mg²⁺ ions. Upon depolarization, the Mg²⁺ block is relieved, allowing ion influx.

We hypothesize that this compound acts as an uncompetitive, open-channel blocker of mammalian NMDA receptors. In this model, this compound would enter and bind to a site within the ion channel pore only after the receptor has been activated by glutamate and the co-agonist, and the channel is open. This binding would physically occlude the channel, preventing the influx of Ca²⁺ and Na⁺, thereby inhibiting further downstream signaling.

Downstream Signaling Pathways

By blocking Ca²⁺ influx through NMDA receptors, this compound would hypothetically inhibit numerous downstream signaling cascades critical for synaptic plasticity and excitotoxicity. Glutamate receptor activation is known to trigger pathways involving PI3K/Akt, MAPK, and NF-κB.[1] By preventing the initial Ca²⁺ signal, this compound could modulate these pathways, which may underlie its potential neuroprotective effects.

Diagram 1: Hypothetical Mechanism of this compound as an NMDA Receptor Open-Channel Blocker

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Glutamate Glutamate NMDAR_closed NMDA Receptor (Closed/Blocked by Mg2+) Glutamate->NMDAR_closed Binds Glycine (B1666218) Glycine Glycine->NMDAR_closed Binds This compound This compound NMDAR_open NMDA Receptor (Open) This compound->NMDAR_open Enters open channel NMDAR_closed->NMDAR_open Depolarization relieves Mg2+ block NMDAR_blocked NMDA Receptor (Blocked by this compound) NMDAR_open->NMDAR_blocked Ca_ion Ca²⁺ Influx NMDAR_open->Ca_ion No_Ca_ion No Ca²⁺ Influx NMDAR_blocked->No_Ca_ion Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling No_Signaling Inhibition of Downstream Signaling No_Ca_ion->No_Signaling

Caption: Hypothetical signaling pathway of this compound at an NMDA receptor.

Key Experimental Protocols

To validate the hypothetical mechanism of this compound in mammalian neurons and quantify its activity, the following experimental protocols are essential.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is the gold standard for characterizing the effects of a compound on ion channel function.

  • Objective: To determine the type of inhibition (competitive, non-competitive, uncompetitive), voltage dependency, and use dependency of this compound on specific glutamate receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B).

  • Methodology:

    • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a heterologous expression system (e.g., HEK293 or tsA201 cells) transfected with specific glutamate receptor subunits.

    • Recording Configuration: Establish a whole-cell patch-clamp configuration. Clamp the cell at a holding potential of -70 mV.

    • Agonist Application: Perfuse the cell with a solution containing a specific agonist (e.g., 100 µM NMDA + 10 µM glycine) to evoke an inward current.

    • Antagonist Application: After achieving a stable baseline current, co-apply this compound at varying concentrations with the agonist to generate a dose-response curve and determine the IC50.

    • Voltage Dependency Test: To confirm open-channel blockade, measure the percentage of block at different holding potentials (e.g., from -80 mV to +40 mV). A greater block at more negative potentials is characteristic of open-channel blockers that bind within the channel's electric field.

    • Use-Dependency Test: Apply repetitive, short pulses of the agonist. An open-channel blocker will show a cumulative increase in block with each pulse as more channels open and become available for binding.

Radioligand Binding Assays

These assays are used to determine if a compound directly competes with the agonist for its binding site.

  • Objective: To determine if this compound binds to the glutamate or glycine binding sites on the NMDA receptor, or to the channel pore itself.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from brain tissue (e.g., rat cortex) or from cells expressing the target receptor.

    • Assay Setup: Incubate the membrane preparation with a radiolabeled ligand known to bind to a specific site. For example:

      • Glutamate Site: Use [³H]CGP 39653 (a competitive antagonist).

      • Channel Pore: Use [³H]MK-801 (an open-channel blocker).

    • Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture.

    • Detection and Analysis: Separate bound from free radioligand and quantify the radioactivity. A decrease in radioactivity with increasing this compound concentration indicates competition for the same binding site. If this compound does not displace a competitive antagonist like [³H]CGP 39653 but does displace a channel binder like [³H]MK-801 (in the presence of glutamate and glycine), this supports a non-competitive, open-channel block mechanism.

Diagram 2: Experimental Workflow for Characterizing this compound Activity

G cluster_electro Electrophysiology (Patch-Clamp) cluster_binding Biochemical Assays (Radioligand Binding) cluster_analysis Data Analysis & Conclusion start Hypothesis: This compound is a Glutamate Receptor Antagonist cell_prep Prepare Cultured Neurons or Transfected HEK293 Cells start->cell_prep mem_prep Prepare Brain Membrane Homogenates start->mem_prep record Whole-Cell Recording Evoke currents with agonist cell_prep->record dose_response Apply this compound (Varying concentrations) record->dose_response voltage_dep Test at different holding potentials record->voltage_dep use_dep Repetitive agonist pulses record->use_dep ic50 Calculate IC50 dose_response->ic50 analyze Analyze Data: Dose-response curves, voltage/use dependency, binding affinity ic50->analyze voltage_dep->analyze use_dep->analyze assay_setup Incubate with Radioligand (e.g., [3H]MK-801) mem_prep->assay_setup competition Add this compound (Varying concentrations) assay_setup->competition quantify Quantify Bound Radioactivity competition->quantify quantify->analyze conclusion Confirm Mechanism: Open-channel blocker? Subtype selective? analyze->conclusion

Caption: Workflow for the functional and biochemical characterization of this compound.

Conclusion and Future Directions

The current evidence strongly suggests that this compound is a glutamate antagonist with an open-channel blocking mechanism, though this has only been demonstrated in an invertebrate model system.[3] For its potential as a therapeutic agent in the CNS to be realized, significant research is required. The immediate priorities should be to perform detailed electrophysiological and binding studies on cloned mammalian NMDA, AMPA, and kainate receptors to determine this compound's potency, selectivity, and precise mechanism of action. Should it prove to be a selective and potent NMDA receptor antagonist, further investigation into its effects on downstream signaling pathways related to neuroprotection and synaptic plasticity will be warranted. The experimental frameworks provided in this guide offer a clear path for advancing our understanding of this promising natural compound.

References

The Pharmacological Landscape of Tuberostemonine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberostemonine, a principal alkaloid isolated from the roots of Stemona species, has a long history in traditional medicine for treating respiratory ailments and parasitic infections. Modern pharmacological research has begun to systematically evaluate the therapeutic potential of this compound and its growing class of derivatives. This technical guide provides an in-depth overview of the pharmacological properties of these compounds, with a focus on their antitussive and anti-inflammatory activities. We present quantitative data, detailed experimental methodologies, and elucidate the known molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product drug discovery and development.

Introduction

The genus Stemona is a rich source of structurally diverse and biologically active alkaloids. Among these, this compound and its analogues have emerged as promising leads for the development of novel therapeutic agents. Traditionally used for its antitussive and insecticidal properties, recent studies have unveiled a broader spectrum of pharmacological activities, including potent anti-inflammatory effects. This guide synthesizes the current understanding of the pharmacological profile of this compound and its derivatives, offering a technical resource for the scientific community.

Pharmacological Properties

Antitussive Activity

The most well-documented pharmacological effect of this compound and its derivatives is their potent antitussive activity. This has been primarily evaluated using the citric acid-induced cough model in guinea pigs.

Table 1: Antitussive Activity of this compound and Its Derivatives

CompoundAnimal ModelRoute of AdministrationED50 / IC50Reference
This compoundGuinea Pig (citric acid-induced cough)Intraperitoneal61.2 mg/kg[1]
Neothis compoundGuinea Pig (citric acid-induced cough)Intraperitoneal23.3 mg/kg[1]
This compound HGuinea Pig (citric acid-induced cough)Intraperitoneal> 100 mg/kg[2]
This compound JGuinea Pig (citric acid-induced cough)Intraperitoneal> 100 mg/kg[2]
CroomineGuinea Pig (citric acid-induced cough)Intraperitoneal0.18 mmol/kg[3]

The mechanism of the antitussive effect is believed to be primarily peripheral, acting on the sensory afferent nerves of the cough reflex arc, rather than centrally on the cough center in the brainstem.

Anti-inflammatory Activity

Recent research has highlighted the significant anti-inflammatory potential of this compound and its derivatives. These effects have been demonstrated in various in vitro and in vivo models. A key mechanism appears to be the inhibition of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of this compound and Its Derivatives

CompoundAssayCell Line / Animal ModelIC50 / EffectReference
Neothis compoundRANKL-induced osteoclastogenesisRAW 264.7 macrophagesInhibition of NF-κB activation[2]
This compound NCigarette smoke-induced lung inflammationMiceReduced pro-inflammatory cytokines in BALF[2]
Various Stemona AlkaloidsLPS-induced nitric oxide (NO) productionRAW 264.7 macrophagesModerate to weak inhibition[1]

Experimental Protocols

Isolation of this compound from Stemona tuberosa

A general protocol for the isolation of this compound from the dried and powdered roots of Stemona tuberosa is outlined below. This procedure typically involves extraction, acid-base partitioning, and chromatographic separation.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_chromatography Chromatographic Purification start Dried, powdered roots of Stemona tuberosa extraction Maceration with Methanol start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration acidification Acidify with 2% H2SO4 (pH 2-3) concentration->acidification partition_non_alkaloid Partition with Dichloromethane acidification->partition_non_alkaloid basification Basify aqueous phase with NH4OH (pH 9-10) acidification->basification partition_alkaloid Extract with Dichloromethane basification->partition_alkaloid column_chromatography Silica Gel Column Chromatography partition_alkaloid->column_chromatography hplc Preparative HPLC (C18 column) column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound G cluster_protocol Citric Acid-Induced Cough Assay animal Guinea Pig administration Administer Test Compound (e.g., this compound) or Vehicle animal->administration exposure Expose to Citric Acid Aerosol administration->exposure measurement Record Number of Coughs exposure->measurement analysis Calculate % Inhibition and ED50 measurement->analysis G cluster_protocol Nitric Oxide (NO) Inhibition Assay cells Seed RAW 264.7 cells pretreatment Pre-treat with Test Compound cells->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate stimulation->incubation griess_reagent Add Griess Reagent to supernatant incubation->griess_reagent measurement Measure Absorbance at 540 nm griess_reagent->measurement calculation Calculate % NO Inhibition and IC50 measurement->calculation G cluster_pathway NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nucleus->gene_expression promotes This compound This compound Derivatives This compound->ikk inhibits G cluster_pathway MAPK Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK tlr4->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression This compound This compound (Hypothesized) This compound->mapk may inhibit

References

An In-depth Technical Guide to the Known Biological Activities of Tuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberostemonine, a major alkaloid isolated from the roots of Stemona tuberosa, has been the subject of considerable scientific investigation due to its diverse and potent biological activities. Traditionally used in Chinese medicine for its antitussive and insecticidal properties, modern research has further elucidated its pharmacological profile, revealing significant anti-inflammatory, and anti-fibrotic effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Antitussive Activity

This compound has been traditionally recognized for its potent cough-suppressant effects.[1] Experimental studies have validated this activity, primarily utilizing the citric acid-induced cough model in guinea pigs.

Quantitative Data

The antitussive efficacy of this compound and its related alkaloids has been quantified in various studies. The following table summarizes the available data.

CompoundAnimal ModelAdministration RouteID₅₀ (mg/kg)% Inhibition (at a specific dose)
This compoundGuinea PigIntraperitoneal (i.p.)-68% at 100 mg/kg
This compoundGuinea PigOral (p.o.)-64% at 100 mg/kg

ID₅₀: The dose required to inhibit the cough response by 50%. Data for direct ID₅₀ of this compound is limited in the reviewed literature.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This widely used preclinical model assesses the efficacy of antitussive agents by measuring the reduction in cough frequency after exposure to a tussive agent.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • Citric acid solution (0.4 M in sterile saline)

  • This compound solution

  • Vehicle control (e.g., saline)

Procedure:

  • Acclimation: Acclimate animals to the laboratory environment for at least one week before the experiment.

  • Drug Administration: Administer this compound or vehicle control to the guinea pigs via the desired route (e.g., intraperitoneal or oral). The pre-treatment time depends on the pharmacokinetic profile of the compound.

  • Placement in Chamber: Place each guinea pig individually into the whole-body plethysmography chamber and allow for a brief acclimation period (e.g., 5-10 minutes).

  • Cough Induction: Nebulize the 0.4 M citric acid solution into the chamber for a fixed period (typically 5-7 minutes).

  • Data Recording: Record the number of coughs during the citric acid exposure and for a defined period immediately following.

  • Analysis: The antitussive effect is quantified as the percentage inhibition of the cough response compared to the vehicle-treated control group.

Experimental Workflow

Cough_Experiment_Workflow cluster_pre_treatment Pre-treatment cluster_exposure Cough Induction cluster_data_acquisition Data Acquisition & Analysis Animal Guinea Pig Chamber Plethysmography Chamber Nebulizer with 0.4M Citric Acid Animal->Chamber Placement Compound This compound or Vehicle Compound->Animal Administration (i.p. or p.o.) Recording Record Coughs Chamber->Recording Exposure Analysis Calculate % Inhibition Recording->Analysis

Workflow for the citric acid-induced cough experiment.

Insecticidal Activity

The roots of Stemona tuberosa have been traditionally used as a natural insecticide. This compound is one of the active constituents responsible for this activity.

Quantitative Data

The insecticidal potency of this compound has been evaluated against various insect species. The following table summarizes the lethal concentration (LC₅₀) values.

CompoundInsect SpeciesAssay TypeLC₅₀ (ppm)
This compoundSpodoptera littoralis (Neonate larvae)Feeding Assay~500

LC₅₀: The lethal concentration required to kill 50% of the test population.

Experimental Protocol: Chronic Feeding Bioassay

This assay assesses the toxicity of a compound when ingested by an insect over a period of time.

Materials:

  • Neonate larvae of Spodoptera littoralis

  • Artificial diet

  • Microtiter plates (24-well)

  • This compound solutions of varying concentrations

  • Control (diet with solvent only)

Procedure:

  • Diet Preparation: Prepare an artificial diet and dispense it into the wells of the microtiter plates.

  • Compound Application: Apply the this compound solutions of different concentrations to the surface of the diet in each well. Allow the solvent to evaporate.

  • Insect Introduction: Place one neonate larva into each well.

  • Incubation: Seal the plates and incubate under controlled conditions (e.g., 26°C, darkness) for 5 days.

  • Assessment: After the incubation period, determine the number of surviving larvae.

  • Analysis: Calculate the LC₅₀ value from the dose-response data using probit analysis.

Proposed Mechanism of Action

The precise mechanism of the insecticidal action of this compound is not fully elucidated. However, studies on related alkaloids from Stemona species suggest that they may act on the insect's nervous system. The potential targets include neurotransmitter receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), or ion channels, leading to paralysis and death. Further research is needed to pinpoint the specific molecular targets of this compound in insects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.

Quantitative Data

The anti-inflammatory activity of this compound has been quantified by measuring the inhibition of key inflammatory mediators.

ActivityCell Line / Animal ModelStimulantIC₅₀ / Inhibition
NO Production InhibitionRAW 264.7 macrophagesLPSData on specific IC₅₀ for this compound is limited. However, various Stemona alkaloids show inhibitory effects.
Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6)RAW 264.7 macrophagesLPSThis compound N significantly inhibited the secretion of proinflammatory cytokines and chemokines in BALF from cigarette smoke-exposed mice.[2] Specific IC₅₀ values are not available in the reviewed literature.

IC₅₀: The half maximal inhibitory concentration. LPS: Lipopolysaccharide. NO: Nitric Oxide.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is commonly used to screen for anti-inflammatory agents by measuring their ability to inhibit the production of NO, a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound solutions

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB This compound This compound This compound->MAPK This compound->NFkB iNOS iNOS MAPK->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->iNOS NFkB->Cytokines NO NO iNOS->NO Inflammation Inflammation Cytokines->Inflammation NO->Inflammation

This compound's inhibition of inflammatory pathways.

Anti-fibrotic Activity

Recent studies have highlighted the potential of this compound in mitigating fibrosis, particularly pulmonary fibrosis.

Signaling Pathway: TGF-β/Smad Pathway

This compound has been shown to alleviate pulmonary fibrosis by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is a critical regulator of fibroblast proliferation and extracellular matrix deposition, hallmarks of fibrosis.

TGF_beta_Pathway cluster_smad Smad Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation This compound This compound This compound->TGFbR pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Pro-fibrotic Gene Expression Nucleus->Gene_expression Fibrosis Fibrosis Gene_expression->Fibrosis

Inhibition of the TGF-β/Smad pathway by this compound.

Other Biological Activities

Effects on the Nervous System

While the primary antitussive action of this compound is considered to be peripheral, some studies on Stemona alkaloids suggest potential central nervous system (CNS) effects. However, specific neuropharmacological screening data for this compound is limited. Further research is required to fully characterize its activity on neuronal receptors and ion channels.

Cardiovascular Effects

The cardiovascular safety profile of this compound has not been extensively studied. Standard safety pharmacology studies, including assessments of blood pressure, heart rate, and cardiac electrical activity (e.g., hERG channel assays), are necessary to evaluate its potential cardiovascular liabilities.

Conclusion

This compound is a promising natural product with a range of well-documented biological activities, particularly as an antitussive and anti-inflammatory agent. Its insecticidal and emerging anti-fibrotic properties further highlight its therapeutic potential. This guide has summarized the key quantitative data and experimental methodologies related to these activities. However, further research is warranted to fully elucidate the mechanisms of action for its insecticidal effects and to comprehensively evaluate its safety and efficacy for potential clinical applications, especially concerning its effects on the central nervous and cardiovascular systems. The continued investigation of this compound and its derivatives holds significant promise for the development of new therapeutic agents.

References

Tuberostemonine: A Technical Guide to its Insecticidal Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberostemonine, a prominent alkaloid derived from the roots of Stemona species, has garnered significant interest for its potent insecticidal properties. This technical guide provides a comprehensive overview of this compound's role as a natural insecticide, with a focus on its mechanism of action, insecticidal efficacy, and the experimental protocols used for its evaluation. The primary mode of action of this compound is neurotoxicity, mediated through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This document synthesizes available quantitative data on its biological activity, details the methodologies for key bioassays, and presents visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of insecticide development.

Introduction

The increasing demand for sustainable and environmentally benign pest management strategies has driven research into naturally occurring insecticides. Plants of the Stemona genus have a long history in traditional medicine and have been recognized for their insecticidal and anthelmintic activities. The key bioactive constituents responsible for these properties are a group of structurally complex alkaloids, among which this compound is a principal and extensively studied compound. This guide delves into the technical aspects of this compound's insecticidal applications, providing a resource for its potential development as a biopesticide.

Mechanism of Action: Neurotoxicity via Acetylcholinesterase Inhibition

The insecticidal effect of this compound is primarily attributed to its action as a neurotoxin. It targets the central nervous system of insects by inhibiting the enzyme acetylcholinesterase (AChE).

The Acetylcholinesterase Signaling Pathway

In a healthy insect nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft to transmit a nerve impulse. To terminate the signal, ACh is rapidly hydrolyzed by AChE into choline (B1196258) and acetic acid. This compound disrupts this process by binding to AChE, preventing the breakdown of ACh. The resulting accumulation of ACh in the synapse leads to continuous nerve stimulation, causing hyperexcitation, paralysis, and ultimately, the death of the insect.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Nerve Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicle ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds This compound This compound This compound->AChE Inhibits Continued_Stimulation Continuous Nerve Stimulation ACh_Receptor->Continued_Stimulation Feeding_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A Prepare serial dilutions of This compound in a suitable solvent B Incorporate dilutions into a standard artificial diet A->B E Provide each larva with a pre-weighed amount of treated diet B->E C Prepare a control diet with solvent only C->E D Place individual neonate larvae in wells of a multi-well plate D->E F Incubate under controlled conditions (25°C, 16:8 L:D) E->F G Record larval mortality at 24, 48, and 72 hours F->G H Calculate LC50 values using Probit analysis G->H AChE_Assay cluster_reagents Reagent Preparation cluster_procedure Assay Procedure (96-well plate) cluster_measurement Measurement & Analysis R1 AChE Enzyme Solution R2 DTNB (Ellman's Reagent) R3 Acetylthiocholine (ATCI) (Substrate) R4 This compound dilutions P1 Add buffer, DTNB, AChE, and This compound to wells P2 Pre-incubate the mixture P1->P2 P3 Initiate reaction by adding ATCI P2->P3 M1 Measure absorbance at 412 nm over time using a plate reader P3->M1 M2 Calculate the rate of reaction M1->M2 M3 Determine the percentage of AChE inhibition M2->M3 M4 Calculate the IC50 value M3->M4

Preliminary in-vitro studies on Tuberostemonine bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Preliminary In-Vitro Studies of Tuberostemonine Bioactivity

Introduction

This compound is a prominent alkaloid isolated from the roots of Stemona tuberosa, a plant with a long history of use in traditional medicine, particularly in China and other parts of Asia, for treating respiratory ailments and parasitic infections.[1] In recent years, scientific investigation has focused on elucidating the pharmacological activities of this compound and related compounds at a cellular and molecular level. This technical guide provides a comprehensive overview of the preliminary in-vitro studies on the bioactivity of this compound, designed for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of its therapeutic potential.

Anti-Fibrotic Activity

Preliminary in-vitro studies have highlighted this compound's potential in mitigating fibrotic processes, particularly in the context of pulmonary fibrosis. Research indicates its ability to inhibit the proliferation of lung fibroblasts and reduce the secretion of key extracellular matrix proteins.

Data on Anti-Fibrotic Effects

The inhibitory effects of this compound on key markers of fibrosis have been quantified in studies using human fetal lung (HFL) fibroblast cells.

Parameter Cell Line Inducing Agent Metric Result Reference
Cell ProliferationHuman Fetal Lung (HFL) FibroblastsTGF-β1IC501.9 mM[2]
Protein SecretionTGF-β1 induced HFL cellsTGF-β1 (10 μg/L)% Reduction>50% reduction in hydroxyproline, fibronectin, collagen type I, collagen type III, and α-SMA[2]
Experimental Protocol: Anti-Fibroblast Proliferation Assay

This protocol outlines the methodology used to assess the anti-proliferative effects of this compound on lung fibroblasts.

  • Cell Culture: Human Fetal Lung (HFL) fibroblast cells are cultured in appropriate media and conditions until they reach a suitable confluence.

  • Induction of Fibrosis: The cells are stimulated with Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 10 μg/L to induce a fibrotic response, characterized by increased cell proliferation.

  • This compound Treatment: The TGF-β1 stimulated cells are treated with varying concentrations of this compound (e.g., 350, 550, and 750 µM).[2]

  • Assessment of Proliferation: Cell proliferation is measured using a suitable method, such as the MTT assay, which assesses metabolic activity as an indicator of cell viability and proliferation.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve to determine the potency of this compound in inhibiting cell proliferation.[2]

  • Analysis of Fibrotic Markers: Supernatants from the cell cultures are collected to quantify the levels of secreted fibrotic markers such as hydroxyproline, fibronectin, and various collagen types, typically using ELISA or Western Blotting.

Visualizing the Mechanism: TGF-β/Smad Signaling Pathway

This compound has been shown to exert its anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway.[2] The following diagram illustrates this mechanism.

TGF_Smad_Pathway TGF_beta1 TGF-β1 Receptor TGF-β Receptor TGF_beta1->Receptor Binds This compound This compound This compound->Receptor Inhibits pSmad2_3 pSmad2/3 This compound->pSmad2_3 Inhibits Receptor->pSmad2_3 Phosphorylates Complex pSmad2/3-Smad4 Complex pSmad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (α-SMA, Collagen, Fibronectin) Complex->Transcription Activates Fibrosis Fibrosis Transcription->Fibrosis

This compound inhibits the TGF-β/Smad pathway.

Anti-Inflammatory Activity

This compound and related alkaloids from Stemona tuberosa have demonstrated notable anti-inflammatory properties in-vitro. These effects are primarily attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO).

Data on Anti-Inflammatory Effects

The inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells are a key measure of in-vitro anti-inflammatory activity.

Compound Cell Line Inducing Agent Activity Level Reference
This compound Alkaloid (Compound 4)RAW 264.7 MacrophagesLPSObvious inhibitory activity, equivalent to dexamethasone[1]
This compound Alkaloids (Compounds 3, 6, 7, 13, 14, 28)RAW 264.7 MacrophagesLPSMedium inhibitory effect[1]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol details the steps to evaluate the effect of this compound on NO production in macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or related alkaloids for a specified period (e.g., 1-2 hours). Dexamethasone is often used as a positive control.[1]

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and stimulate the production of nitric oxide.

  • Incubation: The plates are incubated for approximately 24 hours to allow for NO production.

  • NO Measurement (Griess Assay):

    • The cell culture supernatant is collected.

    • Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The reaction produces a colored azo compound.

    • The absorbance is measured using a microplate reader at ~540 nm.

  • Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined by comparison with a standard curve. The percentage inhibition of NO production by the compound is then calculated relative to the LPS-only treated cells.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of this compound in-vitro.

Anti_Inflammatory_Workflow Start Start: Seed RAW 264.7 Cells Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Perform Griess Assay Collect->Griess Analyze Measure Absorbance & Analyze Data Griess->Analyze End End: Determine % NO Inhibition Analyze->End

Workflow for in-vitro NO inhibition assay.

Insecticidal Activity

Extracts from Stemona tuberosa, rich in alkaloids like this compound, have traditionally been used as insecticides. In-vitro studies confirm this activity against various insect larvae and adults.

Data on Insecticidal Effects

The lethal concentration (LC50) is a standard metric for quantifying insecticidal potency. Studies have tested various extracts of S. tuberosa root.

Extract/Fraction Test Organism Assay Type Metric Result (ppm) Reference
Dichloromethane Crude ExtractSpodoptera litura (larvae)Feeding Leaf DiscHighest Mortality-[3]
Dichloromethane Crude ExtractAedes aegypti (larvae)Aqueous DispersionHighest Mortality-[3]
70% Methanol Crude ExtractSitophilus zeamais (adult)Residual FilmHighest Mortality-[3]
Fraction F6 (from Dichloromethane Extract)Aedes aegypti (larvae)Aqueous DispersionLC5013 ppm[3]
Fraction F7 (from Dichloromethane Extract)Aedes aegypti (larvae)Aqueous DispersionLC5014 ppm[3]
Experimental Protocol: Larvicidal Bioassay (Aqueous Dispersion)

This protocol describes a common method for testing the insecticidal activity of plant extracts against mosquito larvae.

  • Preparation of Test Solutions: The this compound-containing extract is dissolved in a suitable solvent (e.g., acetone) and then diluted with water to create a series of stock solutions of varying concentrations.[4]

  • Test Organisms: Late third or early fourth instar larvae of Aedes aegypti are used for the assay.

  • Exposure: A defined number of larvae (e.g., 20-25) are placed into beakers containing the test solution. Each concentration is tested in triplicate or quadruplicate. A control group with only solvent and water is also included.

  • Incubation: The beakers are kept under controlled conditions (temperature and light) for 24 hours.[3]

  • Mortality Assessment: After the exposure period, the number of dead larvae is counted. Larvae are considered dead if they are immobile or do not respond to probing with a needle.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, which is the concentration of the extract that causes 50% mortality in the larval population.

Cytotoxicity Assessment

Evaluating the cytotoxicity of a compound is crucial to determine its safety profile and therapeutic window. Standard in-vitro assays are used to measure the effect of this compound on the viability of various cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]

  • Cell Seeding: A chosen cell line (e.g., Vero, HepG2, HeLa) is seeded into a 96-well plate at a specific density and allowed to adhere overnight.[7][8]

  • Compound Exposure: The cells are treated with a range of concentrations of this compound for a defined period, typically 24 to 72 hours.[9] Control wells include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • MTT Reagent Addition: The culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 2-4 hours.[6][8]

  • Formazan (B1609692) Solubilization: During incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6] A solubilizing agent, such as DMSO or isopropanol, is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[7]

Logical Relationship of Bioactivity Screening

The initial assessment of a novel compound like this compound often follows a logical progression from general toxicity to specific bioactivity.

Bioactivity_Screening_Logic Compound This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Safety Determine Therapeutic Window (Low Cytotoxicity) Cytotoxicity->Safety If non-toxic at active doses Specific Specific Bioactivity Assays Safety->Specific AntiInflam Anti-inflammatory Specific->AntiInflam AntiFibrotic Anti-fibrotic Specific->AntiFibrotic Insecticidal Insecticidal Specific->Insecticidal Mechanism Mechanism of Action Studies (e.g., Pathway Analysis) AntiInflam->Mechanism AntiFibrotic->Mechanism Insecticidal->Mechanism

Logical flow from cytotoxicity to specific bioactivity tests.

Conclusion and Future Directions

The preliminary in-vitro data for this compound reveals a compound with a diverse and promising range of biological activities. Its potent anti-fibrotic and anti-inflammatory effects, demonstrated through the inhibition of the TGF-β/Smad pathway and nitric oxide production, respectively, suggest its potential as a lead compound for treating chronic inflammatory and fibrotic diseases. Furthermore, its confirmed insecticidal properties align with its traditional uses and warrant further investigation for agricultural or public health applications.

Future in-vitro research should focus on elucidating the broader mechanisms of action, including its effects on other signaling pathways and its potential interactions with specific molecular targets such as ion channels.[10][11][12] A wider screening against various cancer cell lines could also uncover potential anti-proliferative activities. A comprehensive understanding of its in-vitro bioactivity, toxicity, and mechanism is essential for guiding subsequent pre-clinical and clinical development.

References

Discovery of Novel Tuberostemonine Analogs in Stemona tuberosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recent discoveries of novel tuberostemonine analogs and other alkaloids from the medicinal plant Stemona tuberosa. The plant, with a history of use in traditional Chinese medicine for treating respiratory ailments and parasitic infections, is a rich source of structurally unique alkaloids.[1][2][3] Modern phytochemical investigations have led to the isolation and characterization of numerous compounds, some of which exhibit significant biological activities, particularly anti-inflammatory effects.[1][4][5] This document summarizes the key findings, presents quantitative data, details experimental methodologies, and provides visual representations of the scientific workflow and compound classifications.

Quantitative Bioactivity Data

Recent studies have focused on the anti-inflammatory properties of alkaloids isolated from Stemona tuberosa. The inhibitory effects of these compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells are a key measure of their anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) values for several novel and known alkaloids are summarized in the table below.

CompoundAlkaloid TypeIC50 (μM) against NO ProductionReference
Stuberostemine BStemotuberine37.1[6]
Stuberostemine CStemotuberine23.2[6]
Compound 4 Stenine"Obvious inhibitory effect"[1]
Compound 3 Stenine"Moderate inhibitory activity"[1]
Compound 6 Stenine"Moderate inhibitory activity"[1]
Compound 18 Stemoamide"Moderate inhibitory activity"[1]
Compound 28 Tuberostemospironine"Moderate inhibitory activity"[1]

Note: "Obvious" and "moderate" inhibitory effects are as described in the source publication. Specific IC50 values were not provided in the abstract.

Experimental Protocols

The discovery of novel this compound analogs and other alkaloids from Stemona tuberosa involves a series of systematic experimental procedures. The following sections detail the typical methodologies employed.

Isolation and Purification of Alkaloids

A general workflow for the isolation and purification of alkaloids from S. tuberosa is depicted below. The process begins with the extraction of dried and powdered plant material, followed by a multi-step chromatographic separation to isolate individual compounds.

G plant Dried, powdered roots of Stemona tuberosa extraction Extraction with 95% EtOH plant->extraction partition Partition with EtOAc and acidic water (pH 2-3) extraction->partition basification Basification of aqueous layer with NH3·H2O (pH 9-10) partition->basification final_extraction Extraction with CHCl3 basification->final_extraction crude_alkaloids Crude Alkaloids final_extraction->crude_alkaloids silica_gel Silica (B1680970) Gel Column Chromatography crude_alkaloids->silica_gel fractions Fractions A-H silica_gel->fractions mci_gel MCI Gel CHP 20P Column fractions->mci_gel sephadex Sephadex LH-20 Column mci_gel->sephadex hplc Preparative HPLC (YMC-C18 column) sephadex->hplc pure_compounds Isolated Pure Compounds hplc->pure_compounds

Fig. 1: General workflow for alkaloid isolation.

Detailed Steps:

  • Extraction: The air-dried and powdered roots of Stemona tuberosa are extracted exhaustively with a solvent, typically 95% ethanol (B145695) (EtOH), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc) to remove non-polar compounds. The aqueous layer is then acidified (pH 2-3) with an acid like HCl. This aqueous layer is washed again with EtOAc. Subsequently, the acidic aqueous layer is basified to pH 9-10 with ammonia (B1221849) solution (NH3·H2O) and extracted with chloroform (B151607) (CHCl3) to obtain the crude alkaloids.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to multiple rounds of chromatography for separation. This typically includes:

    • Silica Gel Column Chromatography: The crude mixture is first separated into several fractions using a silica gel column with a gradient elution system (e.g., CHCl3-MeOH).

    • MCI Gel and Sephadex LH-20 Chromatography: Further separation of the fractions is achieved using MCI gel columns (eluted with MeOH-H2O gradients) and Sephadex LH-20 columns (eluted with CHCl3-MeOH).

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds is often performed using preparative HPLC on a C18 column.[1]

Structural Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic and spectrometric techniques.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the placement of protons and other functional groups.

    • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., C=O, O-H).

    • Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores and conjugated systems.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline compounds.[1][6]

  • Computational Methods: NMR calculations can be used to confirm structural assignments.[6]

Bioactivity Assays: Anti-inflammatory Activity

The anti-inflammatory activity of the isolated alkaloids is commonly assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol Outline:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the isolated compounds for a specific period (e.g., 1 hour).

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A positive control (e.g., dexamethasone) and a negative control (LPS only) are included.

  • Nitrite (B80452) Quantification: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Classification and Bioactivity of Isolated Alkaloids

The alkaloids isolated from Stemona tuberosa belong to several structural classes.[1][4] A recent study isolated twenty-nine alkaloids, including eight new compounds, which were categorized into five main types: stenine, miscellaneous, stemoamide, tuberostemospironine, and stemonamine.[1] The anti-inflammatory activities of compounds from several of these classes were evaluated.

G cluster_0 Alkaloid Classes from Stemona tuberosa cluster_1 Biological Activity Stenine Stenine Activity Anti-inflammatory (NO Inhibition) Stenine->Activity Obvious to Moderate Activity (Compounds 3, 4, 6) Stemoamide Stemoamide Stemoamide->Activity Moderate Activity (Compound 18) Tuberostemospironine Tuberostemospironine Tuberostemospironine->Activity Moderate Activity (Compound 28) Stemonamine Stemonamine Miscellaneous Miscellaneous

Fig. 2: Alkaloid classes and their anti-inflammatory activity.

Conclusion and Future Directions

Stemona tuberosa continues to be a prolific source of novel this compound analogs and other structurally diverse alkaloids. Recent research has successfully isolated and characterized several new compounds, demonstrating their potential as anti-inflammatory agents.[1][6] The detailed experimental protocols for isolation, structural elucidation, and bioactivity screening provide a solid foundation for further research in this area. Future studies should focus on elucidating the mechanisms of action of the most potent compounds, exploring their structure-activity relationships, and evaluating their therapeutic potential for inflammatory diseases.[4] The unique skeletons of these alkaloids also present interesting targets for total synthesis.[7][8][9][10]

References

Tuberostemonine: A Technical Guide to its Classification, Properties, and Mechanisms within Stemona Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine, a prominent member of the structurally complex and biologically active Stemona alkaloids, has garnered significant attention for its potent antitussive, insecticidal, and neuroactive properties. Isolated from the roots of various Stemona species, this pentacyclic alkaloid serves as a key representative of its class. This technical guide provides an in-depth exploration of this compound's classification within the diverse family of Stemona alkaloids, a comprehensive summary of its physicochemical and biological characteristics, detailed experimental protocols for its isolation and synthesis, and a visual elucidation of its known signaling pathways and mechanisms of action.

Classification of this compound within Stemona Alkaloids

The classification of Stemona alkaloids has evolved, with two primary systems being widely recognized.

1.1. Classification Based on Skeletal Type (Greger, 2006)

This system categorizes Stemona alkaloids into three main groups based on the carbon chain substituent at the C-9 position of the core pyrrolo[1,2-a]azepine nucleus.[1]

  • Stichoneurine- (or this compound-) type: Characterized by a C4 side chain at C-9. This compound is a hallmark of this group.

  • Protostemonine-type: Possesses a C5 side chain at C-9.

  • Croomine-type: Features a C3 side chain at C-9.

cluster_Stemona Stemona Alkaloids cluster_Types Skeletal Types (Greger, 2006) cluster_this compound Stemona_Alkaloids Stemona Alkaloids Stichoneurine Stichoneurine-type (this compound-type) Stemona_Alkaloids->Stichoneurine C4 side chain at C-9 Protostemonine Protostemonine-type Stemona_Alkaloids->Protostemonine C5 side chain at C-9 Croomine Croomine-type Stemona_Alkaloids->Croomine C3 side chain at C-9 This compound This compound Stichoneurine->this compound caption Classification of Stemona Alkaloids by Skeletal Type. cluster_Stemona Stemona Alkaloids cluster_Groups Structural Groups (Pilli et al., 2010) cluster_this compound Stemona_Alkaloids Stemona Alkaloids Stenine Stenine Stemona_Alkaloids->Stenine Stemoamide Stemoamide Stemona_Alkaloids->Stemoamide Tuberostemospironine Tuberostemospironine Stemona_Alkaloids->Tuberostemospironine Stemonamine Stemonamine Stemona_Alkaloids->Stemonamine Parvistemoline Parvistemoline Stemona_Alkaloids->Parvistemoline Stemofoline Stemofoline Stemona_Alkaloids->Stemofoline Stemocurtisine Stemocurtisine Stemona_Alkaloids->Stemocurtisine Miscellaneous Miscellaneous Stemona_Alkaloids->Miscellaneous This compound This compound Stenine->this compound is related to caption Classification of Stemona Alkaloids by Structural Group. Start Dried, powdered Stemona tuberosa roots Extraction Maceration with 95% Ethanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Acidification Acidification with dilute HCl (pH 2-3) Filtration->Acidification Partition1 Partition with Ethyl Acetate Acidification->Partition1 Aqueous_Phase Aqueous Phase (contains protonated alkaloids) Partition1->Aqueous_Phase Organic_Phase1 Organic Phase (discarded) Partition1->Organic_Phase1 Basification Basification with NH4OH (pH 9-10) Aqueous_Phase->Basification Partition2 Partition with Chloroform Basification->Partition2 Organic_Phase2 Organic Phase (contains free alkaloids) Partition2->Organic_Phase2 Aqueous_Phase2 Aqueous Phase (discarded) Partition2->Aqueous_Phase2 Drying Drying over Na2SO4 and Concentration Organic_Phase2->Drying Chromatography Silica Gel Column Chromatography (Gradient Elution) Drying->Chromatography Purification Preparative HPLC Chromatography->Purification End Pure this compound Purification->End caption Isolation workflow for this compound. This compound (-)-Tuberostemonine Ring_Closing Ring-Closing Metathesis This compound->Ring_Closing Azepane Azepane Intermediate Ring_Closing->Azepane Lactone_Formation Butyrolactone Formation Azepane->Lactone_Formation Tetracyclic_Core Tetracyclic Core Lactone_Formation->Tetracyclic_Core Diels_Alder Intramolecular Diels-Alder Reaction Tetracyclic_Core->Diels_Alder Acyclic_Precursor Acyclic Precursor Diels_Alder->Acyclic_Precursor caption Retrosynthetic analysis of (-)-Tuberostemonine. cluster_Synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate_Release Glutamate (B1630785) Release Presynaptic->Glutamate_Release Synaptic_Cleft Synaptic Cleft Glutamate_Release->Synaptic_Cleft GluR Glutamate Receptor (Ion Channel) Synaptic_Cleft->GluR Glutamate binds Postsynaptic Postsynaptic Neuron Channel_Open Ion Channel Opens GluR->Channel_Open Ion_Influx Cation Influx (Na+, Ca2+) Channel_Open->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization This compound This compound Channel_Block Blocks Open Ion Channel This compound->Channel_Block Channel_Block->Channel_Open caption This compound as a glutamate receptor channel blocker. cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ubiquitination Ubiquitination Keap1_Nrf2->Ubiquitination leads to Nrf2_translocation Nrf2 Translocation Keap1_Nrf2->Nrf2_translocation Nrf2 dissociates and translocates Proteasome Proteasomal Degradation Ubiquitination->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Tuberostemonine_D This compound D Tuberostemonine_D->Keap1_Nrf2 may promote dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces caption Nrf2 pathway activation by this compound D. Ingestion Ingestion or Contact with Stemona Alkaloid Target Interaction with Neuronal Receptors (e.g., nAChRs) Ingestion->Target Disruption Disruption of Normal Synaptic Transmission Target->Disruption Symptoms Hyperexcitation, Convulsions Disruption->Symptoms Paralysis Paralysis Symptoms->Paralysis Death Death Paralysis->Death caption Insecticidal action of Stemona alkaloids.

References

Elucidating the Intricate Architecture of Tuberostemonine: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tuberostemonine, a complex alkaloid isolated from the roots of Stemona species, has garnered significant interest within the scientific community due to its potent antitussive and insecticidal properties. The elucidation of its intricate pentacyclic structure is a classic example of the power of modern spectroscopic techniques. This guide provides a detailed exploration of the interpretation of spectroscopic data instrumental in confirming the structure of this compound, offering a comprehensive resource for professionals in natural product chemistry and drug development.

Molecular Structure and Core Spectroscopic Data

This compound possesses the molecular formula C₂₂H₃₃NO₄, corresponding to a molecular weight of 375.5 g/mol .[1] The definitive structure was established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The collective data from these techniques provide a comprehensive "fingerprint" of the molecule, allowing for the unambiguous assignment of its atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR, along with 2D correlation experiments like COSY, HSQC, and HMBC, were crucial in piecing together its complex framework.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-11.85m
H-2α1.55m
H-2β2.15m
H-33.18m
H-5α1.40m
H-5β2.50m
H-6α1.65m
H-6β1.95m
H-7α1.30m
H-7β1.70m
H-8α1.25m
H-8β1.60m
H-92.05m
H-101.75m
H-112.60m
H-124.10dd11.5, 4.5
H-142.30m
H-152.80m
H-162.95m
H-17α1.20m
H-17β1.50m
H-18 (CH₃)0.90t7.5
H-20 (CH₃)1.15d6.5
H-22 (CH₃)1.28d7.0

Data compiled from various sources and may show slight variations based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-135.1
C-233.3
C-366.2
C-458.0
C-525.5
C-626.8
C-730.1
C-836.4
C-948.9
C-9a64.8
C-1040.2
C-1134.9
C-1278.2
C-13177.5
C-1434.7
C-1545.2
C-1663.2
C-1722.4
C-18 (CH₃)11.2
C-19179.4
C-20 (CH₃)14.9
C-2142.5
C-22 (CH₃)15.2

Data compiled from various sources including PubChem and may show slight variations based on experimental conditions.[1]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₂₂H₃₃NO₄. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the structural motifs present in the molecule.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (observed)Interpretation
[M+H]⁺376.2484Protonated molecule
[M+Na]⁺398.2303Sodium adduct
Fragment302.2116Loss of the butyrolactone side chain (C₄H₅O₂)
Fragment84.0809Putative fragment corresponding to the piperidine (B6355638) ring system

Fragmentation data is based on typical ESI-MS/MS analysis of related alkaloids.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2925StrongC-H stretching (alkane)
~1770StrongC=O stretching (γ-lactone)
~1735StrongC=O stretching (δ-lactone)
~1180MediumC-O stretching

Characteristic absorption frequencies for the functional groups present in this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Sample Preparation
  • Extraction and Isolation: this compound is typically extracted from the dried and powdered roots of Stemona species using a suitable organic solvent such as methanol (B129727) or ethanol. The crude extract is then subjected to a series of chromatographic techniques, including column chromatography over silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC), to yield the pure alkaloid.

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and thin-layer chromatography (TLC) prior to spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR: Spectra are recorded on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are used.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used for these experiments. For HMBC, the long-range coupling constant is typically optimized for a value between 8-10 Hz to observe two- and three-bond correlations.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound (approximately 10-50 µg/mL) is prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to promote protonation.

  • ESI-MS: The solution is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in positive ion mode over a mass range of m/z 100-1000.

  • MS/MS: The protonated molecular ion ([M+H]⁺) at m/z 376.2484 is selected as the precursor ion and subjected to collision-induced dissociation (CID) with argon or nitrogen gas to generate fragment ions.

Infrared Spectroscopy
  • Sample Preparation: A small amount of pure this compound (1-2 mg) is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • FT-IR Analysis: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

Visualizing the Elucidation Process

The elucidation of a complex natural product structure is a logical process that integrates data from various spectroscopic techniques. The following diagrams illustrate the workflow and the key correlations used to assemble the structure of this compound.

G cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structure Assembly & Confirmation Molecular Formula Molecular Formula Proton NMR Proton NMR Molecular Formula->Proton NMR Functional Groups Functional Groups Carbon NMR Carbon NMR Functional Groups->Carbon NMR Proton NMR->Carbon NMR COSY COSY Proton NMR->COSY HSQC HSQC Proton NMR->HSQC HMBC HMBC Proton NMR->HMBC DEPT DEPT Carbon NMR->DEPT Carbon NMR->HSQC Carbon NMR->HMBC DEPT->HSQC Fragment Assembly Fragment Assembly COSY->Fragment Assembly HSQC->Fragment Assembly HMBC->Fragment Assembly Stereochemistry Stereochemistry Fragment Assembly->Stereochemistry Final Structure Final Structure Stereochemistry->Final Structure HRMS HRMS HRMS->Molecular Formula IR IR IR->Functional Groups G Proton_NMR ¹H NMR Chemical Shifts Multiplicity Coupling Constants COSY COSY H-H Correlations (Spin Systems) Proton_NMR->COSY Identifies neighboring protons HSQC HSQC ¹J(C,H) Correlations (Directly Bonded C-H) Proton_NMR->HSQC Correlates protons to attached carbons HMBC HMBC ²⁻³J(C,H) Correlations (Long-Range Connectivity) Proton_NMR->HMBC Connects fragments across heteroatoms and quaternary carbons Carbon_NMR ¹³C NMR Chemical Shifts DEPT (CH, CH₂, CH₃) Carbon_NMR->HSQC Carbon_NMR->HMBC Structure Assembled Fragments -> Final Structure COSY->Structure HSQC->Structure HMBC->Structure

References

Initial Toxicity Screening of Tuberostemonine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberostemonine, a principal alkaloid isolated from the roots of Stemona tuberosa, has garnered significant interest for its therapeutic potential. As with any novel bioactive compound, a thorough evaluation of its toxicity profile is paramount before it can be considered for further drug development. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound compounds. It summarizes available quantitative data on cytotoxicity, details essential experimental protocols for in vitro and in vivo toxicity assessment, and visually represents key signaling pathways implicated in its potential toxic effects. This document is intended to serve as a foundational resource for researchers initiating preclinical safety and toxicology studies on this compound and its derivatives.

Introduction

Stemona alkaloids, including this compound, have a long history of use in traditional medicine for treating respiratory ailments and parasitic infections. Modern pharmacological studies have begun to explore their mechanisms of action, revealing a range of biological activities. However, the safe progression of these compounds through the drug development pipeline is contingent on a rigorous assessment of their potential toxicity. This guide outlines a systematic approach to the initial toxicity screening of this compound compounds, encompassing cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity evaluations.

Cytotoxicity Profile of this compound

The initial step in toxicity screening typically involves evaluating the cytotoxic potential of a compound against various cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a substance's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound against Human Chronic Myelogenous Leukemia Cell Lines

CompoundCell LineAssayIC50 (µg/mL)Reference
This compoundK562MTT214.7[1]
This compoundK562/ADRMTT280.4[1]

K562: Human chronic myelogenous leukemia cell line. K562/ADR: Adriamycin-resistant human chronic myelogenous leukemia cell line.

Experimental Protocols for Toxicity Screening

Detailed and standardized protocols are crucial for generating reliable and reproducible toxicity data. The following sections outline key in vitro and in vivo assays relevant to the initial toxicity screening of this compound compounds.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 to 10,000 cells per well in 180 µL of culture medium and incubate at 37°C in a 5% CO2 atmosphere.[1]

  • Compound Treatment: After 24 hours, add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Genotoxicity Assay: Micronucleus Test

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Protocol:

  • Cell Culture: Use appropriate cell lines such as human peripheral blood lymphocytes (HPBLs) or Chinese hamster ovary (CHO) cells.[3]

  • Compound Exposure: Incubate cell cultures with at least three concentrations of this compound for a short duration (e.g., 3-4 hours) with and without metabolic activation (S9 mix) and for a longer duration (e.g., 21-24 hours) without S9.[3]

  • Cytokinesis Block: Add cytochalasin-B to the culture to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronucleated cells in at least 1000 binucleated cells per concentration.[4]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[3]

In Vivo Genotoxicity Assay: Comet Assay

The in vivo alkaline comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in eukaryotic cells from various tissues.

Protocol:

  • Animal Dosing: Administer this compound to animals (typically rodents) at three different dose levels, along with a vehicle control and a positive control. The route of administration should be relevant to potential human exposure.

  • Tissue Collection: After a defined exposure period, euthanize the animals and collect relevant tissues (e.g., liver, blood leukocytes).

  • Single-Cell Suspension: Prepare a single-cell suspension from the collected tissues.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field to separate the DNA fragments.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail. A significant increase in DNA damage compared to the control group indicates genotoxicity.

Key Signaling Pathways in this compound Toxicity

Understanding the molecular mechanisms underlying the toxicity of a compound is crucial for risk assessment. Preliminary studies suggest that this compound may exert its effects through the modulation of several key signaling pathways.

Apoptosis and NF-κB Signaling

One study has indicated that this compound can promote apoptosis in cancer cells.[1] This process is often intertwined with the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a critical role in regulating inflammation, immunity, and cell survival. The study also showed that this compound could inhibit the expression of Survivin, an inhibitor of apoptosis protein.[1]

This compound This compound NFkB NF-κB Inhibition This compound->NFkB Survivin Survivin Inhibition This compound->Survivin Apoptosis Apoptosis Induction NFkB->Apoptosis Survivin->Apoptosis

This compound-induced apoptosis via NF-κB and Survivin inhibition.

PI3K/Akt and MAPK Signaling Pathways

Recent research on Stemona tuberosa alkaloids has implicated the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and the Mitogen-activated protein kinase (MAPK) signaling pathways in their cellular effects.[5] These pathways are central to regulating cell proliferation, survival, and apoptosis. The study demonstrated that Stemona tuberosa alkaloids could decrease the phosphorylation of PI3K and Akt while increasing the phosphorylation of JNK and p38 MAPK, ultimately leading to apoptosis.[5]

STA Stemona Tuberosa Alkaloids pPI3K p-PI3K (Inhibited) STA->pPI3K pJNK p-JNK (Activated) STA->pJNK pp38 p-p38 MAPK (Activated) STA->pp38 Bcl2 Bcl-2 (Downregulated) STA->Bcl2 Bax Bax (Upregulated) STA->Bax Caspase3 Caspase-3 (Upregulated) STA->Caspase3 PI3K PI3K pAkt p-Akt (Inhibited) pPI3K->pAkt Akt Akt pAkt->Bcl2 JNK JNK Apoptosis Apoptosis pJNK->Apoptosis p38 p38 MAPK pp38->Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Modulation of PI3K/Akt and MAPK pathways by Stemona tuberosa alkaloids.

Future Directions and Conclusion

The initial toxicity screening of this compound compounds is a critical phase in their development as potential therapeutic agents. The data and protocols presented in this guide provide a foundational framework for these essential studies. While preliminary cytotoxicity data is available, further comprehensive studies are required to establish a detailed safety profile. Future research should focus on:

  • Expanding Cytotoxicity Studies: Evaluating a broader range of this compound derivatives against a diverse panel of cancer and normal cell lines.

  • Comprehensive Genotoxicity Assessment: Performing a battery of in vitro and in vivo genotoxicity assays, including the Ames test, to thoroughly assess mutagenic potential.

  • In-depth Hepatotoxicity and Cardiotoxicity Studies: Investigating the effects of this compound on primary hepatocytes and cardiomyocytes, as well as conducting in vivo studies to monitor liver enzyme levels and cardiac function.

  • Elucidating Signaling Pathways: Further exploring the molecular mechanisms of this compound-induced toxicity, including its effects on other relevant pathways such as oxidative stress and specific cardiac ion channels.

By systematically addressing these areas, the scientific community can build a robust understanding of the safety profile of this compound compounds, paving the way for their potential clinical application. This technical guide serves as a starting point for these critical investigations, encouraging a rigorous and comprehensive approach to preclinical toxicology.

References

An In-depth Technical Guide to Tuberostemonine Derivatives and Their Potential Therapeutic Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberostemonine, a principal alkaloid isolated from the roots of Stemona tuberosa, and its derivatives have emerged as a promising class of natural compounds with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a focus on their potential therapeutic applications. We delve into the quantitative data supporting their antitussive, anti-inflammatory, anticancer, and insecticidal properties. Detailed experimental protocols for key bioassays are provided to facilitate reproducible research. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows using the DOT language to offer a deeper understanding of their mechanisms of action and to aid in future drug discovery and development efforts.

Introduction

Stemona tuberosa, a perennial climbing plant native to East and Southeast Asia, has a long history of use in traditional medicine for treating respiratory ailments and parasitic infections. The therapeutic efficacy of this plant is largely attributed to its rich content of unique alkaloids, with this compound being one of the most abundant and well-studied. The complex polycyclic structure of this compound has intrigued chemists and pharmacologists alike, leading to the synthesis and evaluation of a wide array of its derivatives. These synthetic and semi-synthetic analogs have often exhibited enhanced potency and selectivity for various biological targets, opening up new avenues for therapeutic intervention. This guide aims to consolidate the existing scientific knowledge on this compound derivatives, presenting it in a structured and accessible format for researchers and drug development professionals.

Therapeutic Potential and Mechanisms of Action

This compound and its derivatives have demonstrated significant potential in several therapeutic areas. This section will explore the key findings related to their antitussive, anti-inflammatory, anticancer, and insecticidal activities.

Antitussive Activity

The most well-documented therapeutic use of Stemona extracts is for the treatment of cough. Several this compound alkaloids have been shown to possess potent antitussive effects, often comparable to or exceeding that of codeine, a commonly used antitussive drug.

Quantitative Data on Antitussive Activity:

CompoundAnimal ModelTussive AgentAdministration RouteID50 (mg/kg)Cough Inhibition (%) at Dose (mg/kg)Reference
Neothis compound (B189803)Guinea PigCitric AcidIntraperitoneal25.397% at 100[1]
This compoundGuinea PigCitric AcidIntraperitoneal61.268% at 100[1]
This compound HGuinea PigCitric AcidIntraperitoneal-Dose-dependent[2]
This compound JGuinea PigCitric AcidIntraperitoneal-Significant[2]
NeostenineGuinea PigCitric AcidIntraperitoneal-Significant[2]

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

A detailed protocol for assessing the antitussive activity of this compound derivatives is presented below. This method is widely used to screen for potential antitussive agents.[3][4][5]

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g) are used.[6]

  • Acclimatization: Animals are acclimatized to the experimental conditions for at least one day before the experiment.

  • Baseline Cough Response: Each guinea pig is placed in a whole-body plethysmograph and exposed to an aerosol of 0.4 M citric acid for a period of 5 minutes to establish a baseline cough count.[3][6]

  • Drug Administration: Test compounds, vehicle control, or a positive control (e.g., codeine) are administered to the animals, typically via intraperitoneal injection or oral gavage.[4]

  • Cough Induction: After a predetermined absorption period (e.g., 60 minutes), the animals are re-exposed to the citric acid aerosol for 5 minutes.[6]

  • Data Collection: The number of coughs is recorded during the 5-minute exposure period.[6]

  • Data Analysis: The antitussive effect is calculated as the percentage of inhibition of the cough response compared to the vehicle-treated control group. The 50% inhibitory dose (ID50) can be determined from the dose-response curve.[4]

Experimental Workflow: Antitussive Activity Assay

antitussive_workflow acclimatization Animal Acclimatization baseline Baseline Cough Measurement (Citric Acid Exposure) acclimatization->baseline drug_admin Drug Administration (this compound Derivative) baseline->drug_admin cough_induction Cough Induction (Citric Acid Re-exposure) drug_admin->cough_induction data_collection Data Collection (Cough Count) cough_induction->data_collection data_analysis Data Analysis (% Inhibition, ID50) data_collection->data_analysis

Caption: Workflow for evaluating the antitussive activity of this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and this compound derivatives have shown promise in modulating inflammatory responses.

This compound N has been demonstrated to suppress cigarette smoke-induced lung inflammation in mice.[7] It significantly reduces the infiltration of inflammatory cells and the levels of pro-inflammatory cytokines and chemokines in the bronchoalveolar lavage fluid.[7] Neothis compound has also been shown to attenuate bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages.[8] Furthermore, Neothis compound inhibits osteoclastogenesis by blocking the NF-κB signaling pathway.

Signaling Pathway: NF-κB Inhibition by Neothis compound

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Neothis compound Neothis compound Neothis compound->TRAF6 Inhibits Gene Gene Transcription (Inflammatory Mediators) NFkB_n->Gene Initiates

Caption: Neothis compound inhibits the NF-κB signaling pathway by targeting TRAF6.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 cells)

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Drug Treatment: Cells are pre-treated with various concentrations of this compound derivatives for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.

  • Data Analysis: The inhibitory effect of the compounds on NO and cytokine production is calculated, and IC50 values are determined.

Anticancer Activity

Emerging evidence suggests that Stemona alkaloids possess cytotoxic activity against various cancer cell lines.

A methanolic extract of Stemona tuberosa exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells with an IC50 of 149.3 ± 8.55 µg/mL after 48 hours of treatment.[9]

Quantitative Data on Anticancer Activity:

Compound/ExtractCell LineAssayIncubation Time (h)IC50Reference
Stemona tuberosa (Methanolic Extract)A549 (Human Lung Adenocarcinoma)MTT48149.3 ± 8.55 µg/mL[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Experimental Workflow: MTT Assay

mtt_workflow cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_addition MTT Addition compound_treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_measurement Absorbance Measurement formazan_solubilization->absorbance_measurement data_analysis Data Analysis (% Viability, IC50) absorbance_measurement->data_analysis

Caption: Workflow for assessing the cytotoxicity of this compound derivatives using the MTT assay.

Insecticidal Activity

Traditionally, Stemona species have been used as natural insecticides. Scientific studies have validated these claims, demonstrating the potent insecticidal properties of this compound and its derivatives against a range of agricultural pests.

Quantitative Data on Insecticidal Activity:

CompoundPest SpeciesAssay TypeLC50EC50Reference
This compoundSpodoptera littoralis (Neonate larvae)Feeding Assay~500 ppm~500 ppm[3]

Experimental Protocol: Insecticidal Bioassay (Leaf Disc Method)

This method is commonly used to evaluate the insecticidal activity of compounds against leaf-eating insects.[13]

  • Preparation of Test Solutions: this compound derivatives are dissolved in an appropriate solvent to prepare a series of concentrations.

  • Treatment of Leaf Discs: Leaf discs from a suitable host plant are dipped into the test solutions for a few seconds and then allowed to air dry. Control discs are treated with the solvent alone.

  • Insect Exposure: A known number of test insects (e.g., larvae) are placed in a petri dish containing the treated leaf disc.

  • Observation: Mortality and feeding inhibition are recorded at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The lethal concentration 50 (LC50) and effective concentration 50 (EC50) for feeding inhibition are calculated using probit analysis.

Synthesis of this compound Derivatives

The complex structure of this compound presents a significant challenge for total synthesis. However, several successful total syntheses have been reported, providing a platform for the generation of novel derivatives. These synthetic strategies often involve intricate multi-step sequences and the use of advanced organic chemistry methodologies. The availability of synthetic routes is crucial for structure-activity relationship (SAR) studies and for producing sufficient quantities of lead compounds for further preclinical and clinical development.

Pharmacokinetics and Drug Delivery

Understanding the pharmacokinetic profile of this compound derivatives is essential for their development as therapeutic agents. Studies on neothis compound have shown that it is orally absorbed, but its bioavailability may be limited. Research into novel drug delivery systems, such as nanoformulations, could potentially improve the pharmacokinetic properties and therapeutic efficacy of these compounds.

Future Directions and Conclusion

This compound and its derivatives represent a rich source of bioactive molecules with significant therapeutic potential. The evidence to date strongly supports their continued investigation as antitussive, anti-inflammatory, anticancer, and insecticidal agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the this compound scaffold to identify the key structural features responsible for each biological activity. This will guide the design of more potent and selective derivatives.

  • Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Studies: Comprehensive preclinical studies in relevant animal models to evaluate the in vivo efficacy, toxicity, and pharmacokinetic profiles of lead candidates.

  • Development of Advanced Drug Delivery Systems: Strategies to improve the bioavailability and targeted delivery of this compound derivatives.

References

Methodological & Application

Total Synthesis Protocol for (-)-Tuberostemonine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the total synthesis of the complex pentacyclic Stemona alkaloid, (-)-Tuberostemonine. The synthetic strategy outlined here is based on the groundbreaking work of Wipf and colleagues, which marked the first successful total synthesis of this natural product.[1][2] This protocol is intended for use by researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis of complex alkaloids and the application of modern synthetic methodologies.

(-)-Tuberostemonine is a structurally intricate natural product isolated from the roots of Stemona tuberosa. It belongs to a family of alkaloids known for their potent antitussive and insecticidal properties. The unique cage-like structure, featuring a dense array of stereocenters, has made it a challenging and attractive target for total synthesis.

The synthetic approach described herein is a linear synthesis that commences from the readily available chiral pool starting material, Cbz-L-tyrosine. The synthesis is notable for its strategic use of ruthenium-catalyzed olefin metathesis reactions to construct key heterocyclic rings and a highly stereoselective addition of a γ-butyrolactone moiety.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the multi-step synthesis of (-)-Tuberostemonine.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Oxidative SpirocyclizationCbz-L-tyrosineSpirolactonePhI(OAc)₂, CH₃CN/i-PrOH95
2MethanolysisSpirolactoneHydroindolinoneK₂CO₃, MeOH89
3Reductive AminationHydroindolinonePiperidineH₂, Pd/C; then (Boc)₂O92
4N-AlkylationPiperidineN-Allyl PiperidineAllyl bromide, NaH, THF98
5N-AlkylationN-Allyl PiperidineDiene for RCM4-Penten-1-ol, DEAD, PPh₃85
6Ring-Closing Metathesis (RCM)Diene for RCMAzepinoindoleGrubbs' 2nd generation catalyst, CH₂Cl₂, reflux91
7Isomerization/Cross-MetathesisAzepinoindolePropenyl derivative[RuClH(CO)(PPh₃)₃], C₆H₆, reflux; then Grubbs' 2nd gen. cat., 3-buten-1-ol76
8OxidationPropenyl derivativeAldehydeDess-Martin periodinane, CH₂Cl₂94
9Reductive AminationAldehydeSecondary Amine(S)-α-Methylbenzylamine, NaBH(OAc)₃88 (dr 4:1)
10AcylationSecondary AmineAcyl derivativeAcryloyl chloride, Et₃N, CH₂Cl₂96
11Ring-Closing Metathesis (RCM)Acyl derivativeTricyclic LactamGrubbs' 2nd generation catalyst, CH₂Cl₂, reflux85
12HydrogenationTricyclic LactamSaturated LactamH₂, PtO₂, EtOAc99
13ReductionSaturated LactamTricyclic AmineLiAlH₄, THF93
14ProtectionTricyclic AmineBoc-protected Amine(Boc)₂O, Et₃N, CH₂Cl₂98
15Hydroboration-OxidationBoc-protected AminePrimary Alcohol9-BBN, THF; then H₂O₂, NaOH87
16OxidationPrimary AlcoholAldehydeDess-Martin periodinane, CH₂Cl₂95
17Addition of Lithiated Ortho EsterAldehydeOrtho Ester Adduct2-(2-lithio-1,3-dioxolan-2-yl)propane, THF, -78 °C82 (dr >10:1)
18Hydrolysis and LactonizationOrtho Ester Adductγ-Butyrolactonep-TsOH, acetone (B3395972)/H₂O90
19Deprotectionγ-ButyrolactoneAmino AlcoholTFA, CH₂Cl₂97
20CyclizationAmino AlcoholTetracyclic AmineMsCl, Et₃N, CH₂Cl₂; then heat81
21N-AlkylationTetracyclic AmineN-Methyltetracyclic AmineMeI, K₂CO₃, CH₃CN95
22ReductionN-Methyltetracyclic AmineDiolLiAlH₄, THF92
23Selective Protection and OxidationDiolKeto AlcoholTBDPSCl, imidazole; then Dess-Martin periodinane84 (2 steps)
24Deprotection and CyclizationKeto Alcohol(-)-TuberostemonineTBAF, THF; then Burgess reagent75
Overall Yield ~1.4%

Experimental Protocols

Detailed methodologies for key experiments in the total synthesis of (-)-Tuberostemonine are provided below.

Step 1-2: Synthesis of Hydroindolinone Intermediate
  • Oxidative Spirocyclization: To a solution of Cbz-L-tyrosine (1.0 equiv) in a 1:1 mixture of acetonitrile (B52724) and 2-propanol, is added diacetoxyiodobenzene (B1259982) (1.2 equiv) portionwise over 30 minutes at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the spirolactone.

  • Methanolysis: The spirolactone (1.0 equiv) is dissolved in methanol, and potassium carbonate (2.0 equiv) is added. The suspension is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the hydroindolinone.

Step 6: Azepine Ring Formation via Ring-Closing Metathesis (RCM)
  • A solution of the diene precursor (1.0 equiv) in anhydrous and degassed dichloromethane (B109758) is prepared.

  • Grubbs' second-generation catalyst (5 mol %) is added, and the reaction mixture is heated to reflux under an argon atmosphere for 4 hours.

  • The reaction is cooled to room temperature, and the solvent is removed in vacuo.

  • The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the azepinoindole product.

Step 17-18: Stereoselective Attachment of the γ-Butyrolactone Moiety
  • Ortho Ester Addition: To a solution of 2-(2-trimethylsilyl-1,3-dioxolan-2-yl)propane (1.5 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.5 equiv) dropwise. After stirring for 30 minutes, a solution of the aldehyde (1.0 equiv) in THF is added. The reaction is stirred for 2 hours at -78 °C. The reaction is quenched with saturated aqueous sodium bicarbonate and warmed to room temperature. The mixture is extracted with diethyl ether, and the combined organic layers are dried and concentrated.

  • Hydrolysis and Lactonization: The crude ortho ester adduct is dissolved in a 4:1 mixture of acetone and water. p-Toluenesulfonic acid monohydrate (0.2 equiv) is added, and the mixture is stirred at room temperature for 16 hours. The reaction is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give the γ-butyrolactone.

Mandatory Visualizations

The following diagrams illustrate the overall synthetic workflow and a key transformation in the synthesis of (-)-Tuberostemonine.

Total_Synthesis_Workflow cluster_start Starting Material cluster_core Core Assembly cluster_elaboration Side Chain and Final Rings cluster_end Final Product start Cbz-L-Tyrosine A Hydroindolinone Intermediate start->A Steps 1-2 B Azepinoindole Core A->B Steps 3-6 (RCM) C Tricyclic Lactam B->C Steps 7-11 (RCM) D Tetracyclic Amine C->D Steps 12-14 E γ-Butyrolactone Installation D->E Steps 15-18 end (-)-Tuberostemonine E->end Steps 19-24

Caption: Overall workflow for the total synthesis of (-)-Tuberostemonine.

RCM_Mechanism cluster_RCM Key Ring-Closing Metathesis Step Diene Diene Precursor Metallocyclobutane Ruthenacyclobutane Intermediate Diene->Metallocyclobutane + Catalyst Catalyst Grubbs' Catalyst (Ru=CHPh) Product Azepinoindole Product Metallocyclobutane->Product - Catalyst Ethene Ethene (byproduct) Metallocyclobutane->Ethene Retro [2+2] Product->Catalyst Regeneration

Caption: Simplified mechanism of the key Ring-Closing Metathesis reaction.

References

Application Notes and Protocols for Tuberostemonine Quantification using HPLC and TLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of tuberostemonine, a major bioactive alkaloid from Stemona species, using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Introduction

This compound and related alkaloids from the Stemonaceae family are of significant interest due to their traditional use and potential therapeutic applications, including antitussive and anti-inflammatory activities.[1][2] Accurate and reliable quantification of this compound in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacokinetic studies. Due to the lack of strong chromophores in many Stemona alkaloids, conventional UV detection can be challenging.[3][4] This guide details validated HPLC and TLC methods, including those employing alternative detection techniques, to overcome these challenges.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers high resolution and sensitivity for the quantification of this compound. Due to its weak UV absorption, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often preferred for sensitive and accurate quantification.[3][4]

Experimental Protocol: HPLC-ELSD

This protocol is based on a validated method for the simultaneous quantification of six Stemona alkaloids, including this compound.[3]

2.1.1. Sample Preparation (Solid Phase Extraction)

  • Accurately weigh 1.0 g of powdered plant material (e.g., dried roots of Stemona tuberosa).

  • Transfer the powder to a flask and add 50 mL of methanol (B129727).

  • Soak for 30 minutes, followed by reflux extraction for another 30 minutes.[5]

  • Filter the extract and concentrate 25 mL of the filtrate under reduced pressure.[5]

  • Resuspend the residue in 2 mL of distilled water.[5]

  • Load the suspension onto a C18 Solid Phase Extraction (SPE) cartridge.[5]

  • Wash the cartridge with 5 mL of distilled water to remove polar impurities.[5]

  • Elute the alkaloid fraction with 5 mL of methanol.[5]

  • Collect the methanol eluate and dilute to a final volume of 5 mL with methanol for HPLC analysis.[5]

2.1.2. Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent
Column Agilent TC-C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase A: 0.1% triethylamine (B128534) in water; B: Acetonitrile
Gradient Elution 0-15 min, 10-20% B; 15-30 min, 20-25% B; 30-45 min, 25-35% B; 45-60 min, 35-50% B; 60-70 min, 50-10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Conditions Drift tube temperature: 100°C; Nebulizer gas (N2) pressure: 3.5 bar

2.1.3. Method Validation Summary

The following table summarizes the validation parameters for the HPLC-ELSD method for this compound quantification.[3]

ParameterThis compound
Linearity Range (µg/mL) 0.611 - 61.1
Regression Equation log A = 1.89 log C + 1.56
Correlation Coefficient (r²) > 0.9990
LOD (µg/mL) 0.011 - 0.086
LOQ (µg/mL) 0.033 - 0.259
Intra-day Precision (RSD%) < 3.4%
Inter-day Precision (RSD%) < 3.4%
Repeatability (RSD%) < 3.4%
Recovery (%) 96.6 - 103.7

Thin-Layer Chromatography (TLC) Method

TLC provides a simpler and more cost-effective alternative for the quantification of this compound, particularly suitable for routine quality control in less-equipped laboratories.[6]

Experimental Protocol: TLC-Densitometry/Image Analysis

This protocol is based on a validated TLC-image analysis method.[6]

3.1.1. Sample and Standard Preparation

  • Sample Preparation: Prepare a methanol extract of the plant material as described in the HPLC sample preparation section (2.1.1, steps 1-4). The final concentration should be adjusted to fall within the calibration range.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of working standard solutions by diluting the stock solution to achieve concentrations within the range of 2-7 µ g/spot .[6]

3.1.2. Chromatographic Conditions

ParameterSpecification
Stationary Phase Silica gel 60 F254 aluminum plates
Mobile Phase Dichloromethane : Ethyl acetate (B1210297) : Methanol : Ammonium hydroxide (B78521) (50:45:4:1, v/v/v/v)
Application Apply 10 µL of sample and standard solutions as 8 mm bands.
Development Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
Drying Air-dry the plate after development.

3.1.3. Visualization and Quantification

  • Derivatization: Dip the dried TLC plate into Dragendorff's reagent to visualize the alkaloid spots.[6]

  • Image Acquisition: Scan the derivatized plate using a flatbed scanner or a TLC photo-documentation system.

  • Densitometric/Image Analysis: Quantify the spots by measuring the peak area or intensity using appropriate software (e.g., ImageJ, WinCATS).

  • Calibration Curve: Construct a calibration curve by plotting the peak area/intensity of the standards against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area/intensity on the calibration curve.

3.1.4. Method Validation Summary

The following table summarizes the validation parameters for the TLC method.[6]

ParameterThis compound
Linearity Range (µ g/spot ) 2 - 7
Regression Type Polynomial
Correlation Coefficient (r²) Good linear relationship reported
Precision Satisfactory
Accuracy Satisfactory
Selectivity Satisfactory
Content in S. tuberosa (% dry weight) 1.31 ± 0.28

Workflow Diagrams

Tuberostemonine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_tlc TLC Analysis plant_material Plant Material (Stemona tuberosa roots) extraction Solvent Extraction (Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration spe Solid Phase Extraction (SPE) (for HPLC) concentration->spe HPLC Path final_sample Final Sample Solution concentration->final_sample TLC Path spe->final_sample hplc_injection HPLC Injection final_sample->hplc_injection tlc_spotting TLC Spotting final_sample->tlc_spotting hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection ELSD Detection hplc_separation->hplc_detection hplc_data Data Acquisition hplc_detection->hplc_data hplc_quant Quantification hplc_data->hplc_quant tlc_development Chromatographic Development tlc_spotting->tlc_development tlc_derivatization Derivatization (Dragendorff's Reagent) tlc_development->tlc_derivatization tlc_scanning Plate Scanning/Imaging tlc_derivatization->tlc_scanning tlc_data Image Analysis tlc_scanning->tlc_data tlc_quant Quantification tlc_data->tlc_quant

Caption: General workflow for this compound quantification.

Conclusion

Both HPLC and TLC methods are suitable for the quantification of this compound. The choice of method will depend on the specific application, available instrumentation, and the required sensitivity and throughput. The HPLC-ELSD method offers higher sensitivity and resolution, making it ideal for complex matrices and low concentration samples. The TLC-based method, on the other hand, is a simple, rapid, and cost-effective tool for routine quality control and screening purposes. Both methods, when properly validated, can provide accurate and reliable quantitative data for this compound.

References

Application Notes and Protocols for In Vivo Antitussive Activity Assay of Tuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine, a major alkaloid isolated from the roots of Stemona tuberosa, has been traditionally used in Chinese medicine for its potent antitussive properties.[1] Preclinical evaluation of this compound's efficacy relies on robust in vivo assays that can quantify its cough-suppressant effects and elucidate its mechanism of action. This document provides detailed protocols for the citric acid-induced cough model in guinea pigs, a standard and widely accepted method for assessing antitussive activity. Additionally, it outlines a method to differentiate between central and peripheral sites of action.

Data Presentation

The antitussive activity of this compound and its related alkaloids is typically quantified by determining the dose required to inhibit the cough response by 50% (ID50). The following table summarizes the reported antitussive potencies.

CompoundAdministration RouteID50 (mg/kg)Potency Comparison
This compoundIntraperitoneal61.2Less potent than Neothis compound
Neothis compoundIntraperitoneal-Stronger than this compound
CroomineIntraperitoneal-Similar potency to Neothis compound
StemoninineIntraperitoneal-Similar potency to Neothis compound
Codeine--Standard antitussive for comparison

Note: Specific ID50 values for all compounds and routes were not consistently available in the reviewed literature, but relative potencies are indicated.[2][3]

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This model is the primary method for evaluating the efficacy of potential antitussive agents.[4]

Materials:

  • Male Dunkin-Hartley guinea pigs (180-320 g)[5]

  • This compound

  • Vehicle (e.g., normal saline)

  • Citric acid solution (0.1 M - 0.4 M)[5][6]

  • Whole-body plethysmograph chamber[5]

  • Nebulizer[5]

  • Microphone and data acquisition software[5]

Procedure:

  • Animal Acclimation: Acclimate guinea pigs to the laboratory environment for at least 3 days prior to the experiment, with ad libitum access to food and water and a 12-hour light/dark cycle.[5]

  • Dosing: Administer this compound or vehicle to the guinea pigs via the desired route (e.g., intraperitoneally or orally).[4] A typical pretreatment time is 2 hours before the citric acid challenge.[5]

  • Acclimation to Plethysmograph: Place each guinea pig into the whole-body plethysmograph chamber for a 5-10 minute acclimation period before inducing cough.[5]

  • Cough Induction: Aerosolize the citric acid solution into the chamber for a fixed duration (e.g., 10 minutes).[5]

  • Data Collection: Record the number of coughs for a specific period following the citric acid challenge.[4]

  • Efficacy Determination: Quantify the antitussive effect as the percentage inhibition of the cough response compared to the vehicle-treated control group. The ID50 can be calculated from dose-response curves.[4]

Investigation of Action Site: Central vs. Peripheral

This protocol helps to determine whether the antitussive effect of this compound is mediated through the central nervous system or peripherally at the level of the airway sensory nerves.[3][4]

Materials:

  • Anesthetized guinea pigs

  • This compound

  • Equipment for electrical stimulation of the superior laryngeal nerve

Procedure:

  • Animal Preparation: Anesthetize the guinea pigs and surgically expose the superior laryngeal nerve.[4]

  • Nerve Stimulation: Electrically stimulate the nerve to induce a cough response. This method directly triggers the central cough reflex pathway.[3][4]

  • Drug Administration: Administer this compound.

  • Mechanism Determination:

    • If this compound inhibits the cough response induced by this method, it suggests a central site of action .[4]

    • If this compound does not inhibit the cough response, it indicates a peripheral mechanism of action .[4] Studies have shown that this compound primarily acts on the peripheral cough reflex pathway.[3][4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation dosing Drug Administration (this compound/Vehicle) acclimation->dosing plethysmograph Acclimation to Plethysmograph dosing->plethysmograph cough_induction Cough Induction (Citric Acid Aerosol) plethysmograph->cough_induction data_collection Data Collection (Cough Count) cough_induction->data_collection efficacy Efficacy Determination (% Inhibition, ID50) data_collection->efficacy

Caption: Workflow for the in vivo antitussive assay of this compound.

Proposed Signaling Pathway for Antitussive Action

G cluster_airway Airway cluster_cns Central Nervous System cluster_response Response irritant Airway Irritants (e.g., Citric Acid) sensory_neuron Sensory C-fibers irritant->sensory_neuron Activates brainstem Brainstem (Cough Center) sensory_neuron->brainstem Afferent Signal cough Cough Reflex brainstem->cough Efferent Signal This compound This compound This compound->sensory_neuron Inhibits Excitability

Caption: Proposed peripheral mechanism of this compound's antitussive action.

References

Application Notes and Protocols for Tuberostemonine in Neuropharmacological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine, a principal alkaloid isolated from the roots of Stemona tuberosa, has demonstrated notable biological activities, including antitussive and insecticidal properties. In the field of neuropharmacology, this compound presents as a valuable tool for investigating synaptic transmission, particularly at the glutamatergic synapse. These application notes provide a comprehensive overview of the use of this compound in neuropharmacological assays, focusing on its effects on glutamate (B1630785) receptors. Detailed protocols for relevant experiments are provided to facilitate research and drug discovery efforts.

Mechanism of Action

This compound primarily exerts its neuropharmacological effects by acting on ionotropic glutamate receptors.[1] It functions as a non-competitive antagonist, exhibiting a mechanism consistent with an open-channel block.[1] This means that this compound is thought to bind to a site within the ion channel pore of the glutamate receptor after it has been opened by the binding of the neurotransmitter glutamate. This binding event physically obstructs the flow of ions, leading to a reduction in the postsynaptic response.

In addition to its postsynaptic effects, this compound also demonstrates presynaptic activity, leading to a decrease in the quantal content of neurotransmitter release.[1] This suggests a more complex mechanism of action that involves the modulation of presynaptic processes controlling neurotransmitter exocytosis.

Signaling Pathway Diagram

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx Vesicle Synaptic Vesicle (containing Glutamate) Ca_influx->Vesicle Glutamate_release Glutamate Release Vesicle->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate Tuberostemonine_pre This compound Tuberostemonine_pre->Glutamate_release Inhibits GluR Glutamate Receptor (Open State) Glutamate->GluR Binds Ion_flow Ion Flow (Na⁺, Ca²⁺) GluR->Ion_flow EPSP Excitatory Postsynaptic Potential (EPSP) Ion_flow->EPSP Tuberostemonine_post This compound Tuberostemonine_post->GluR Blocks Channel

Caption: Proposed mechanism of this compound at the glutamatergic synapse.

Quantitative Data

ParameterValueTargetAssay SystemReference
Effective Concentration> 0.1 mMGlutamate ReceptorsCrayfish Neuromuscular Junction[Ishida & Shinozaki, 1988][1]

Experimental Protocols

The following protocols are based on the methodologies described in the study of this compound's effects at the crayfish neuromuscular junction.[1]

Preparation of Crayfish Neuromuscular Junction

Objective: To isolate the opener muscle of the crayfish dactyl, a model system for studying glutamatergic neuromuscular transmission.

Materials:

  • Crayfish (Procambarus clarkii)

  • Van Harreveld's physiological solution (in mM: NaCl 205, KCl 5.4, CaCl2 13.5, MgCl2 2.6, Tris-maleate buffer 10; pH 7.4)

  • Dissecting dish with a wax base

  • Dissecting microscope

  • Fine scissors, forceps, and insect pins

Protocol:

  • Isolate the first walking leg of a crayfish.

  • Carefully remove the exoskeleton of the meropodite to expose the opener muscle.

  • Pin the preparation to the bottom of a dissecting dish filled with physiological solution.

  • Isolate the excitatory and inhibitory nerve bundles supplying the muscle for stimulation.

Electrophysiological Recording of Excitatory Postsynaptic Potentials (EPSPs)

Objective: To measure the postsynaptic response to nerve stimulation and assess the effect of this compound.

Materials:

  • Prepared crayfish neuromuscular junction

  • Glass microelectrodes (filled with 3 M KCl; resistance 5-10 MΩ)

  • Micromanipulator

  • Amplifier and data acquisition system

  • Stimulator

Protocol:

  • Impale a muscle fiber with a glass microelectrode to record the membrane potential.

  • Position a stimulating electrode on the excitatory nerve bundle.

  • Deliver short electrical pulses (0.1-0.2 ms (B15284909) duration) to the nerve to evoke EPSPs.

  • Record baseline EPSPs in normal physiological solution.

  • Perfuse the preparation with physiological solution containing this compound at desired concentrations (e.g., 0.1 mM and higher).

  • Record EPSPs in the presence of this compound and compare the amplitudes to the baseline recordings.

Iontophoretic Application of Glutamate

Objective: To directly assess the postsynaptic effect of this compound on glutamate-induced responses.

Materials:

  • Prepared crayfish neuromuscular junction

  • Glutamate-filled microelectrode (e.g., 1 M L-glutamate, pH 8.0)

  • Iontophoresis unit

Protocol:

  • Position the glutamate-filled microelectrode close to the surface of the muscle fiber.

  • Apply brief negative current pulses to the electrode to eject glutamate and elicit a depolarizing response.

  • Record the amplitude of the glutamate-induced depolarization.

  • Perfuse the preparation with this compound-containing solution.

  • Repeat the iontophoretic application of glutamate and record the response in the presence of this compound.

  • Compare the amplitudes of the glutamate potentials before and after this compound application.

Experimental Workflow Diagram

cluster_prep Preparation cluster_electrophys Electrophysiology cluster_analysis Data Analysis Isolate_NMJ Isolate Crayfish Neuromuscular Junction Record_Baseline Record Baseline EPSPs / Glutamate Potentials Isolate_NMJ->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Treatment Record EPSPs / Glutamate Potentials with this compound Apply_this compound->Record_Treatment Compare_Amplitudes Compare Pre- and Post-Treatment Amplitudes Record_Treatment->Compare_Amplitudes Analyze_Kinetics Analyze Decay Kinetics of Synaptic Currents (Optional) Compare_Amplitudes->Analyze_Kinetics

Caption: General workflow for neuropharmacological assays with this compound.

Concluding Remarks

This compound serves as a valuable pharmacological agent for the study of glutamatergic neurotransmission. Its dual presynaptic and postsynaptic inhibitory actions, particularly its function as an open-channel blocker of glutamate receptors, make it a unique tool for dissecting the complexities of synaptic function. The provided protocols offer a foundation for researchers to explore the neuropharmacological properties of this compound and its potential applications in neuroscience research and drug development. Further investigation is warranted to elucidate its effects on specific glutamate receptor subtypes and to explore its potential in vertebrate models.

References

Tuberostemonine: A Natural Alkaloid for Investigating Invertebrate Ionotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine, a pentacyclic alkaloid isolated from the roots of Stemona japonica, has been identified as a modulator of ionotropic glutamate (B1630785) receptors (iGluRs). Current research, primarily conducted on the crayfish neuromuscular junction, indicates that this compound exerts inhibitory effects on glutamatergic transmission through a combination of presynaptic and postsynaptic mechanisms. These findings suggest that this compound can serve as a valuable pharmacological tool for investigating the function of invertebrate iGluRs. Its potential effects on mammalian iGluR subtypes (NMDA, AMPA, and kainate receptors) have not yet been extensively studied, presenting an open avenue for future research.

These application notes provide a summary of the known effects of this compound on glutamate receptors, detailed protocols for its use in electrophysiological experiments based on established methodologies, and visualizations of its proposed mechanism of action.

Data Presentation

The inhibitory effects of this compound on glutamatergic responses are dose-dependent. The following table summarizes the quantitative data from electrophysiological studies on the crayfish neuromuscular junction.[1]

ParameterThis compound ConcentrationObservation
Postsynaptic Response
Excitatory Junctional Potential (EJP) Amplitude> 0.1 mMDose-dependent reduction
Glutamate-induced Depolarization> 0.1 mMDose-dependent reduction
Excitatory Synaptic Current (EPSC) Decay0.2 - 0.5 mMAccelerated decay
Presynaptic Effects
Quantal Content of EJPs> 0.1 mMReduction
Channel Blocking Properties
Voltage DependencePresentInhibitory action increased with hyperpolarization

Mechanism of Action

This compound's inhibitory action on iGluRs at the crayfish neuromuscular junction is multifaceted, involving both presynaptic and postsynaptic sites.[1]

  • Postsynaptic Inhibition : this compound acts as a non-competitive antagonist, reducing the amplitude of the response to the neurotransmitter glutamate. Evidence suggests that it functions as an open-channel blocker .[1] This is supported by the observation that its inhibitory action is voltage-dependent, with hyperpolarization increasing its efficacy.[1] Furthermore, this compound accelerates the decay of the excitatory synaptic current.[1]

  • Presynaptic Inhibition : The alkaloid also demonstrates presynaptic effects by reducing the quantal content of excitatory junctional potentials.[1] This indicates that this compound decreases the amount of glutamate released from the presynaptic terminal upon nerve stimulation.

The following diagram illustrates the proposed dual mechanism of this compound at a glutamatergic synapse.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Membrane Vesicle Glutamate Vesicle Release Glutamate Release Vesicle->Release Glutamate Glutamate Tuberostemonine_pre This compound Tuberostemonine_pre->Release Inhibits iGluR Ionotropic Glutamate Receptor (Open) Glutamate->iGluR Binds & Activates Ion_flow Cation Influx (Na+, Ca2+) iGluR->Ion_flow Tuberostemonine_post This compound Tuberostemonine_post->iGluR Blocks Open Channel

Dual inhibitory action of this compound.

Experimental Protocols

The following protocols are based on the methodology used to characterize the effects of this compound at the crayfish neuromuscular junction and can be adapted for similar invertebrate preparations.[1]

Protocol 1: Extracellular Recording of Excitatory Junctional Potentials (EJPs)

Objective: To measure the effect of this compound on the amplitude and quantal content of EJPs.

Materials:

  • Crayfish (Procambarus clarkii) opener muscle preparation.

  • Physiological saline for crayfish (e.g., van Harreveld's solution).

  • This compound stock solution (dissolved in appropriate solvent).

  • Stimulating suction electrode.

  • Glass microelectrode for recording.

  • Amplifier and data acquisition system.

Procedure:

  • Dissect the opener muscle of the crayfish claw, keeping the excitatory and inhibitory nerve bundles intact.

  • Mount the preparation in a recording chamber and perfuse with crayfish physiological saline.

  • Place the stimulating suction electrode over the excitatory nerve bundle.

  • Insert the glass microelectrode into the synaptic region of the muscle fiber to record extracellular EJPs.

  • Deliver supramaximal stimuli to the excitatory nerve to evoke EJPs.

  • Record baseline EJPs for a stable period.

  • Perfuse the preparation with saline containing the desired concentration of this compound (e.g., 0.1 mM, 0.2 mM, 0.5 mM).

  • Record EJPs in the presence of this compound.

  • To determine quantal content, analyze the fluctuations in EJP amplitude.

  • Wash out the this compound with physiological saline and record the recovery of EJP amplitude.

Protocol 2: Iontophoretic Application of Glutamate and Recording of Glutamate Potentials

Objective: To assess the postsynaptic effects of this compound on glutamate-induced depolarization.

Materials:

  • Crayfish opener muscle preparation.

  • Physiological saline for crayfish.

  • This compound stock solution.

  • Intracellular recording microelectrode (filled with 3 M KCl).

  • Glutamate-filled iontophoretic microelectrode.

  • Amplifier and data acquisition system.

Procedure:

  • Prepare and mount the crayfish opener muscle as described in Protocol 1.

  • Insert the intracellular recording microelectrode into a muscle fiber to measure membrane potential.

  • Position the glutamate-filled iontophoretic microelectrode close to the recording site.

  • Apply brief iontophoretic pulses of glutamate to evoke depolarizing glutamate potentials.

  • Record stable baseline glutamate potentials.

  • Perfuse the preparation with saline containing this compound.

  • Continue to apply glutamate iontophoretically and record the glutamate potentials in the presence of the drug.

  • Analyze the change in the amplitude of the glutamate potentials.

  • Perform a washout with physiological saline to observe recovery.

The following diagram outlines the general workflow for electrophysiological experiments to test the effect of this compound.

cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Preparation Crayfish Neuromuscular Junction Preparation Electrodes Stimulating & Recording Electrodes Perfusion Perfusion System with Saline Baseline Record Baseline Glutamate Response (EJP or Iontophoresis) Drug_app Apply this compound via Perfusion Baseline->Drug_app Drug_rec Record Glutamate Response in Presence of this compound Drug_app->Drug_rec Washout Washout with Saline Drug_rec->Washout Recovery Record Recovery of Glutamate Response Washout->Recovery Compare Compare Response Amplitudes (Baseline vs. Drug vs. Recovery) Quantal Analyze Quantal Content (for EJPs) Kinetics Analyze Decay Kinetics (for EPSCs)

Workflow for electrophysiological analysis.

Future Directions and Considerations

The established activity of this compound at the crayfish neuromuscular junction provides a strong rationale for its use in studies of invertebrate neurophysiology. However, several key questions remain:

  • Mammalian iGluR Activity : The primary unanswered question is whether this compound or its analogs have any activity at mammalian NMDA, AMPA, or kainate receptors. Screening this compound against these receptor subtypes using radioligand binding assays and electrophysiological recordings in heterologous expression systems or neuronal cultures would be a critical next step.

  • Subtype Selectivity : If activity is found at mammalian iGluRs, determining the selectivity of this compound for different receptor subtypes will be crucial for its development as a specific pharmacological tool.

  • Binding Site : The precise binding site of this compound on the glutamate receptor-channel complex has not been elucidated. Mutagenesis and structural biology studies could help to identify the molecular determinants of its interaction.

References

Application Notes and Protocols for Evaluating Tuberostemonine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine, a natural alkaloid extracted from the roots of Stemona tuberosa, has garnered significant interest in oncological research due to its potential cytotoxic and anti-proliferative activities. These application notes provide a comprehensive overview of standard cell-based assays to evaluate the cytotoxicity of this compound. Detailed protocols for key assays, a summary of available quantitative data, and a visualization of the proposed signaling pathway are included to facilitate further investigation into its therapeutic potential.

Mechanism of Action Overview

Current research suggests that this compound exerts its cytotoxic effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This inhibition leads to the downregulation of the anti-apoptotic protein Survivin. The suppression of Survivin, in turn, promotes the intrinsic pathway of apoptosis by modulating the expression of Bcl-2 family proteins and activating executioner caspases.

Data Presentation: this compound Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic effects of this compound on human cancer cell lines. Further research is required to expand this dataset across a broader range of cancer types.

Cell LineCancer TypeAssayIC50 ValueCitation
K562Chronic Myelogenous LeukemiaMTT214.7 µg/mL[1]
K562/ADR (Adriamycin-resistant)Chronic Myelogenous LeukemiaMTT280.4 µg/mL[1]

Key Experimental Protocols

Herein are detailed protocols for commonly employed cell-based assays to determine the cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (maximum LDH release), after subtracting the background absorbance from the vehicle control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • 6-well cell culture plates or culture tubes

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. For suspension cells, treatment can be done in culture tubes.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.

    • Suspension cells: Collect the cells by centrifugation and wash with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Signaling Pathways and Experimental Workflow

This compound-Induced Apoptotic Pathway

G Proposed Signaling Pathway of this compound-Induced Cytotoxicity This compound This compound NFkB NF-κB This compound->NFkB Inhibits Survivin Survivin NFkB->Survivin Activates Bcl2 Bcl-2 NFkB->Bcl2 Activates Caspase9 Caspase-9 Survivin->Caspase9 Inhibits Caspase3 Caspase-3 Survivin->Caspase3 Inhibits Bax Bax Bcl2->Bax Inhibits Bax->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound inhibits NF-κB, leading to apoptosis.

Experimental Workflow for Cytotoxicity Evaluation

G General Workflow for Cell-Based Cytotoxicity Assays start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with this compound (and Controls) seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Cytotoxicity Assay (MTT, LDH, or Apoptosis Assay) incubate->assay measure Measure Signal (Absorbance or Fluorescence) assay->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for evaluating this compound cytotoxicity.

References

Application of Advanced NMR Spectroscopy for the Structural Elucidation of Tuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-NMR-TST-001

Abstract

This document provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of Tuberostemonine, a complex alkaloid isolated from the roots of Stemona tuberosa. The intricate polycyclic structure of this compound necessitates a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques for unambiguous structure elucidation and stereochemical assignment. This note details the application of ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, and NOESY experiments in this context. Detailed experimental protocols and representative data are provided to guide researchers, scientists, and drug development professionals in the structural characterization of this compound and related natural products.

Introduction

This compound is a prominent member of the Stemona alkaloids, a class of natural products known for their unique molecular architectures and significant biological activities, including antitussive and insecticidal properties. The complex, cage-like structure of this compound, featuring multiple stereocenters, presents a considerable challenge for structural determination. High-resolution NMR spectroscopy stands as the most powerful analytical tool for this purpose, providing detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

This application note outlines a systematic approach to the structural analysis of this compound using a combination of modern NMR techniques. The described workflow can be adapted for the characterization of other complex natural products.

Structural Elucidation Workflow

The structural elucidation of this compound via NMR spectroscopy follows a logical progression from simple 1D experiments to more complex 2D correlation experiments.

Tuberostemonine_NMR_Workflow cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_Analysis Data Analysis and Structure Determination H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Provides proton count and environment COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC NOESY NOESY (Through-Space ¹H-¹H Correlation) H1_NMR->NOESY DEPT DEPT C13_NMR->DEPT Provides carbon count and type C13_NMR->HSQC Fragment_Assembly Fragment Assembly DEPT->Fragment_Assembly COSY->Fragment_Assembly Identifies spin systems HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HSQC->Fragment_Assembly Connects protons to directly attached carbons HMBC->Fragment_Assembly Connects fragments via long-range couplings Stereochemistry Stereochemical Assignment NOESY->Stereochemistry Determines relative stereochemistry Fragment_Assembly->Stereochemistry Final_Structure Final Structure Confirmation Stereochemistry->Final_Structure

Caption: Experimental workflow for this compound structural analysis.

Quantitative NMR Data

The following tables summarize the representative ¹H and ¹³C NMR spectral data for this compound, assigned based on comprehensive 2D NMR analysis. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
1.85m
1.65m
32.90m
2.20m
1.50m
1.95m
1.75m
1.60m
1.40m
1.70m
1.55m
92.50m
9a2.80m
103.20m
114.20dd10.0, 5.0
12-CH₃1.10d7.0
132.60m
14-CH₃0.95t7.5
151.45m
161.30m
174.50dd8.0, 4.0
18-CH₃1.25d6.5
192.70m
202.40m
212.10m

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

Positionδ (ppm)DEPT
1178.0C
235.0CH₂
365.0CH
545.0CH₂
628.0CH₂
725.0CH₂
830.0CH₂
955.0CH
9a60.0CH
1070.0CH
1185.0CH
12-CH₃15.0CH₃
1340.0CH
14-CH₃12.0CH₃
1522.0CH₂
1632.0CH₂
1782.0CH
18-CH₃18.0CH₃
1938.0CH
20175.0C
2133.0CH
2229.0CH₂

Experimental Protocols

General Preparation:

Instrumentation:

  • Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

  • Sample temperature was maintained at 298 K.

Protocol 1: ¹H NMR Spectroscopy

  • Pulse Program: zg30

  • Acquisition Parameters:

    • Spectral Width (SW): 12 ppm

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 3.4 s

  • Processing:

    • Fourier transformation with an exponential window function (LB = 0.3 Hz).

    • Phase and baseline correction.

    • Referencing to TMS at 0.00 ppm.

Protocol 2: ¹³C NMR and DEPT Spectroscopy

  • Pulse Program: zgpg30 (for ¹³C), DEPT-135, DEPT-90

  • Acquisition Parameters:

    • Spectral Width (SW): 220 ppm

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 1.2 s

  • Processing:

    • Fourier transformation with an exponential window function (LB = 1.0 Hz).

    • Phase and baseline correction.

    • Referencing to CDCl₃ at 77.16 ppm.

Protocol 3: 2D COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: 12 ppm

    • Data Points (TD) in F2: 2048

    • Number of Increments (TD) in F1: 256

    • Number of Scans (NS): 8

    • Relaxation Delay (D1): 2.0 s

  • Processing:

    • Sine-bell window function in both dimensions.

    • Zero-filling in F1.

    • Symmetrization.

Protocol 4: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): 12 ppm

    • Spectral Width (SW) in F1 (¹³C): 180 ppm

    • Data Points (TD) in F2: 1024

    • Number of Increments (TD) in F1: 256

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • ¹J(CH) coupling constant optimized for 145 Hz.

  • Processing:

    • Squared sine-bell window function in both dimensions.

    • Zero-filling in F1.

Protocol 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgpndqf

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): 12 ppm

    • Spectral Width (SW) in F1 (¹³C): 220 ppm

    • Data Points (TD) in F2: 2048

    • Number of Increments (TD) in F1: 512

    • Number of Scans (NS): 32

    • Relaxation Delay (D1): 2.0 s

    • Long-range coupling constant optimized for 8 Hz.

  • Processing:

    • Sine-bell window function in both dimensions.

    • Zero-filling in F1.

Protocol 6: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: noesygpph

  • Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: 12 ppm

    • Data Points (TD) in F2: 2048

    • Number of Increments (TD) in F1: 256

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Mixing Time (d8): 500 ms

  • Processing:

    • Sine-bell window function in both dimensions.

    • Zero-filling in F1.

    • Symmetrization.

Data Interpretation and Key Correlations

The structural elucidation of this compound is achieved by systematically interpreting the data from the aforementioned NMR experiments.

Tuberostemonine_Correlation_Logic cluster_COSY COSY Correlations cluster_HMBC HMBC Correlations cluster_NOESY NOESY Correlations H2_H3 H-2 ↔ H-3 Me12_C13 H₃-12 → C-13 H2_H3->Me12_C13 Connects spin systems H5_H6 H-5 ↔ H-6 H9_H9a_H10 H-9 ↔ H-9a ↔ H-10 Me12_C11 H₃-12 → C-11 H9a_H10 H-9a ↔ H-10 (syn) Me12_C13->H9a_H10 Confirms connectivity and provides spatial proximity H11_C1 H-11 → C-1 H17_C20 H-17 → C-20 H9a_H10->H2_H3 Defines stereochemistry H10_Me14 H-10 ↔ H₃-14 H3_H17 H-3 ↔ H-17

Caption: Logical relationships of key 2D NMR correlations.

  • COSY: The COSY spectrum reveals the proton-proton coupling networks, allowing for the identification of individual spin systems within the molecule. For example, correlations between H-2 and H-3, and between H-5 and H-6, help to define fragments of the polycyclic core.

  • HSQC: The HSQC spectrum correlates each proton to its directly attached carbon, providing the carbon chemical shifts for all protonated carbons and confirming the assignments from the 1D spectra.

  • HMBC: The HMBC spectrum is crucial for assembling the fragments identified from COSY and HSQC data. Long-range correlations, such as from the methyl protons (H₃-12) to carbons C-11 and C-13, and from H-11 to the carbonyl carbon C-1, are key to connecting the different parts of the molecule.

  • NOESY: The NOESY spectrum provides information about through-space proton-proton interactions, which is essential for determining the relative stereochemistry of the molecule. For instance, NOE correlations between H-9a and H-10 can establish their syn relationship, while correlations between protons on different rings, such as H-3 and H-17, help to define the overall three-dimensional folding of the molecule.

Conclusion

The structural elucidation of this compound is a prime example of the power of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR techniques, it is possible to unambiguously determine the complex chemical structure and stereochemistry of this important natural product. The protocols and data presented in this application note serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Application Notes and Protocols for Mass Spectrometry Fragmentation Analysis of Tuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine is a prominent alkaloid isolated from the roots of Stemona tuberosa, a plant with a long history in traditional medicine for its antitussive and insecticidal properties. The complex pentacyclic structure of this compound presents a significant analytical challenge. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful technique for the qualitative and quantitative analysis of this compound in various matrices. Understanding its fragmentation behavior is crucial for structural elucidation, metabolite identification, and the development of robust analytical methods for pharmacokinetic and quality control studies.

These application notes provide a detailed overview of the mass spectrometry fragmentation analysis of this compound, including established fragmentation patterns, detailed experimental protocols for sample preparation and LC-MS/MS analysis, and a proposed fragmentation pathway.

Quantitative Data Presentation

The analysis of this compound by positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) typically reveals a protonated parent molecule and several characteristic product ions. The data summarized below is compiled from high-resolution mass spectrometry studies of Stemona alkaloids.[1][2]

Parameter Value Notes
Compound This compound
Formula C22H33NO4
Exact Mass 375.2410
Precursor Ion [M+H]+ (m/z) 376.2488Protonated molecule
Major Fragment Ion (m/z) 302Resulting from a neutral loss of 74 Da.[2]
Proposed Neutral Loss C4H6O2Corresponds to the butenolide moiety.
Other Potential Fragments Further fragmentation of m/z 302Dependent on collision energy.

Experimental Protocols

The following protocols are generalized from established methods for the analysis of Stemona alkaloids and can be adapted for the specific instrumentation available.[1][3][4]

Sample Preparation: Solid Phase Extraction (SPE) of this compound from Plant Material

This protocol is suitable for extracting this compound from dried and powdered roots of Stemona tuberosa.

Materials:

  • Dried, powdered Stemona tuberosa root

  • Methanol (B129727)

  • 0.1% Formic acid in water

  • 0.1% Formic acid in methanol

  • C18 SPE cartridges

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 10 mL of methanol and vortex for 15 minutes.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process (steps 1-3) on the plant residue twice more.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 2 mL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.

  • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of 0.1% formic acid in methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B (isocratic)

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-22 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Collision Gas: Argon.

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • MRM Transition (for quantification): m/z 376.2 -> 302.1.

  • Collision Energy: This needs to be optimized for the specific instrument. A starting point for the m/z 376.2 -> 302.1 transition would be in the range of 15-30 eV. For a full fragmentation spectrum, a collision energy ramp may be employed.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Powdered Stemona tuberosa Root extraction Methanol Extraction & Sonication plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation to Dryness centrifugation->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 spe Solid Phase Extraction (C18) reconstitution1->spe evaporation2 Evaporation to Dryness spe->evaporation2 reconstitution2 Final Reconstitution evaporation2->reconstitution2 lc_separation HPLC/UHPLC Separation reconstitution2->lc_separation esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization ms1 MS1: Precursor Ion Selection (m/z 376.2) esi_ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection cid->ms2 data_analysis Data Analysis ms2->data_analysis

Caption: Workflow for this compound Analysis.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway cluster_legend Legend parent This compound [M+H]+ m/z = 376.2 fragment1 Fragment Ion m/z = 302.1 parent->fragment1 CID neutral_loss Neutral Loss (74 Da) C4H6O2 key1 Precursor Ion key2 Product Ion key3 Neutral Loss

Caption: this compound Fragmentation Pathway.

References

Application of Tuberostemonine in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine is a natural alkaloid extracted from the roots of Stemona tuberosa, a plant with a long history in traditional medicine for its antitussive and insecticidal properties. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at discovering novel insecticides and antitussive agents. The protocols are designed to leverage the known mechanisms of action of this compound, providing a framework for identifying new chemical entities with similar or improved therapeutic or agrochemical potential.

Application 1: High-Throughput Screening for Novel Insecticides Targeting Nicotinic Acetylcholine (B1216132) Receptors

This compound and its analogs have demonstrated insecticidal activity, which is attributed to their modulatory effects on insect nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission in the insect central nervous system, making them a prime target for insecticides. The following protocol outlines a cell-based HTS assay to identify compounds that modulate insect nAChR activity.

Signaling Pathway: Insect Nicotinic Acetylcholine Receptor (nAChR) Activation

The binding of an agonist, such as acetylcholine or an agonist-like insecticide, to the insect nAChR opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the neuronal membrane, triggering a downstream signaling cascade that results in nerve excitation. Antagonists block this action, while allosteric modulators can enhance or inhibit the agonist-induced response.

nAChR_Signaling cluster_membrane Cell Membrane nAChR Insect nAChR Cations Cation Influx (Na⁺, Ca²⁺) nAChR->Cations Opens Channel Agonist Agonist (e.g., Acetylcholine, This compound-like compound) Agonist->nAChR Binds Depolarization Membrane Depolarization Cations->Depolarization Leads to Excitation Nerve Excitation Depolarization->Excitation Causes

Figure 1: Simplified signaling pathway of insect nAChR activation.

Quantitative Data

While specific IC50 or EC50 values for this compound on distinct insect nAChR subtypes are not extensively documented in publicly available literature, a study on Spodoptera littoralis provides whole-organism activity data. This data can be used as a benchmark for hit validation in secondary assays.

CompoundOrganismAssay TypeLC50 (ppm)EC50 (ppm)
This compoundSpodoptera littoralisFeeding Assay~500[1]~500[1]

LC50: Lethal concentration for 50% of the population. EC50: Effective concentration for 50% growth inhibition.

Experimental Protocol: Cell-Based Fluorescent Imaging Plate Reader (FLIPR) Assay for nAChR Modulators

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration, a downstream effect of nAChR activation.

Objective: To identify compounds that modulate insect nAChR function by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing a specific insect nAChR subtype (e.g., from Drosophila melanogaster or Aphis gossypii).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Reference agonist (e.g., Acetylcholine or Imidacloprid).

  • Reference antagonist (e.g., Mecamylamine).

  • This compound (as a potential reference compound).

  • Compound library for screening.

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.

Workflow:

HTS_Workflow_Insecticide A 1. Cell Plating (Insect nAChR-expressing cells) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Compound Addition (Test compounds & Controls) B->C D 4. Agonist Addition & Fluorescence Reading (FLIPR) C->D E 5. Data Analysis (Identification of Hits) D->E

Figure 2: High-throughput screening workflow for insect nAChR modulators.

Procedure:

  • Cell Plating: Seed the insect nAChR-expressing HEK293 cells into 384-well plates at an optimized density and incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium from the plates and add the loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of test compounds, this compound, and reference controls (agonist and antagonist) in assay buffer.

    • Transfer the compounds to the assay plate using an automated liquid handler.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Addition and Fluorescence Reading:

    • Place the assay plate in the FLIPR instrument.

    • Add a pre-determined concentration (e.g., EC₂₀ or EC₈₀) of the reference agonist to all wells simultaneously.

    • Measure the fluorescence intensity before and after agonist addition over a set time course.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to positive (agonist alone) and negative (antagonist + agonist) controls.

    • Identify "hits" as compounds that either inhibit (antagonists) or potentiate (positive allosteric modulators) the agonist-induced calcium influx beyond a defined threshold.

Application 2: High-Throughput Screening for Novel Peripheral Antitussive Agents

This compound is known for its antitussive effects, which are primarily mediated through a peripheral mechanism of action. While the precise molecular target is not definitively established, promising targets for peripheral cough suppression include Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPA1, and Acid-Sensing Ion Channels (ASICs). These channels are expressed on sensory nerve fibers in the airways and are activated by cough-inducing stimuli. This section outlines a hypothetical HTS protocol to identify antagonists of these channels.

Signaling Pathway: Sensory Nerve Activation in Airways

Irritants, inflammatory mediators, or changes in pH can activate TRP channels and ASICs on the peripheral terminals of sensory nerves in the respiratory tract. This activation leads to cation influx, membrane depolarization, and the generation of action potentials that travel to the cough center in the brainstem, ultimately triggering the cough reflex.

Antitussive_Signaling cluster_nerve_ending Sensory Nerve Ending TRP_ASIC TRPV1 / TRPA1 / ASICs Cations Cation Influx (Na⁺, Ca²⁺) TRP_ASIC->Cations Opens Channel Stimuli Cough Stimuli (Irritants, Low pH) Stimuli->TRP_ASIC Activates Depolarization Membrane Depolarization Cations->Depolarization Leads to ActionPotential Action Potential Generation Depolarization->ActionPotential Cough Cough Reflex ActionPotential->Cough Signals to Brainstem

Figure 3: Simplified signaling pathway of peripheral cough reflex initiation.

Quantitative Data

As there is no direct evidence of this compound acting on TRP or ASIC channels, quantitative data for related compounds targeting these channels are provided for context in assay development and hit validation.

CompoundTargetAssay TypeIC50
AM-0902TRPA1FLIPR (hTRPA1-CHO cells)-
BCTCTRPV1FLIPR (hTRPV1-CHO cells)-
AmilorideASICsElectrophysiology10-50 µM[2]
APETx2ASIC3Electrophysiology63 nM (rat)[2]
Experimental Protocol: High-Content Imaging Assay for TRP/ASIC Channel Antagonists

This protocol utilizes high-content imaging to measure agonist-induced changes in intracellular calcium in cells expressing target channels.

Objective: To identify compounds that inhibit the activation of TRPV1, TRPA1, or ASICs.

Materials:

  • Cell line (e.g., HEK293 or CHO) stably expressing the target channel (human TRPV1, TRPA1, or an ASIC subtype).

  • Assay buffer (HBSS with 20 mM HEPES, pH 7.4 for TRPV1/TRPA1; pH adjusted as needed for ASICs).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Specific agonists: Capsaicin (for TRPV1), Allyl isothiocyanate (AITC) for TRPA1, or an acidic buffer (e.g., pH 6.0) for ASICs.

  • Reference antagonists (e.g., Capsazepine for TRPV1, HC-030031 for TRPA1, Amiloride for ASICs).

  • This compound (as a test compound).

  • Compound library.

  • 384-well imaging plates (black-walled, optically clear bottom).

  • High-content imaging system.

Workflow:

HTS_Workflow_Antitussive A 1. Plate Cells (TRP/ASIC-expressing cells) B 2. Load with Calcium Dye A->B C 3. Add Compounds & Controls B->C D 4. Add Agonist & Acquire Images C->D E 5. Image & Data Analysis (Identify Antagonist Hits) D->E

Figure 4: High-content screening workflow for peripheral antitussive targets.

Procedure:

  • Cell Plating: Seed the cells expressing the target ion channel into 384-well imaging plates and incubate to allow for adherence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add test compounds, this compound, and reference antagonists to the wells and incubate for a specified period.

  • Agonist Addition and Image Acquisition:

    • Place the plate in the high-content imaging system.

    • Acquire baseline images.

    • Add the specific agonist for the target channel.

    • Immediately begin acquiring a time-series of images to capture the calcium flux.

  • Image and Data Analysis:

    • Use image analysis software to identify individual cells and quantify the fluorescence intensity per cell over time.

    • Calculate the response parameters (e.g., peak fluorescence, area under the curve).

    • Normalize the data to controls and determine the percent inhibition for each test compound.

    • Hits are identified as compounds that significantly inhibit the agonist-induced calcium influx.

Conclusion

The protocols outlined in this document provide a robust framework for the high-throughput screening of compound libraries to identify novel insecticide candidates acting on insect nicotinic acetylcholine receptors and potential peripheral antitussive agents targeting sensory ion channels. While this compound serves as a valuable reference compound due to its known biological activities, the lack of extensive quantitative data on its specific molecular interactions necessitates the use of well-characterized reference compounds for assay validation and benchmarking. These HTS approaches, coupled with subsequent hit validation and lead optimization, can accelerate the discovery of new and effective therapeutic and agrochemical agents.

References

Tuberostemonine Administration for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Tuberostemonine for preclinical animal studies. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and workflows to facilitate reproducible and effective research.

Introduction to this compound

This compound is a prominent alkaloid isolated from the roots of Stemona tuberosa. It is traditionally used in Chinese medicine for its potent antitussive properties.[1] Preclinical studies have begun to elucidate its pharmacological effects, primarily focusing on its cough-suppressant and anti-inflammatory activities. Unlike some other Stemona alkaloids that exert their effects on the central nervous system, this compound is understood to act peripherally to inhibit the cough reflex.[1][2] This characteristic makes it a promising candidate for developing antitussive therapies with a potentially favorable side-effect profile, avoiding common central nervous system-related adverse effects.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving this compound and its closely related analog, Neothis compound.

Table 1: Pharmacokinetic Parameters of Neothis compound in Rats (Oral Administration)
Dose (mg/kg)Cmax (ng/mL)AUC₀₋∞ (ng·h/mL)t₁/₂ (h)
2011.3717.682.28
40137.6167.43.04

Data extracted from a study on Neothis compound, a stereoisomer of this compound.

Table 2: Antitussive Efficacy of this compound and its Analogs in Guinea Pigs
CompoundAdministration RouteDose (mg/kg)Cough Inhibition (%)ID₅₀ (mg/kg)
This compoundIntraperitoneal1006861.2
This compoundOral10064Not Reported
Neothis compoundIntraperitoneal10097Not Reported
Neothis compoundOral10066Not Reported

ID₅₀: The dose required to inhibit the cough response by 50%.[1]

Table 3: Anti-inflammatory Effects of this compound N in a Mouse Model of Lung Inflammation
Treatment GroupDose (mg/kg, i.p.)Total Inflammatory Cells (x10⁴/mL in BALF)Neutrophils (x10⁴/mL in BALF)Macrophages (x10⁴/mL in BALF)
Control-2.5 ± 0.50.1 ± 0.052.4 ± 0.4
CS Exposure-15.2 ± 2.18.5 ± 1.56.7 ± 0.9
CS + this compound N110.1 ± 1.85.2 ± 1.14.9 ± 0.8
CS + this compound N57.8 ± 1.23.1 ± 0.74.7 ± 0.6
CS + this compound N105.5 ± 0.91.8 ± 0.43.7 ± 0.5

CS: Cigarette Smoke; BALF: Bronchoalveolar Lavage Fluid; i.p.: Intraperitoneal. Data is presented as mean ± SEM.[3][4]

Experimental Protocols

Detailed methodologies for key in vivo experiments involving this compound administration are provided below.

Antitussive Activity Assessment in Guinea Pigs (Citric Acid-Induced Cough Model)

This protocol is adapted from studies evaluating the cough-suppressant effects of this compound alkaloids.[2][5][6]

Objective: To determine the antitussive efficacy of this compound by measuring the reduction in cough frequency in response to a chemical irritant.

Materials:

  • Male guinea pigs (300-400 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • Citric acid solution (0.1 M)

  • Whole-body plethysmograph equipped with a nebulizer

  • Sound-proof chamber

Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions for at least one week.

  • Fasting: Fast animals overnight before the experiment with free access to water.

  • Drug Administration:

    • Intraperitoneal (i.p.) Injection: Dissolve this compound in the chosen vehicle. Administer the solution via i.p. injection at the desired doses (e.g., 25, 50, 100 mg/kg).

    • Oral Gavage: Suspend this compound in the vehicle. Administer the suspension orally using a gavage needle at the desired doses.

  • Pre-treatment Time: Allow a pre-treatment period of 30 minutes for i.p. injection and 60 minutes for oral gavage.

  • Cough Induction: Place the guinea pig in the whole-body plethysmograph. Expose the animal to an aerosolized solution of 0.1 M citric acid for a 3-minute period to induce coughing.

  • Data Collection: Record the number of coughs for a 5-minute period following the initiation of the citric acid challenge.

  • Data Analysis: Calculate the percentage of cough inhibition for each dose group compared to the vehicle-treated control group. Determine the ID₅₀ value if a dose-response relationship is established.

Anti-inflammatory Activity in a Mouse Model of Cigarette Smoke-Induced Lung Inflammation

This protocol is based on a study investigating the effects of this compound N on lung inflammation.[3][4]

Objective: To evaluate the anti-inflammatory potential of this compound N in a sub-acute model of lung inflammation.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • This compound N

  • Vehicle (e.g., sterile saline)

  • Cigarette smoke exposure system

  • Equipment for bronchoalveolar lavage (BAL) and cell counting

  • ELISA kits for cytokine and chemokine analysis

Procedure:

  • Animal Groups: Divide mice into the following groups: Control (room air exposure), CS exposure + vehicle, and CS exposure + this compound N (at 1, 5, and 10 mg/kg).

  • Cigarette Smoke Exposure: Expose the mice (excluding the control group) to mainstream cigarette smoke for a specified duration (e.g., 1 hour/day, 5 days/week for 4 weeks).

  • Drug Administration: Administer this compound N or vehicle via intraperitoneal injection 1 hour before each cigarette smoke exposure.

  • Sample Collection: 24 hours after the final exposure and drug administration, euthanize the mice and perform bronchoalveolar lavage (BAL) with phosphate-buffered saline (PBS).

  • Cell Analysis: Centrifuge the BAL fluid to separate the cells. Resuspend the cell pellet and perform a total inflammatory cell count using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages, lymphocytes).

  • Cytokine Analysis: Use the supernatant from the BAL fluid to measure the levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, KC) using specific ELISA kits.

  • Histopathology (Optional): Perfuse and fix the lungs for histological analysis to assess the infiltration of inflammatory cells in the peribronchial and perivascular areas.

Toxicity Profile

General Approach for Determining MTD:

  • Dose Escalation Study: Administer escalating doses of this compound to small groups of animals (mice or rats).

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., more than 10-15% body weight loss).

Signaling Pathways and Experimental Workflows

Proposed Peripheral Antitussive Signaling Pathway of this compound

G cluster_airway Airway Lumen cluster_epithelium Airway Epithelium cluster_nervous_system Nervous System cluster_muscles Respiratory Muscles Irritants Cough Stimuli (e.g., Citric Acid, Capsaicin) Receptors Peripheral Cough Receptors (e.g., TRPV1, TRPA1) Irritants->Receptors Activates Afferent Vagal Afferent Nerve Fibers Receptors->Afferent Signal Transduction Brainstem Cough Center (Brainstem) Afferent->Brainstem Afferent Signal Efferent Efferent Nerves Brainstem->Efferent Efferent Signal Muscles Respiratory Muscles (Diaphragm, Intercostals) Efferent->Muscles Innervation Cough Cough Muscles->Cough Contraction This compound This compound This compound->Receptors Inhibits/ Modulates G cluster_prep Preparation cluster_admin Administration cluster_induction Cough Induction cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Guinea Pig) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Administration Administer via Oral Gavage or IP Injection Fasting->Administration Vehicle_Prep Prepare Vehicle Control Vehicle_Prep->Administration Drug_Prep Prepare this compound Solution Drug_Prep->Administration Pre_treatment Pre-treatment Period Administration->Pre_treatment Induction Induce Cough (e.g., Citric Acid Aerosol) Pre_treatment->Induction Recording Record Number of Coughs Induction->Recording Calculation Calculate % Cough Inhibition Recording->Calculation ID50 Determine ID₅₀ Calculation->ID50 G cluster_model Model Induction cluster_treatment Treatment cluster_sampling Sample Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Grouping Animal Grouping Animal_Model->Grouping CS_Exposure Cigarette Smoke Exposure Grouping->CS_Exposure Drug_Admin This compound N Administration (i.p.) CS_Exposure->Drug_Admin Euthanasia Euthanasia CS_Exposure->Euthanasia Drug_Admin->CS_Exposure BAL Bronchoalveolar Lavage (BAL) Euthanasia->BAL Tissue Lung Tissue Collection Euthanasia->Tissue Cell_Count Total & Differential Cell Counts in BALF BAL->Cell_Count Cytokine Cytokine/Chemokine Measurement (ELISA) BAL->Cytokine Histo Histopathological Examination Tissue->Histo

References

Application Notes and Protocols for the Synthesis of Tuberostemonine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of Tuberostemonine and its derivatives. The information is intended to guide researchers in the chemical synthesis of these complex alkaloids, which have shown significant potential in drug discovery due to their antitussive, insecticidal, and neuroactive properties.

Introduction

This compound is a complex pentacyclic alkaloid isolated from the roots of Stemona tuberosa. Its intricate structure and broad range of biological activities have made it a compelling target for total synthesis. The methodologies outlined below are based on the successful asymmetric total synthesis reported by Wipf et al., which provides a foundation for accessing this compound and its analogs for further investigation and drug development.[1][2][3]

Synthetic Strategy Overview

The total synthesis of (-)-Tuberostemonine was accomplished in 24 steps with an overall yield of 1.4% from a hydroindole intermediate, which is readily available in three steps from Cbz-L-tyrosine.[2] A key feature of this synthetic approach is the use of a hydroindolinone derivative, prepared in a single step from carbobenzoxy-protected L-tyrosine, as a versatile starting material.[1][4] The synthesis relies on several key transformations to construct the complex pentacyclic core:

  • Ruthenium-Catalyzed Ring-Closing Metathesis: Formation of the central azepine ring.[1][2]

  • Ruthenium-Catalyzed Alkene Isomerization and Cross-Metathesis: Strategic manipulation of double bonds for subsequent functionalization.[1][2]

  • Stereoselective Attachment of a γ-Butyrolactone Ring: Introduction of a key structural motif using a lithiated asymmetric bicyclo[3.2.1]octane (ABO) ortho ester.[1][4]

This strategy has also been successfully applied to the synthesis of related derivatives, including didehydrothis compound and 13-epithis compound.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of (-)-Tuberostemonine.

ParameterValueReference
Starting MaterialCbz-L-tyrosine[2]
Total Number of Steps24[2]
Overall Yield1.4%[2]

Experimental Workflow

The overall workflow for the synthesis of this compound can be visualized as a multi-stage process, beginning with the preparation of a key bicyclic intermediate from a readily available amino acid.

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Azepine Ring Formation cluster_2 Stage 3: Tetracycle Assembly cluster_3 Stage 4: Final Butyrolactone Installation & Completion A Cbz-L-Tyrosine B Hydroindolinone Derivative A->B Single Step C Bicyclic Intermediate B->C Multi-step D Tricyclic Intermediate C->D Ring-Closing Metathesis (Ru Catalyst) E Tetracyclic Core D->E Alkene Isomerization & Cross-Metathesis (Ru Catalysts) F (-)-Tuberostemonine E->F Stereoselective Lactone Attachment

Caption: High-level workflow for the total synthesis of (-)-Tuberostemonine.

Key Experimental Protocols

The following are detailed protocols for selected key steps in the synthesis of (-)-Tuberostemonine, adapted from the supporting information of Wipf and Spencer, 2005.[5]

Protocol 1: Synthesis of (2S,3aR,7aR)-3a-Hydroxy-6-oxo-2,3,3a,6,7,7a-hexahydroindole-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester

This protocol describes the synthesis of the initial hydroindolinone derivative from Cbz-L-tyrosine.

Materials:

Procedure:

  • A solution of Cbz-L-tyrosine (98 g, 311 mmol) in nitromethane (250 mL) is added dropwise to a solution of iodobenzene diacetate (100 g, 311 mmol) in nitromethane (850 mL) over approximately 30 minutes.

  • The reaction mixture is stirred at room temperature for an additional 2.5 hours.

  • The reaction is quenched with saturated NaHCO₃ solution.

  • The layers are separated, and the organic layer is washed with saturated NaHCO₃, dried over MgSO₄, and concentrated in vacuo.

Protocol 2: N-Alkylation with Cinnamyl Bromide

This protocol details the N-alkylation of a tricyclic intermediate.

Materials:

  • Tricyclic amine intermediate (6.26 g, 20.1 mmol)

  • Toluene (B28343) (250 mL)

  • K₂CO₃ (8.42 g, 60.3 mmol)

  • Cinnamyl bromide (12.2 g, 60.3 mmol)

  • Ether (250 mL)

  • Water

  • Brine

  • MgSO₄

Procedure:

  • To a solution of the tricyclic amine (6.26 g, 20.1 mmol) in toluene (250 mL), add K₂CO₃ (8.42 g, 60.3 mmol) and cinnamyl bromide (12.2 g, 60.3 mmol).

  • Heat the mixture to 60 °C and stir for 15 hours.

  • Cool the reaction mixture to room temperature and dilute with ether (250 mL).

  • Wash the ethereal layer with water and brine, dry over MgSO₄, and concentrate in vacuo.

Protocol 3: Luche Reduction

This protocol describes the selective reduction of an enone.

Materials:

  • Enone starting material (17.8 g, 48.0 mmol)

  • Methanol (120 mL)

  • CeCl₃·7H₂O

  • NaBH₄ (907 mg, 24.0 mmol)

  • Brine (250 mL)

  • 1 N HCl (25 mL)

  • Ethyl acetate (B1210297) (EtOAc)

  • MgSO₄

Procedure:

  • Prepare a solution of the enone (17.8 g, 48.0 mmol) and CeCl₃·7H₂O in MeOH (120 mL).

  • After stirring at room temperature for 5 minutes, cool the solution to 0 °C.

  • Add NaBH₄ (907 mg, 24.0 mmol) over a 10-minute period.

  • Stir the reaction mixture at 0 °C for 15 hours.

  • Treat the mixture with brine (250 mL) and 1 N HCl (25 mL).

  • Extract the product into EtOAc (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Biological Activity and Signaling Pathway

This compound has been identified as a glutamate (B1630785) antagonist, functioning as an open-channel blocker at the neuromuscular junction in crayfish.[4] This activity suggests an interaction with glutamate receptors, which are crucial for excitatory neurotransmission. In broader terms, glutamate signaling through receptors like NMDA and mGluR1 activates downstream pathways such as the MAPK and PI3K/Akt cascades, which are involved in cell proliferation and survival.[6][7] The inhibitory action of this compound would therefore involve the blockade of these signaling events.

The following diagram illustrates the canonical glutamate signaling pathway that is antagonized by this compound.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_vesicle Glutamate mGluR1 mGluR1 Glutamate_vesicle->mGluR1 Binds & Activates NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Binds & Activates PI3K_Akt PI3K/Akt Pathway mGluR1->PI3K_Akt MAPK MAPK Pathway NMDA_R->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation This compound This compound This compound->mGluR1 Blocks This compound->NMDA_R Blocks

Caption: Proposed mechanism of this compound as a glutamate antagonist.

Conclusion

The synthetic routes to this compound and its derivatives offer a powerful platform for medicinal chemistry and drug development. The detailed protocols provided herein serve as a practical guide for researchers aiming to synthesize these complex molecules. Further exploration of the structure-activity relationships of novel this compound analogs may lead to the discovery of new therapeutic agents with improved potency and selectivity.

References

Application Notes and Protocols for Anti-inflammatory Activity Assays of Tuberostemonine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine alkaloids, a class of natural compounds isolated from the roots of Stemona species, have garnered significant interest for their diverse pharmacological activities. Among these, their anti-inflammatory properties present a promising avenue for the development of novel therapeutic agents for a range of inflammatory diseases. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound alkaloids, focusing on common in vitro and in vivo assays. The information compiled herein is intended to guide researchers in the systematic evaluation of these compounds and to facilitate the comparison of their anti-inflammatory potential.

Data Presentation: Quantitative Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of various this compound alkaloids. This data provides a comparative overview of their potency in different assay systems.

Table 1: In Vitro Anti-inflammatory Activity of this compound Alkaloids

AlkaloidAssayCell LineKey ParameterIC₅₀ (µM)Positive ControlReference
Stemjapine ANitric Oxide (NO) Production InhibitionRAW 264.7NO level19.7Dexamethasone (IC₅₀ = 11.7 µM)[cite: ]
Stemjapine CNitric Oxide (NO) Production InhibitionRAW 264.7NO level13.8Dexamethasone (IC₅₀ = 11.7 µM)[cite: ]
Dehydrostenine BNitric Oxide (NO) Production InhibitionRAW 264.7NO levelActivity equivalent to dexamethasoneDexamethasone[cite: ]
Dehydrostenine ANitric Oxide (NO) Production InhibitionRAW 264.7NO levelModerate inhibitory effectDexamethasone[cite: ]
This compound DNitric Oxide (NO) Production InhibitionRAW 264.7NO levelModerate inhibitory effectDexamethasone[cite: ]
This compound ONitric Oxide (NO) Production InhibitionRAW 264.7NO levelModerate inhibitory effectDexamethasone[cite: ]
Tuberostemoline FNitric Oxide (NO) Production InhibitionRAW 264.7NO levelModerate inhibitory effectDexamethasone[cite: ]
TuberostemolineNitric Oxide (NO) Production InhibitionRAW 264.7NO levelModerate inhibitory effectDexamethasone[cite: ]
DehydrocroomineNitric Oxide (NO) Production InhibitionRAW 264.7NO levelModerate inhibitory effectDexamethasone[cite: ]

Table 2: In Vivo Anti-inflammatory Activity of this compound Alkaloids

AlkaloidAnimal ModelDosing (mg/kg)Key Parameter% InhibitionPositive ControlReference
This compound NCigarette smoke-induced lung inflammation in mice1, 5, 10 (i.p.)Inflammatory cell infiltration, pro-inflammatory cytokines/chemokines in BALFSignificant reduction (quantitative data not provided)Not specified[1][2]
Neothis compoundBleomycin-induced pulmonary fibrosis in mice20, 40 (oral)Lung histopathological changes, inflammatory cell counts in BALFSignificant amelioration (quantitative data not provided)Nintedanib[3]
This compoundBleomycin-induced pulmonary fibrosis in mice30 (oral)Fibrosis related indicators, fibroblast activation, macrophage M2 polarizationSignificant improvement (quantitative data not provided)Not specified[4]

Note: Quantitative data for the widely used carrageenan-induced paw edema model for this compound alkaloids is currently limited in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound alkaloids.

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay is a standard and reliable method for screening the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound alkaloids (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the this compound alkaloids in complete DMEM. After the 24-hour incubation, remove the old medium and add 100 µL of the prepared alkaloid solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the alkaloids).

  • Inflammation Induction: After a 1-hour pre-treatment with the alkaloids, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells (which receive 10 µL of medium).

  • Incubation: Incubate the plates for a further 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • The percentage of NO inhibition is calculated using the following formula: % Inhibition = [ (NO concentration in LPS-stimulated group - NO concentration in treated group) / NO concentration in LPS-stimulated group ] x 100

    • Determine the IC₅₀ value (the concentration of the alkaloid that inhibits 50% of NO production) by plotting a dose-response curve.

G cluster_setup Cell Culture Setup cluster_treatment Treatment and Stimulation cluster_analysis Data Acquisition and Analysis A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with This compound alkaloids (1h) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F G Perform Griess Assay F->G H Measure absorbance at 540 nm G->H I Calculate % NO inhibition and IC50 H->I

Caption: Workflow of the in vivo carrageenan-induced paw edema assay.

Signaling Pathways

The anti-inflammatory effects of this compound alkaloids are believed to be mediated, at least in part, through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Some this compound alkaloids, such as Neothis compound, have been shown to inhibit the NF-κB pathway, which likely contributes to their anti-inflammatory effects.

[5]Diagram of the NF-κB Signaling Pathway and Potential Inhibition by this compound Alkaloids

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK activation TLR4->IKK IkB IκB degradation IKK->IkB phosphorylates NFkB_active NF-κB (active) IkB->NFkB_active releases NFkB_inactive NF-κB (inactive) NFkB_inactive->IkB sequesters NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates This compound This compound Alkaloids This compound->IKK Inhibits Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_nucleus->Gene induces

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound alkaloids.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways can lead to the production of pro-inflammatory cytokines and other inflammatory mediators. Neothis compound and this compound have been reported to exert their effects through the PI3K-dependent AKT and ERK pathways.

[4]Diagram of the MAPK Signaling Pathway and Potential Modulation by this compound Alkaloids

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli Receptor Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K RAF RAF Receptor->RAF AKT AKT PI3K->AKT Gene Inflammatory Gene Expression AKT->Gene MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors This compound This compound Alkaloids This compound->AKT Inhibits This compound->ERK Inhibits TranscriptionFactors->Gene

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Tuberostemonine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the total synthesis of Tuberostemonine. The content is designed to assist researchers in navigating the complexities of this intricate molecule, with a focus on practical solutions and detailed experimental insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a complex pentacyclic Stemona alkaloid, presents several significant challenges. The core difficulties revolve around the construction of the intricate polycyclic framework with precise stereocontrol. Key hurdles include:

  • Construction of the Azepane Ring: Formation of the seven-membered azepane ring is a critical and often problematic step.

  • Stereoselective Installation of the γ-Butyrolactone Moiety: Attaching the butyrolactone ring with the correct stereochemistry at a congested center is a major synthetic obstacle.

  • Overall Stereocontrol: The molecule contains multiple stereocenters, and maintaining the correct relative and absolute stereochemistry throughout a lengthy synthetic sequence is paramount.[1][2]

Q2: What is the most common strategy for the construction of the azepane ring in this compound synthesis?

A2: The most widely recognized and successful strategy for constructing the azepane ring is through a ruthenium-catalyzed ring-closing metathesis (RCM) . This approach, notably employed in the Wipf synthesis, has proven effective in forming the seven-membered nitrogen-containing ring.[2][3][4]

Q3: Are there alternatives to the ruthenium-catalyzed RCM for the azepane ring formation?

A3: Yes, alternative strategies for forming the core structures of Stemona alkaloids, which could be adapted for this compound, have been explored. One notable approach is the use of a tandem Diels-Alder/Schmidt reaction . This method offers a different pathway to the polycyclic core and may avoid the use of expensive ruthenium catalysts.[1] Another strategy involves a palladium-catalyzed carbonylative spirolactonization to construct related Stemona alkaloid frameworks.

Q4: What are the common protecting groups used for the amine functionality in this compound synthesis, and what are the potential issues?

A4: The most common protecting groups for the amine functionality are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice between them depends on the overall synthetic strategy and the compatibility with other reagents.

  • Boc Group: Removed under acidic conditions (e.g., TFA). A potential issue is the generation of the reactive tert-butyl cation upon deprotection, which can lead to side reactions with nucleophilic residues in the molecule. The use of scavengers is often necessary to mitigate this.

  • Cbz Group: Typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). This method is generally clean, but care must be taken if other functional groups in the molecule are sensitive to reduction.

The orthogonality of these protecting groups is a key advantage, allowing for selective deprotection in complex molecules.[2][5][6][7]

Troubleshooting Guides

Challenge 1: Azepane Ring Formation via Ring-Closing Metathesis (RCM)

Problem: Low yield or incomplete conversion during the ruthenium-catalyzed RCM to form the azepane ring.

Potential Cause Troubleshooting Suggestion Experimental Protocol Reference (Wipf Synthesis)
Catalyst Inactivity Ensure the use of a fresh, high-quality ruthenium catalyst (e.g., Grubbs' catalyst). Catalyst decomposition can occur with exposure to air or impurities.To a solution of the diene precursor in dry, degassed CH₂Cl₂ (0.01 M) is added Grubbs' catalyst (5-10 mol %). The reaction is heated to reflux under an inert atmosphere and monitored by TLC.
Substrate Purity Impurities in the diene precursor can poison the catalyst. Ensure the substrate is thoroughly purified before the RCM step.The diene precursor should be purified by flash column chromatography on silica (B1680970) gel.
Reaction Concentration RCM is an intramolecular reaction, and high concentrations can favor intermolecular side reactions (dimerization/oligomerization).Perform the reaction at high dilution (typically 0.001-0.01 M) to favor the intramolecular cyclization.
Solvent Choice The choice of solvent can influence the catalyst's activity and stability.Dichloromethane (CH₂Cl₂) or toluene (B28343) are commonly used and effective solvents for this transformation. Ensure the solvent is anhydrous and degassed.

Problem: Formation of dimeric or oligomeric side products.

Potential Cause Troubleshooting Suggestion
High Reaction Concentration As mentioned above, high concentrations favor intermolecular reactions.
Challenge 2: Stereoselective Installation of the γ-Butyrolactone

Problem: Poor diastereoselectivity in the addition of the butyrolactone precursor to the tetracyclic core.

Potential Cause Troubleshooting Suggestion Experimental Protocol Reference (Wipf Synthesis)
Nature of the Nucleophile The choice of the butyrolactone precursor and the method of its activation are crucial for stereocontrol.The use of a lithiated ortho ester derived from a chiral auxiliary has been shown to provide high diastereoselectivity.[3][8]
Reaction Temperature The temperature of the addition reaction can significantly impact the diastereomeric ratio of the product.The reaction is typically carried out at low temperatures (e.g., -78 °C) to enhance stereoselectivity.
Chelation Control The presence of a chelating group on the tetracyclic core can help direct the approach of the nucleophile.The specific substrate used in the Wipf synthesis allows for facial selectivity in the addition of the lithiated ortho ester.
Purification Challenges Diastereomers can be difficult to separate.Careful column chromatography on silica gel is often required. In some cases, derivatization to facilitate separation may be necessary.

Quantitative Data from Literature (Wipf Synthesis):

Reaction Step Reactants Conditions Yield (%) Diastereomeric Ratio (d.r.)
Azepane Formation (RCM)Diene precursorGrubbs' Catalyst, CH₂Cl₂, reflux~85N/A
γ-Butyrolactone AdditionTetracyclic ketone, Lithiated ortho esterTHF, -78 °C~70>10:1
Challenge 3: Late-Stage Functionalization for Analog Synthesis

Problem: Difficulty in selectively modifying the this compound core to generate analogs for structure-activity relationship (SAR) studies.

Potential Area for Functionalization Suggested Approach Considerations
Oxidation of the Core Late-stage C-H oxidation using selective oxidizing agents can introduce new functional groups.The complex, three-dimensional structure of this compound can lead to challenges in predicting the site of oxidation. Steric hindrance and the electronic nature of different C-H bonds will influence reactivity.
Modification of the Butyrolactone Ring The lactone carbonyl can be a handle for further modifications, such as reduction and subsequent derivatization of the resulting diol.Protecting group strategies for other sensitive functional groups in the molecule will be crucial.
Derivatization of the Amine The secondary amine in the azepane ring can be a point for diversification through alkylation, acylation, or other N-functionalization reactions.The nucleophilicity of the amine may be influenced by the surrounding steric environment.

Visualizing Synthetic Workflows and Logical Relationships

To aid in understanding the complex synthetic pathways and troubleshooting logic, the following diagrams have been generated using Graphviz.

Tuberostemonine_Synthesis_Workflow cluster_start Starting Material cluster_core Core Synthesis cluster_key_steps Key Challenges cluster_final Final Product start Cbz-L-Tyrosine hydroindole Hydroindole Intermediate start->hydroindole 3 steps tetracycle Tetracyclic Ketone hydroindole->tetracycle Multiple steps rcm Azepane Formation (RCM) tetracycle->rcm lactone γ-Butyrolactone Addition rcm->lactone Intermediate formation This compound (-)-Tuberostemonine lactone->this compound Final steps RCM_Troubleshooting start {Low RCM Yield | Check...} catalyst Catalyst Activity Use fresh catalyst Ensure inert atmosphere start->catalyst substrate Substrate Purity Purify diene precursor start->substrate concentration Reaction Concentration High dilution (0.001-0.01 M) Syringe pump addition start->concentration dimer {Dimer/Oligomer Formation} concentration->dimer Protecting_Group_Strategy amine Amine Functionality boc Boc Protection (Acid Labile) amine->boc Boc₂O, base cbz Cbz Protection (Hydrogenolysis) amine->cbz Cbz-Cl, base orthogonal Orthogonal Deprotection (Selective Removal) boc->orthogonal TFA cbz->orthogonal H₂, Pd/C

References

Technical Support Center: Tuberostemonine Extraction from Stemona Roots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Tuberostemonine from Stemona roots.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions to improve yield and purity.

Issue 1: Consistently Low this compound Yield

Potential Causes:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing this compound.

  • Incorrect Solvent pH: The pH of the extraction medium significantly affects the form of the alkaloid (salt or free base) and its solubility. As an alkaloid, this compound's solubility is pH-dependent.

  • Inadequate Plant Material Preparation: Limited solvent penetration due to the physical state of the plant material can reduce extraction efficiency.

  • Inefficient Extraction Method: Traditional methods like maceration may not be as effective as modern techniques.

  • Insufficient Extraction Time or Temperature: Incomplete extraction due to non-optimized parameters.

  • Degradation of this compound: The compound may degrade due to high temperatures, prolonged exposure to light, or extreme pH conditions.[1]

Solutions:

  • Solvent Optimization: Conduct small-scale comparative extractions with a range of solvents (e.g., methanol (B129727), ethanol (B145695), acetone, and their aqueous mixtures) to identify the most effective one for your specific plant material.[2] Ethanolic or methanolic solutions are often effective for alkaloid extraction.

  • pH Adjustment: For extraction of the free base form of this compound, which is more soluble in organic solvents, maintain an alkaline pH (around 9-10) in the extraction medium using a weak base like ammonium (B1175870) hydroxide.[1][3]

  • Plant Material Preparation: Ensure the Stemona roots are dried and finely ground to a uniform powder (e.g., 40-60 mesh) to maximize the surface area for solvent interaction.[1][4]

  • Advanced Extraction Techniques: Consider employing modern extraction methods such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance yield and reduce extraction time.[2]

  • Parameter Optimization: Systematically optimize extraction time and temperature for your chosen method. For instance, reflux extraction may require shorter durations at a controlled temperature to prevent degradation.

  • Minimize Degradation: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal.[1] Protect extracts from light by using amber glassware or covering containers with aluminum foil.

Issue 2: Impure this compound Extract

Potential Causes:

  • Co-extraction of Impurities: The chosen solvent may be extracting other compounds with similar solubility to this compound.

  • Presence of Pigments and Fats: Crude extracts often contain chlorophyll, fats, and other lipophilic substances.

  • Incomplete Separation during Liquid-Liquid Extraction (LLE): Emulsion formation or improper pH adjustment can lead to poor separation of the target compound.

Solutions:

  • Solvent Partitioning: Perform a multi-step solvent partitioning (liquid-liquid extraction). An initial wash of the acidic aqueous extract with a non-polar solvent like n-hexane can remove fats and other non-polar impurities.[1]

  • pH Gradient Extraction: Utilize a pH gradient during LLE to selectively separate alkaloids based on their basicity.

  • Defatting Step: For particularly fatty plant material, a pre-extraction with a non-polar solvent like hexane (B92381) can be performed to remove lipids before the main alkaloid extraction.

  • Troubleshooting LLE:

    • Emulsion Formation: To break emulsions, you can try adding a small amount of a different organic solvent, adding brine to increase the ionic strength of the aqueous layer, or gently swirling instead of vigorously shaking the separatory funnel.[5]

    • pH Control: Ensure the pH of the aqueous layer is appropriately adjusted to either protonate (acidic) or deprotonate (basic) the this compound for efficient partitioning into the desired phase.

Issue 3: Inconsistent Yields with Soxhlet Extraction

Potential Causes:

  • Thermal Degradation: The primary drawback of Soxhlet extraction is the potential for thermal degradation of heat-sensitive compounds like some alkaloids due to prolonged exposure to the solvent's boiling point.[2]

  • Inappropriate Solvent Choice: The boiling point of the solvent determines the extraction temperature. A high-boiling point solvent may be more damaging to the target compound.[2]

Solutions:

  • Assess Thermal Stability: Determine if this compound is susceptible to degradation at the boiling point of your chosen solvent.

  • Choose a Lower Boiling Point Solvent: If thermal degradation is a concern, select a solvent with a lower boiling point that is still effective for extraction.

  • Consider Alternative Methods: For thermally labile compounds, methods that operate at lower temperatures, such as UAE or even maceration, may be more suitable.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: While the optimal solvent can depend on the specific Stemona species and desired purity, alcohols like methanol and ethanol are generally effective for alkaloid extraction.[6][7] Some studies have reported good results with 70-95% ethanol.[1][8] It is highly recommended to perform a solvent screening with different polarities to determine the best choice for your material.

Q2: How can I improve the efficiency of my liquid-liquid extraction (LLE) for this compound purification?

A2: To improve your LLE protocol, focus on pH control. Since this compound is a basic alkaloid, adjusting the pH of the aqueous sample to a basic level (e.g., pH 9-10) will neutralize it, making it more soluble in an organic extraction solvent.[3] Conversely, to bring the this compound into an aqueous phase, acidify the solution to protonate the alkaloid, increasing its water solubility.

Q3: My this compound extract is a dark, sticky residue. How can I clean it up?

A3: A dark and sticky extract often indicates the presence of pigments, resins, and other impurities. To clean this up, you can redissolve the crude extract in a dilute acid solution (e.g., 1% HCl) and then wash this acidic solution with a non-polar solvent like hexane to remove the lipophilic impurities. After washing, you can basify the aqueous layer and re-extract the this compound into a clean organic solvent like chloroform (B151607) or ethyl acetate.[1]

Q4: Is it necessary to dry the Stemona roots before extraction?

A4: Yes, drying the plant material is a crucial step. It prevents the degradation of the target compounds by enzymes present in the plant cells and improves the penetration of the organic extraction solvents. Freeze-drying is an excellent method for preserving the integrity of bioactive compounds.[2]

Q5: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for this compound?

A5: Both UAE and MAE are modern extraction techniques that can offer significant advantages over traditional methods. These include reduced extraction times, lower solvent consumption, and often higher extraction yields.[9] They work by using ultrasonic waves or microwaves to disrupt the plant cell walls, facilitating the release of the target compounds into the solvent.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Alkaloids from Stemona Species

Extraction MethodSolvent(s)TemperatureDurationReported Yield/ObservationsReference(s)
Maceration95% EthanolRoom Temperature4 daysEffective for initial crude extraction.[10]
Reflux ExtractionEthanol60°CNot specifiedA common method for alkaloid extraction.
Soxhlet ExtractionMethanol60-70°C4 hoursCan be efficient but risks thermal degradation.[10]
Supercritical Fluid Extraction (SFE)Supercritical CO₂ with Ethanol as entrainerNot specified3-4 hoursA "green" extraction method with high purity potential.
Ultrasound-Assisted Extraction (UAE)70% EthanolNot specified21 minutesCan significantly reduce extraction time and improve yield.

Table 2: Solvents Used in this compound and related Alkaloid Extraction

SolventPolarityApplicationNotesReference(s)
n-HexaneNon-polarDefatting/WashingRemoves non-polar impurities like fats and chlorophyll.[1]
ChloroformIntermediateExtraction/PartitioningEffective for extracting the free base form of alkaloids.[1]
Ethyl AcetateIntermediateExtraction/PartitioningA less toxic alternative to chloroform for extraction.
AcetonePolar aproticExtractionCan be a highly effective solvent for some alkaloids.[4]
EthanolPolar proticExtractionA widely used and effective solvent for alkaloids.[1][8]
MethanolPolar proticExtractionAnother common and effective polar solvent for alkaloids.[10]
Water (acidified)PolarExtraction/PartitioningUsed to extract the salt form of alkaloids.

Experimental Protocols

Protocol 1: General Alkaloid Extraction using Reflux and Liquid-Liquid Extraction
  • Preparation of Plant Material: Dry the Stemona roots and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Place 100 g of the powdered plant material into a round-bottom flask.

    • Add 1 L of 70% ethanol.

    • Adjust the pH of the mixture to approximately 10 using dilute ammonium hydroxide.

    • Heat the mixture under reflux for 1-2 hours with continuous stirring.

    • Allow the mixture to cool and then filter the extract.

    • Repeat the extraction process on the plant residue with fresh solvent to ensure complete extraction.

  • Solvent Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Acid-Base Liquid-Liquid Extraction (Purification):

    • Dissolve the dried crude extract in 200 mL of 1% hydrochloric acid.

    • Wash the acidic solution twice with 100 mL of n-hexane to remove non-polar impurities. Discard the hexane layers.

    • Adjust the pH of the aqueous layer to ~10 with ammonium hydroxide.

    • Extract the aqueous layer three times with 100 mL of chloroform.

    • Combine the chloroform layers and dry them over anhydrous sodium sulfate.

  • Final Concentration: Evaporate the chloroform to obtain the purified this compound-rich extract.

Mandatory Visualization

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification start Stemona Roots drying Drying start->drying grinding Grinding (40-60 mesh) drying->grinding extraction Solvent Extraction (e.g., Reflux with 70% Ethanol, pH 10) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration dissolution Dissolve in 1% HCl concentration->dissolution hexane_wash Hexane Wash (Remove Non-polar Impurities) dissolution->hexane_wash basification Basification (pH 10) hexane_wash->basification chloroform_extraction Chloroform Extraction basification->chloroform_extraction drying_concentration Drying & Final Concentration chloroform_extraction->drying_concentration end_node Purified this compound Extract drying_concentration->end_node

Caption: General workflow for this compound extraction and purification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low this compound Yield cause1 Inadequate Material Preparation start->cause1 cause2 Suboptimal Solvent/ pH start->cause2 cause3 Inefficient Extraction Method/Parameters start->cause3 cause4 Compound Degradation start->cause4 solution1 Ensure fine, uniform powder (40-60 mesh) cause1->solution1 Check Particle Size solution2 Screen solvents; Adjust pH to ~10 cause2->solution2 Check Solvent & pH solution3 Use UAE/MAE; Optimize time/temp cause3->solution3 Review Method solution4 Avoid high heat; Protect from light cause4->solution4 Check for Degradation end_node Improved Yield solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing Chromatographic Separation of Tuberostemonine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of Tuberostemonine isomers. The following guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of this compound isomers in a question-and-answer format.

Question 1: Why am I observing poor resolution or complete co-elution of this compound isomers?

Answer:

Poor resolution of this compound isomers is a common challenge due to their high structural similarity as stereoisomers. Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for closely related isomers.

  • Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving differential migration of isomers.

  • Inadequate Method Parameters: Factors such as temperature, flow rate, and gradient slope can significantly impact resolution.

Solutions:

  • Stationary Phase Selection:

    • Alternative Reversed-Phase Columns: Consider using columns with different selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases. These can offer alternative interactions (e.g., π-π interactions) that may enhance the separation of aromatic alkaloid structures.

    • Chiral Stationary Phases (CSPs): For separating enantiomers or diastereomers, chiral chromatography is often necessary. Cinchona alkaloid-based or polysaccharide-based CSPs can be effective for the chiral separation of alkaloids.[1]

  • Mobile Phase Optimization:

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Acetonitrile is generally a stronger solvent in reversed-phase chromatography, while methanol can offer different hydrogen bonding interactions.

    • Aqueous Phase pH: this compound alkaloids are basic compounds. Adjusting the pH of the aqueous mobile phase with additives like formic acid, acetic acid, or ammonium (B1175870) carbonate can control the ionization state of the analytes and improve peak shape and selectivity.[2] A pH range of 3-6 is often a good starting point for the analysis of alkaloids.

    • Gradient Optimization: Employ a shallower gradient to increase the separation window for closely eluting isomers.

  • Temperature and Flow Rate Adjustment:

    • Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing interactions with the stationary phase. Conversely, increasing the temperature can improve efficiency and reduce analysis time, but may decrease resolution.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.

Question 2: My this compound isomer peaks are broad and tailing. What are the potential causes and solutions?

Answer:

Peak broadening and tailing can compromise resolution and quantification. Common causes include:

  • Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with the basic nitrogen atoms of the this compound alkaloids, leading to tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

Solutions:

  • Mitigate Secondary Interactions:

    • Use a Base-Deactivated Column: Many modern reversed-phase columns are end-capped to minimize exposed silanol groups.

    • Mobile Phase Additives: Incorporate a small amount of a basic modifier like triethylamine (B128534) (TEA) or a competing amine to the mobile phase to block active silanol sites.

    • Low pH: Operating at a low pH (e.g., with formic or acetic acid) can protonate the basic analytes and minimize interactions with silanol groups.

  • Address Column Overload:

    • Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume to ensure the analytical capacity of the column is not exceeded.

  • Optimize Sample Solvent:

    • Match Initial Mobile Phase: Ideally, dissolve the sample in a solvent that is the same or weaker than the initial mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: What are the main types of this compound isomers I might encounter?

A1: The primary isomers of this compound that have been identified and are often studied are stereoisomers. A notable example is neothis compound (B189803) , which is a stereoisomer of this compound.[3] These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Other related this compound alkaloids with isomeric relationships that have been isolated from Stemona species include this compound L and this compound M. The separation of these isomers is crucial as they can exhibit different pharmacological activities.[3]

Q2: What is a good starting point for developing an HPLC method for this compound isomer separation?

A2: A good starting point for method development is to use a modern, high-efficiency reversed-phase column and a gradient elution. Based on published methods for Stemona alkaloids, the following conditions can be a solid foundation:[2]

ParameterRecommended Starting Condition
Column Acquity UPLC BEH Shield RP C18 (2.1 x 150 mm, 1.7 µm) or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 15-40% B over 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry (MS)

This method should then be optimized by adjusting the gradient slope, pH of the mobile phase, and potentially testing different organic modifiers or column chemistries as outlined in the troubleshooting guide.

Q3: How can I confirm the identity of the separated this compound isomers?

A3: The most reliable method for identifying separated isomers is high-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS). Since isomers have the same mass, their identification relies on fragmentation patterns.

  • UPLC-QTOF-MS: This technique provides accurate mass measurements for molecular formula determination and characteristic fragment ions for structural elucidation.[2]

  • Comparison with Standards: If authentic standards of the isomers are available, comparing their retention times and mass spectra under the same chromatographic conditions is the gold standard for identification.

  • NMR Spectroscopy: For isomers that can be isolated in sufficient purity, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information to definitively identify each isomer.

Experimental Protocols

Protocol 1: UPLC-QTOF-MS Analysis of this compound Isomers

This protocol is a starting point for the analytical separation and identification of this compound isomers.

1. Sample Preparation: a. Extract this compound alkaloids from the plant material using an appropriate solvent (e.g., methanol or ethanol). b. Concentrate the extract and redissolve in the initial mobile phase composition (e.g., 85% Mobile Phase A, 15% Mobile Phase B). c. Filter the sample through a 0.22 µm syringe filter prior to injection.

2. UPLC-QTOF-MS Conditions:

  • Column: Acquity UPLC BEH Shield RP C18 (2.1 x 150 mm, 1.7 µm).[2]
  • Mobile Phase A: 0.25 mM Ammonium Carbonate in Water.[2]
  • Mobile Phase B: Acetonitrile.[2]
  • Gradient: [2]
  • 0-10 min: 15% to 80% B
  • 10-10.5 min: 80% to 15% B
  • 10.5-12 min: Hold at 15% B
  • Flow Rate: 0.4 mL/min.[2]
  • Column Temperature: 30 °C.[2]
  • Injection Volume: 5 µL.[2]
  • Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) in positive electrospray ionization (ESI+) mode.
  • Scan Range: m/z 100-1000.

3. Data Analysis: a. Extract ion chromatograms for the m/z of this compound ([M+H]⁺). b. Compare retention times and fragmentation patterns of the separated peaks with known standards or literature data.

Protocol 2: Preparative HPLC for Isolation of this compound Isomers

This protocol provides a general framework for the large-scale isolation of this compound isomers for further studies.

1. Method Development on Analytical Scale: a. Optimize the separation on an analytical HPLC system to achieve baseline resolution of the target isomers. b. Note the retention times and mobile phase conditions that provide the best separation.

2. Scaling Up to Preparative HPLC:

  • Column: Use a preparative column with the same stationary phase as the optimized analytical method, but with a larger internal diameter and particle size.
  • Sample Loading: Dissolve the crude extract in a minimal amount of a weak solvent and inject a larger volume. The maximum loading should be determined empirically to avoid peak distortion.
  • Flow Rate: Adjust the flow rate according to the larger column dimensions.
  • Gradient: The gradient profile from the analytical method should be adapted for the preparative scale.

3. Fraction Collection: a. Monitor the separation using a UV detector. b. Collect fractions corresponding to each isomer peak. c. Analyze the purity of each fraction by analytical HPLC. d. Pool the pure fractions for each isomer.

4. Post-Purification: a. Evaporate the solvent from the collected fractions. b. The purified isomers can then be used for structural elucidation (e.g., by NMR) or biological activity testing.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the analysis of Stemona alkaloids, including this compound and its isomer neothis compound. Please note that these values are illustrative and can vary significantly based on the specific sample and analytical method used.

Table 1: Illustrative Quantitative Data for Key Stemona Alkaloids

CompoundRetention Time (min) (Example)Concentration Range in Commercial Stemonae Radix (mg/g)
Croomine8.50.05 - 30.93
Stemoninine10.20.10 - 5.21
This compound 12.1 0.12 - 4.88
Neothis compound 12.8 0.08 - 3.15
Bisdehydrostemonine14.5Not detected - 0.25
This compound D15.3Not detected - 1.23

Data adapted from a study on the simultaneous quantification of six alkaloid components from commercial Stemonae Radix by HPLC-ELSD.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Methanol/Ethanol Filtration Filtration Extraction->Filtration 0.22 µm filter HPLC_UPLC HPLC/UPLC System Filtration->HPLC_UPLC Inject Sample Column Reversed-Phase Column (e.g., C18, Phenyl-Hexyl) HPLC_UPLC->Column Mobile_Phase Gradient Elution (Water/Acetonitrile) HPLC_UPLC->Mobile_Phase Detector UV or MS Detector Column->Detector Elution Data_Processing Chromatogram Analysis (Peak Integration, Resolution) Detector->Data_Processing Isomer_Identification Isomer Identification (MS/MS, Standards) Data_Processing->Isomer_Identification

Caption: Experimental workflow for the separation and analysis of this compound isomers.

Troubleshooting_Logic Start Poor Resolution of Isomers Check_Stationary_Phase Is the stationary phase selective enough? Start->Check_Stationary_Phase Change_Column Try alternative phase (Phenyl-Hexyl, PFP, Chiral) Check_Stationary_Phase->Change_Column No Optimize_Mobile_Phase Is the mobile phase optimized? Check_Stationary_Phase->Optimize_Mobile_Phase Yes Change_Column->Optimize_Mobile_Phase Adjust_Organic_Modifier Switch between ACN and MeOH Optimize_Mobile_Phase->Adjust_Organic_Modifier No Optimize_Parameters Are method parameters optimized? Optimize_Mobile_Phase->Optimize_Parameters Yes Adjust_pH Optimize aqueous phase pH Adjust_Organic_Modifier->Adjust_pH Shallow_Gradient Use a shallower gradient Adjust_pH->Shallow_Gradient Shallow_Gradient->Optimize_Parameters Adjust_Temp Adjust column temperature Optimize_Parameters->Adjust_Temp No Good_Resolution Achieved Good Resolution Optimize_Parameters->Good_Resolution Yes Adjust_Flow_Rate Reduce flow rate Adjust_Temp->Adjust_Flow_Rate Adjust_Flow_Rate->Good_Resolution

Caption: Troubleshooting flowchart for improving the resolution of this compound isomers.

References

Technical Support Center: Tuberostemonine Stability in Solution and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tuberostemonine. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound, an alkaloid isolated from Stemona species, possesses two key functional groups susceptible to degradation in solution: a lactone ring and a tertiary amine within a pyrrolo[1,2-a]azepine nucleus. The primary stability concerns are:

  • Hydrolysis: The lactone ring can undergo hydrolysis, particularly under acidic or alkaline conditions, leading to the formation of the corresponding hydroxycarboxylic acid.[1][2][3][4]

  • Oxidation: The tertiary amine and the pyrrolo[1,2-a]azepine core are susceptible to oxidation.[5][6][7][8] Exposure to air and oxidizing agents can lead to the formation of N-oxides or other oxidation products.[6][7] For instance, it has been reported that bisdehydrothis compound can be readily formed from mother liquors of this compound upon exposure to air.[5]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, solid this compound should be stored at -20°C and protected from light. Under these conditions, it is reported to be stable for at least two years. Stock solutions should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be kept at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.

Q3: My this compound solution has changed color. What could be the cause?

A3: A change in color, such as yellowing or browning, often indicates degradation. This could be due to oxidation of the molecule, particularly if the solution has been exposed to air or light for an extended period. Photodegradation can also lead to the formation of colored byproducts.[9][10][11] It is recommended to prepare fresh solutions and minimize their exposure to ambient conditions.

Q4: I am observing multiple peaks in my HPLC analysis of a this compound sample that was stored in solution. What are these additional peaks?

A4: The appearance of additional peaks in your chromatogram likely indicates the presence of degradation products. These could include the hydrolyzed lactone form of this compound, various oxidation products of the tertiary amine or the core structure, and potentially isomers. To identify these products, LC-MS analysis is recommended.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, consider the following precautions:

  • pH control: Maintain the pH of your solution as close to neutral as possible, unless the experimental conditions require otherwise. Use buffered solutions to prevent pH shifts.

  • Solvent selection: Use high-purity solvents and consider de-gassing them to remove dissolved oxygen.

  • Light protection: Protect your samples from light by using amber vials or covering them with aluminum foil.

  • Temperature control: Keep samples on ice or at a controlled low temperature during preparation and analysis.

  • Inert atmosphere: For sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound potency over a short period in aqueous solution. Lactone ring hydrolysis.- Prepare solutions fresh daily. - Use a buffered solution at a neutral or slightly acidic pH (pH 4-6). - Store stock solutions in an organic solvent like DMSO or ethanol (B145695) at low temperatures.
Appearance of unknown peaks in chromatogram after sample workup. Oxidation of the tertiary amine or pyrrolo[1,2-a]azepine core.- Use de-gassed solvents. - Add an antioxidant (e.g., BHT, ascorbic acid) if compatible with your experiment. - Work under an inert atmosphere. - Minimize exposure of the sample to air.
Inconsistent results between experimental replicates. Degradation during the experimental procedure.- Standardize all experimental parameters, including incubation times, temperature, and light exposure. - Prepare all solutions for replicates at the same time from a single stock. - Analyze samples immediately after preparation.
Precipitation of this compound from aqueous solution. Poor solubility at the working concentration and pH.- Confirm the solubility of this compound in your specific buffer system. - Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility. - Adjust the pH of the solution, being mindful of potential degradation.

Quantitative Data on this compound Degradation

Disclaimer: The following data is illustrative and based on typical degradation patterns for compounds with similar functional groups. Specific degradation kinetics for this compound should be determined experimentally.

Table 1: Illustrative Hydrolytic Stability of this compound (1 mg/mL) at 40°C

Condition Time (hours) Remaining this compound (%) Major Degradation Product
0.1 M HCl2485.2Hydrolyzed Lactone
pH 4.0 Buffer2498.1Minimal Degradation
pH 7.4 Buffer2495.5Hydrolyzed Lactone
0.1 M NaOH2462.7Hydrolyzed Lactone

Table 2: Illustrative Oxidative and Photolytic Stability of this compound (1 mg/mL) at 25°C

Condition Time (hours) Remaining this compound (%) Major Degradation Product(s)
3% H₂O₂678.9Oxidized derivatives (e.g., N-oxide)
Air Exposure (in solution)2492.3Oxidized derivatives
Photostability Chamber (ICH Q1B)688.5Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[8][12][13][14]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Stress (Solid): Store 5 mg of solid this compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent for analysis.

  • Thermal Stress (Solution): Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Stress: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

2. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method in separating this compound from its degradation products.

Visualizations

Tuberostemonine_Degradation_Pathways This compound This compound Hydrolyzed_Lactone Ring-Opened Hydroxycarboxylic Acid This compound->Hydrolyzed_Lactone  Acid/Base (Lactone Hydrolysis) N_Oxide N-Oxide Derivative This compound->N_Oxide  Oxidizing Agent (Tertiary Amine Oxidation) Dehydro_Product Dehydrothis compound This compound->Dehydro_Product  Air/O₂ (Core Oxidation) Photo_Products Photodegradation Products This compound->Photo_Products  UV/Vis Light Hydrolysis Hydrolysis Oxidation Oxidation Photodegradation Photodegradation Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl, heat) Neutralize Sample Preparation (Neutralization, Dilution) Acid->Neutralize Base Basic (NaOH, heat) Base->Neutralize Oxidative Oxidative (H₂O₂) Oxidative->Neutralize Thermal Thermal (Heat) Thermal->Neutralize Photolytic Photolytic (Light) Photolytic->Neutralize HPLC HPLC-UV/MS Analysis Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photolytic Neutralize->HPLC

References

Technical Support Center: Addressing Low Solubility of Tuberostemonine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving adequate solubility of tuberostemonine in aqueous buffers is a critical step for accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solubilization of this promising alkaloid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard aqueous buffers (e.g., PBS, Tris-HCl)?

A1: this compound is an alkaloid, a class of naturally occurring organic compounds that are typically basic in nature. In its free base form, this compound has low solubility in neutral or alkaline aqueous solutions. Standard buffers like Phosphate-Buffered Saline (PBS) at pH 7.4 or Tris-HCl at pH 7.4-8.0 will likely result in poor dissolution.

Q2: How can I improve the solubility of this compound in an aqueous buffer?

A2: The most effective and common method to increase the aqueous solubility of this compound is by adjusting the pH of the solution to be more acidic. In an acidic environment, the basic nitrogen atom in the this compound molecule becomes protonated, forming a salt. These salt forms of alkaloids are generally much more soluble in water than the free base form.[1]

Q3: What is the recommended pH range for dissolving this compound?

Q4: Are there alternative methods to pH adjustment for solubilizing this compound?

A4: Yes, several other techniques can be employed, often in combination with pH adjustment, to enhance the solubility of poorly soluble compounds like this compound. These include:

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules, like this compound, within their hydrophobic core, thereby increasing their aqueous solubility.[2][3]

Q5: What types of acidic buffers are suitable for dissolving this compound?

A5: Common acidic buffers that can be used include citrate (B86180) buffers and acetate (B1210297) buffers. The choice of buffer will depend on the specific requirements of your experiment, such as the desired pH range and potential interactions with other components in your assay.

Troubleshooting Guides

Problem: this compound precipitates out of solution after initial dissolution.
  • Possible Cause 1: The pH of the final solution is too high.

    • Solution: Ensure the final pH of your experimental medium is acidic enough to maintain this compound in its soluble salt form. If you are adding the dissolved this compound stock to a larger volume of neutral or alkaline buffer, the final pH may rise, causing precipitation. Consider buffering the entire final solution to the desired acidic pH.

  • Possible Cause 2: The concentration of this compound exceeds its solubility limit at the given pH.

    • Solution: Even in an acidic buffer, there is a saturation limit. Try preparing a more dilute stock solution or reducing the final concentration in your experiment. It may be necessary to perform a solubility study to determine the maximum concentration achievable under your specific conditions.

Problem: The use of organic co-solvents is interfering with my biological assay.
  • Possible Cause: The chosen co-solvent is toxic to the cells or inhibits the enzyme being studied.

    • Solution 1: Reduce the percentage of the co-solvent. Use the lowest possible concentration of the co-solvent that still provides adequate solubility.

    • Solution 2: Switch to a more biocompatible co-solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, but others like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) could also be considered, depending on the assay. Always run appropriate vehicle controls in your experiments.

    • Solution 3: Explore cyclodextrin (B1172386) complexation. This method avoids the use of organic solvents altogether.

Data Presentation: Solubility of this compound in Various Solvents

Solvent SystemConcentrationReference
Dimethylformamide (DMF)10 mg/mL--INVALID-LINK--
Dimethylformamide (DMF):Phosphate-Buffered Saline (PBS) (pH 7.2) (1:2)0.33 mg/mL--INVALID-LINK--
Dimethyl Sulfoxide (DMSO)1 mg/mL--INVALID-LINK--

Experimental Protocols

Protocol 1: Solubilization of this compound using pH Adjustment

This protocol provides a general method for dissolving this compound in an acidic aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., 50 mM Citrate Buffer or 50 mM Acetate Buffer)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • pH meter

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare the Acidic Buffer:

    • Prepare a 50 mM solution of your chosen buffer (citrate or acetate).

    • Adjust the pH of the buffer to the desired acidic value (e.g., pH 4.0) using 1 M HCl or 1 M NaOH while monitoring with a pH meter.

  • Prepare the this compound Stock Solution:

    • Weigh the desired amount of this compound powder and place it in a sterile tube or vial.

    • Add a small volume of the prepared acidic buffer to the this compound.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the this compound does not fully dissolve, add small additional aliquots of the acidic buffer and continue to vortex. Gentle warming (e.g., to 37°C) may also aid dissolution.

    • Once dissolved, add the acidic buffer to reach the final desired stock concentration.

    • Visually inspect the solution for any remaining particulate matter. If necessary, the solution can be filtered through a 0.22 µm syringe filter.

  • Final pH Check:

    • After dissolution, re-check the pH of the this compound stock solution to ensure it has remained in the desired acidic range.

Protocol 2: Solubility Enhancement using Cyclodextrins (General Approach)

This protocol outlines a general method for preparing a this compound-cyclodextrin inclusion complex to improve aqueous solubility. The optimal type of cyclodextrin and the molar ratio may need to be determined experimentally.

Materials:

  • This compound (solid)

  • β-cyclodextrin or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

  • Lyophilizer (optional, for preparing a solid complex)

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve the chosen cyclodextrin in deionized water or your experimental buffer at the desired concentration. HP-β-CD has significantly higher aqueous solubility than β-cyclodextrin.

  • Complexation:

    • Add the this compound powder to the cyclodextrin solution. A typical starting molar ratio of this compound to cyclodextrin is 1:1.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation. Sonication can be used to aid in the initial dispersion and complexation.

  • Clarification:

    • After the incubation period, centrifuge the solution to pellet any undissolved this compound.

    • Carefully collect the supernatant containing the soluble this compound-cyclodextrin complex.

  • (Optional) Preparation of a Solid Complex:

    • The aqueous solution of the complex can be freeze-dried (lyophilized) to obtain a solid powder of the this compound-cyclodextrin inclusion complex, which can be readily dissolved in aqueous buffers for later use.

Visualizations

experimental_workflow cluster_ph_adjustment pH Adjustment Method cluster_cyclodextrin Cyclodextrin Complexation Method start_ph This compound (Solid) add_acidic_buffer Add Acidic Buffer (e.g., pH 4-6) start_ph->add_acidic_buffer vortex_warm Vortex / Gentle Warming add_acidic_buffer->vortex_warm check_dissolution Check for Complete Dissolution vortex_warm->check_dissolution check_dissolution->add_acidic_buffer Not Dissolved soluble_stock_ph Soluble this compound Stock check_dissolution->soluble_stock_ph Dissolved start_cd This compound (Solid) mix_and_stir Mix and Stir (24-48h) start_cd->mix_and_stir prepare_cd_solution Prepare Cyclodextrin Solution prepare_cd_solution->mix_and_stir centrifuge Centrifuge mix_and_stir->centrifuge soluble_supernatant Soluble this compound-CD Complex centrifuge->soluble_supernatant

Caption: Experimental workflows for solubilizing this compound.

logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_solutions Potential Solutions low_solubility Low this compound Solubility in Aqueous Buffer alkaloid_nature This compound is an Alkaloid (Weak Base) low_solubility->alkaloid_nature is due to co_solvents Use Co-solvents low_solubility->co_solvents can be addressed by cyclodextrins Use Cyclodextrins low_solubility->cyclodextrins can be addressed by ph_adjustment Decrease pH (Acidic Buffer) alkaloid_nature->ph_adjustment leads to

Caption: Logical relationship of this compound solubility issues and solutions.

References

Enhancing the resolution of Tuberostemonine peaks in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of Tuberostemonine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of this compound peaks in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and provides systematic solutions to improve peak resolution and overall chromatographic performance.

Issue 1: Poor Resolution Between this compound and Other Alkaloids

Question: I am observing poor resolution or co-elution of this compound with other closely related alkaloids from Stemona extracts. How can I improve the separation?

Answer: Achieving baseline separation of structurally similar alkaloids like this compound and its analogues can be challenging.[1] Here are several strategies to enhance resolution:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The choice and concentration of the organic solvent are critical. Acetonitrile (B52724) often provides different selectivity compared to methanol (B129727) for alkaloids and can be a good starting point.[1] Varying the organic modifier can significantly impact the separation.

    • pH Adjustment: The retention of ionizable compounds like this compound is highly dependent on the mobile phase pH.[1] Small adjustments to the pH can alter the ionization state of the analytes and the stationary phase, leading to improved selectivity. The use of buffers, such as ammonium (B1175870) bicarbonate or triethylamine (B128534) phosphate, can help control the pH and improve peak shape.[1]

    • Mobile Phase Additives: Adding modifiers like 0.1% formic acid or triethylamine (TEA) to the mobile phase can improve peak shape by minimizing interactions with residual silanol (B1196071) groups on the column packing.[2] For the analysis of multiple alkaloids from Stemonae radix, a mobile phase of 0.1% triethylamine in water and acetonitrile has been used effectively.[3][4]

  • Adjusting the Gradient Program:

    • A shallow gradient elution, where the percentage of the organic solvent is increased slowly over time, can significantly enhance the separation of closely eluting peaks.[1][5] Experimenting with the gradient slope and duration is recommended.[1]

  • Column Selection:

    • Stationary Phase: A C18 reversed-phase column is a common and effective choice for the separation of alkaloids.[2] If resolution is still an issue, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity.[1][2]

    • Particle Size and Column Length: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column can increase column efficiency and improve resolution.[6][7]

  • Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the analysis time.[2][5][8]

    • Column Temperature: Changing the column temperature can alter the selectivity of the separation.[2][8] Increasing the temperature can sometimes improve peak shape and resolution by reducing the viscosity of the mobile phase and increasing mass transfer rates.[1][8] It is advisable to use a column oven to maintain a consistent temperature.[2]

Issue 2: Peak Tailing of the this compound Peak

Question: My this compound peak is exhibiting significant tailing. What are the possible causes and how can I obtain a more symmetrical peak?

Answer: Peak tailing is a common issue in the analysis of basic compounds like alkaloids and can affect accurate integration and quantification.[9] The primary cause is often the interaction of the basic analyte with acidic silanol groups on the silica-based column packing material.[2]

  • Mobile Phase Modification:

    • The most common solution is to add a mobile phase modifier. Including a small amount of a basic compound like triethylamine (TEA) or an acidic compound like formic acid or acetic acid (typically 0.1%) can mask the active silanol sites and significantly improve peak shape.[2]

  • Use a Base-Deactivated Column:

    • Employing a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or "end-capped," will have a lower concentration of active silanol groups, leading to more symmetrical peaks.[1]

  • Adjust Sample Concentration and Solvent:

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting, but in some cases, it can also contribute to tailing. Try reducing the injection volume or diluting the sample.[2]

    • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects that can distort peak shape.[1]

  • Control Mobile Phase pH:

    • Operating at a mid-range pH can sometimes lead to peak tailing if the pKa of the analyte is close to the mobile phase pH. Adjusting the pH to be at least 2 units away from the analyte's pKa can improve peak shape. For basic compounds, a lower pH (e.g., pH 3) can protonate the silanol groups and reduce secondary interactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound analysis?

A1: A good starting point for separating this compound is to use a C18 reversed-phase column with a gradient elution.[2] A common mobile phase combination is water and acetonitrile, both containing a modifier like 0.1% formic acid or 0.1% triethylamine to ensure good peak shape.[2][4] A typical gradient might start with a lower percentage of organic solvent and gradually increase.

Q2: My retention times for this compound are shifting between injections. What could be the cause?

A2: Retention time instability can be caused by several factors:[1]

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[1]

  • Pump Issues: Fluctuations in pump pressure or an inconsistent flow rate can lead to drifting retention times. Check for leaks and ensure the pump is properly maintained.[1]

  • Mobile Phase Instability: If the mobile phase is not properly mixed or degassed, its composition can change over time. Prepare fresh mobile phase daily and ensure it is adequately degassed.[1]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[2][10]

Q3: How can I reduce high backpressure in my HPLC system during this compound analysis?

A3: High backpressure is a common problem that can indicate a blockage in the system.[2]

  • Identify the Source: Systematically remove components from the flow path (starting from the detector and moving backward) to identify the source of the high pressure. Remove the column first to see if the pressure drops significantly.

  • Column Blockage: If the column is the cause, it may be due to particulate matter from the sample or mobile phase. Always filter your samples and mobile phases.[2] You can try back-flushing the column (reversing the flow direction) at a low flow rate to dislodge any blockage at the inlet frit.

  • System Blockage: Check for blockages in the tubing, frits, and guard column.[2]

Q4: Should I use a guard column for this compound analysis?

A4: Yes, using a guard column is highly recommended, especially when analyzing complex samples like plant extracts. A guard column is a short, disposable column placed before the analytical column to protect it from strongly retained or particulate matter in the sample, thereby extending the life of the more expensive analytical column.[11]

Experimental Protocols

Protocol 1: HPLC Method for the Simultaneous Determination of this compound and Other Alkaloids in Stemonae Radix

This protocol is adapted from a method for the simultaneous quantification of six alkaloids from commercial Stemonae radix.[3][4]

  • Chromatographic System:

    • Column: Agilent TC-C18 (5 µm, 4.6 mm × 250 mm) with a C18 guard column.[4]

    • Mobile Phase:

      • A: 0.1% Triethylamine in water[3][4]

      • B: Acetonitrile[3][4]

    • Gradient Program:

      • 0–10 min: 20–30% B (linear gradient)

      • 10–25 min: 30–40% B (linear gradient)

      • 25–35 min: 40% B (isocratic)

      • 35–45 min: 40–50% B (linear gradient)

      • 45–55 min: 50–55% B (linear gradient)

      • 55–70 min: 55–80% B (linear gradient)[3]

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 25°C[4]

    • Injection Volume: 30 µL[3]

    • Detector: Evaporative Light Scattering Detector (ELSD) with drift tube temperature at 97°C and nitrogen flow at 3.0 L/min.[3] A UV detector can also be used, typically in the range of 200-300 nm for alkaloids.

  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered Stemonae radix sample.

    • Add 50 mL of methanol and soak for 30 minutes.

    • Reflux the mixture for 30 minutes.

    • Filter the extract and concentrate 25 mL of the filtrate under reduced pressure.

    • Suspend the residue in 2 mL of distilled water.

    • Apply the suspension to a C18 Solid Phase Extraction (SPE) column.

    • Elute the SPE column with 5 mL of distilled water followed by 5 mL of methanol. The methanol fraction contains the alkaloids.

    • Filter the methanol eluate through a 0.45 µm membrane filter before injection into the HPLC system.[4]

Data Presentation

Table 1: Comparison of HPLC Parameters for Alkaloid Separation

ParameterCondition 1Condition 2Effect on Resolution
Column C18, 5 µm, 250 mmC18, 3.5 µm, 150 mmSmaller particle size generally provides better resolution.[7]
Mobile Phase Acetonitrile/WaterMethanol/WaterCan change selectivity and peak order.
Modifier 0.1% Formic Acid0.1% TriethylamineImproves peak shape for basic compounds like this compound.[2]
Flow Rate 1.0 mL/min0.8 mL/minLower flow rate can increase resolution but extends run time.[2][5]
Temperature 25°C35°CHigher temperature can improve efficiency and alter selectivity.[1][8]

Visualizations

TroubleshootingWorkflow Start Start: Poor this compound Peak Resolution CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Symmetrical? CoElution Co-elution / Overlap? CheckPeakShape->CoElution Asymmetrical? Tailing->CoElution No AddModifier Add/Optimize Mobile Phase Modifier (e.g., 0.1% TEA/Formic Acid) Tailing->AddModifier Yes OptimizeMobilePhase Optimize Mobile Phase (Organic Solvent %, pH) CoElution->OptimizeMobilePhase Yes UseBDColumn Use Base-Deactivated C18 Column AddModifier->UseBDColumn Still Tailing End Resolution Enhanced AddModifier->End Resolved CheckLoading Check for Column Overload (Reduce Concentration) UseBDColumn->CheckLoading Still Tailing UseBDColumn->End Resolved CheckLoading->End ShallowGradient Implement Shallower Gradient OptimizeMobilePhase->ShallowGradient No Improvement OptimizeMobilePhase->End Resolved ChangeColumn Change Column (Different Stationary Phase or Smaller Particle Size) ShallowGradient->ChangeColumn No Improvement ShallowGradient->End Resolved AdjustFlowTemp Adjust Flow Rate and/or Temperature ChangeColumn->AdjustFlowTemp No Improvement ChangeColumn->End Resolved AdjustFlowTemp->End

Caption: Troubleshooting workflow for enhancing this compound peak resolution.

ExperimentalWorkflow SamplePrep Sample Preparation (Extraction & Cleanup) SPE Solid Phase Extraction (C18 Cartridge) SamplePrep->SPE Filtration Filtration (0.45 µm) SPE->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection Detection (ELSD or UV) Separation->Detection DataAnalysis Data Analysis (Integration & Quantification) Detection->DataAnalysis

Caption: General experimental workflow for HPLC analysis of this compound.

References

Technical Support Center: Method Refinement for Consistent Tuberostemonine Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving consistent and reliable results in bioassays involving tuberostemonine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary bioactivities?

A1: this compound is a natural alkaloid compound isolated from the roots of Stemona species.[1][2] It is traditionally used in Chinese medicine for its antitussive (cough-suppressing) properties.[1][2] Additionally, this compound has demonstrated significant insecticidal activity against various agricultural and public health pests.

Q2: Which bioassay is most appropriate for evaluating the antitussive effect of this compound?

A2: The most widely accepted and utilized method is the citric acid-induced cough model in guinea pigs.[3][4][5][6] This in vivo assay provides a reliable measure of the compound's ability to suppress the cough reflex.

Q3: What is the mechanism of action for this compound's antitussive activity?

A3: this compound is understood to act peripherally on the cough reflex pathway.[7] This means it likely targets sensory nerves in the airways rather than acting on the central nervous system (the brain and spinal cord). The precise molecular targets are still under investigation, but may involve the modulation of ion channels on these sensory nerves, such as Transient Receptor Potential (TRP) channels, which are activated by irritants like citric acid.[8][9][10]

Q4: How can I assess the insecticidal properties of this compound?

A4: Common bioassays for insecticidal activity include the leaf-dipping method and the residual film method.[11][12][13] The choice of method depends on the target insect's feeding behavior. For leaf-eating insects like Spodoptera litura (tobacco cutworm), the leaf-dipping assay is suitable.[14][15]

Q5: What are the key factors for ensuring the reproducibility of this compound bioassays?

A5: Consistency in results relies on several factors:

  • Purity of this compound: Ensure the use of a well-characterized and purified this compound sample.

  • Standardized Protocols: Adhere strictly to established and detailed experimental protocols.

  • Animal/Insect Strain and Health: Use healthy and genetically consistent animals or insects for the assays.

  • Environmental Conditions: Maintain constant temperature, humidity, and light cycles.

  • Data Analysis: Employ consistent and appropriate statistical methods for data analysis.

Troubleshooting Guides

Antitussive Bioassay (Citric Acid-Induced Cough in Guinea Pigs)
Problem Possible Cause(s) Recommended Solution(s)
High variability in cough counts between animals in the control group. 1. Inconsistent nebulization of citric acid. 2. Variation in animal sensitivity. 3. Stressful handling of animals.1. Ensure the nebulizer is functioning correctly and delivering a consistent aerosol particle size. Calibrate the nebulizer regularly. 2. Use a sufficient number of animals per group to account for biological variability and randomize animal allocation. 3. Handle animals gently and allow for an acclimatization period before the experiment.
No significant reduction in coughs with this compound treatment. 1. Inadequate dose of this compound. 2. Improper administration of the compound. 3. Degradation of this compound.1. Perform a dose-response study to determine the optimal effective dose. 2. Ensure the chosen route of administration (e.g., intraperitoneal, oral) is appropriate and executed correctly. 3. Prepare fresh solutions of this compound for each experiment. Assess the stability of the stock solution under your storage conditions.[16]
Unexpected adverse effects in animals. 1. High dose of this compound. 2. Contamination of the this compound solution.1. Reduce the dose of this compound and conduct a toxicity study. 2. Use sterile techniques for the preparation and administration of all solutions.
Insecticidal Bioassay (Leaf-Dipping Method for Spodoptera litura)
Problem Possible Cause(s) Recommended Solution(s)
High mortality in the control group. 1. Contaminated leaves or rearing conditions. 2. Stressful handling of larvae. 3. Unsuitable environmental conditions.1. Use fresh, untreated leaves from a reliable source. Maintain a clean and sterile rearing environment. 2. Handle larvae gently with a soft brush. 3. Ensure optimal temperature, humidity, and light conditions for the specific insect species.
Low or no mortality in the this compound-treated group. 1. Insufficient concentration of this compound. 2. Uneven coating of the leaves with the test solution. 3. Degradation of this compound.1. Conduct a concentration-response experiment to determine the LC50 (lethal concentration for 50% of the population). 2. Ensure complete and uniform immersion of the leaves in the test solution. Allow leaves to air dry completely before introducing the larvae. 3. Prepare fresh this compound solutions for each assay.
Larvae are not feeding on the treated leaves. 1. Repellent effect of the solvent or this compound. 2. Unpalatable leaf source.1. Include a solvent-only control to assess for any repellent effects of the vehicle. 2. Ensure the leaves are from a host plant that is readily consumed by the larvae.

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough Bioassay in Guinea Pigs

1. Animal Preparation:

  • Use male Hartley guinea pigs (300-400g).

  • Acclimatize the animals for at least one week before the experiment.

  • House them in a controlled environment with free access to food and water.

2. This compound Administration:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer this compound or the vehicle control intraperitoneally (i.p.) or orally (p.o.) at the desired dose.

  • The pre-treatment time before citric acid challenge should be determined based on the pharmacokinetic profile of this compound (typically 30-60 minutes for i.p. administration).

3. Cough Induction and Recording:

  • Place each guinea pig individually in a whole-body plethysmograph chamber.

  • Allow a 5-10 minute acclimatization period.

  • Nebulize a 0.4 M citric acid solution into the chamber for a fixed duration (e.g., 5 minutes).[3][6]

  • Record the number of coughs during the nebulization period and for a 5-minute observation period immediately following. Coughs can be detected using a microphone and a pressure transducer connected to the chamber.

4. Data Analysis:

  • Calculate the percentage inhibition of cough for each animal compared to the vehicle control group.

  • Determine the ED50 (effective dose for 50% inhibition) using appropriate statistical software.

Protocol 2: Insecticidal Bioassay - Leaf-Dipping Method for Spodoptera litura

1. Insect Rearing:

  • Rear Spodoptera litura larvae on a suitable artificial diet or fresh castor leaves in a controlled environment (e.g., 25±2°C, 65±5% RH, 16:8 h L:D photoperiod).

  • Use synchronized 2nd or 3rd instar larvae for the bioassay.

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Prepare a series of dilutions of the stock solution in distilled water containing a surfactant (e.g., 0.1% Tween-80) to ensure even spreading on the leaf surface.

3. Leaf Treatment:

  • Select fresh, undamaged castor leaves.

  • Cut leaf discs of a uniform size (e.g., 5 cm diameter).

  • Dip each leaf disc into the respective this compound solution or control solution (distilled water with surfactant) for 10-20 seconds.[15]

  • Allow the treated leaf discs to air dry completely at room temperature.

4. Bioassay:

  • Place one treated leaf disc in a petri dish lined with moist filter paper.

  • Introduce a known number of larvae (e.g., 10) into each petri dish.

  • Seal the petri dishes with perforated lids to allow for air circulation.

  • Maintain the petri dishes under the same controlled environmental conditions as for rearing.

5. Data Collection and Analysis:

  • Record larval mortality at 24, 48, and 72 hours after treatment.

  • Correct for control mortality using Abbott's formula if necessary.

  • Calculate the LC50 value using probit analysis.

Visualizations

Cough_Reflex_Pathway cluster_airway Airway cluster_cns Central Nervous System cluster_muscles Respiratory Muscles Citric_Acid Citric Acid TRP_Channels TRP Ion Channels Citric_Acid->TRP_Channels Activates Sensory_Nerves Peripheral Sensory Nerves (Vagus Nerve) Brainstem Brainstem (Cough Center) Sensory_Nerves->Brainstem Afferent Signal TRP_Channels->Sensory_Nerves Depolarization Respiratory_Muscles Respiratory Muscles Brainstem->Respiratory_Muscles Efferent Signal Cough Cough Respiratory_Muscles->Cough Contraction This compound This compound This compound->Sensory_Nerves Inhibits

Caption: Peripheral mechanism of this compound's antitussive action.

Experimental_Workflow_Antitussive Animal_Acclimatization Animal Acclimatization (Guinea Pigs) Group_Allocation Random Group Allocation (Control & this compound) Animal_Acclimatization->Group_Allocation Compound_Administration Compound Administration (i.p. or p.o.) Group_Allocation->Compound_Administration Plethysmograph_Placement Placement in Plethysmograph Chamber Compound_Administration->Plethysmograph_Placement Citric_Acid_Challenge Citric Acid Nebulization (0.4 M) Plethysmograph_Placement->Citric_Acid_Challenge Data_Recording Record Coughs Citric_Acid_Challenge->Data_Recording Data_Analysis Data Analysis (% Inhibition, ED50) Data_Recording->Data_Analysis Experimental_Workflow_Insecticidal Insect_Rearing Insect Rearing (Spodoptera litura) Solution_Preparation Prepare this compound & Control Solutions Insect_Rearing->Solution_Preparation Leaf_Dipping Leaf Disc Dipping Solution_Preparation->Leaf_Dipping Air_Dry Air Dry Leaf Discs Leaf_Dipping->Air_Dry Bioassay_Setup Setup Bioassay (Petri Dish) Air_Dry->Bioassay_Setup Larvae_Introduction Introduce Larvae Bioassay_Setup->Larvae_Introduction Incubation Incubation (Controlled Environment) Larvae_Introduction->Incubation Mortality_Recording Record Mortality (24, 48, 72h) Incubation->Mortality_Recording Data_Analysis Data Analysis (LC50) Mortality_Recording->Data_Analysis

References

Optimizing Tuberostemonine Administration in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the dosage and delivery of Tuberostemonine in animal models. It addresses common challenges and frequently asked questions to ensure the successful execution of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new animal model?

A1: Determining an appropriate starting dose is a critical first step. A literature review for studies using similar animal models and investigating related therapeutic areas is highly recommended. In the absence of direct data for your model, a dose-range finding study is essential to establish the maximum tolerated dose (MTD). For instance, in a mouse model of acute lung inflammation, intraperitoneal (i.p.) doses of 1, 5, and 10 mg/kg have been used to evaluate the anti-inflammatory effects of this compound. For antitussive effects in guinea pigs, a dose of 100 mg/kg has been reported.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound is an alkaloid and its solubility can be a challenge. For oral administration, it is often prepared as a suspension. A common method involves creating a suspension in a vehicle such as 0.5% or 1% carboxymethyl cellulose (B213188) (CMC) in water. For intraperitoneal injections, sterile saline is a typical vehicle. It is crucial to ensure the final solution is sterile and the pH is within a physiologically acceptable range (around 7.0-7.4) to avoid irritation at the injection site.

Q3: What are the most common routes of administration for this compound in animal models?

A3: The most frequently reported routes of administration for this compound in preclinical studies are oral (p.o.) gavage and intraperitoneal (i.p.) injection. The choice of administration route depends on the experimental objectives, the desired pharmacokinetic profile, and the specific animal model being used. Oral administration is often preferred for studies mimicking clinical use, while intraperitoneal injection can provide more direct systemic exposure.

Q4: I am observing inconsistent results in my experiments. What could be the issue?

A4: Inconsistent results can stem from several factors. One common issue is the stability and homogeneity of the this compound formulation. If administered as a suspension, ensure it is thoroughly mixed before each administration to guarantee consistent dosing. Another factor could be the animal's stress levels, which can influence physiological responses. Proper handling and acclimatization of the animals are crucial. Additionally, verify the accuracy of your dosing technique, whether oral gavage or intraperitoneal injection, to ensure the full intended dose is delivered.

Q5: What are the known toxicological effects of this compound?

Troubleshooting Guides

Issue 1: Poor Solubility of this compound
  • Problem: Difficulty in dissolving this compound for administration.

  • Troubleshooting Steps:

    • Vehicle Selection: Experiment with different biocompatible solvents and vehicles. For oral administration, consider suspending agents like carboxymethyl cellulose (CMC), methylcellulose (B11928114) (MC), or Tween 80.

    • pH Adjustment: Carefully adjust the pH of the solution. Many alkaloids are more soluble in acidic conditions. However, ensure the final pH is suitable for the chosen administration route to avoid tissue irritation.

    • Sonication: Use a sonicator to aid in the dispersion of the compound in the vehicle, especially for suspensions.

    • Particle Size Reduction: If working with a solid form, micronization to reduce particle size can improve suspension quality.

Issue 2: Animal Distress or Adverse Reactions Post-Administration
  • Problem: Animals exhibit signs of pain, distress, or localized inflammation after injection.

  • Troubleshooting Steps:

    • Injection Volume: Ensure the injection volume is within the recommended limits for the specific animal species, strain, and administration site.

    • Injection Technique: Review and refine your injection technique. For intraperitoneal injections, ensure the needle is inserted at the correct angle and location to avoid puncturing organs. For oral gavage, use a proper-sized and flexible gavage needle to prevent esophageal injury.

    • Formulation Check: Verify the pH and sterility of your formulation. Non-physiological pH or contamination can cause significant irritation.

    • Concentration: A high concentration of the compound may be irritating. Consider diluting the formulation to a larger volume if feasible within the acceptable limits.

Quantitative Data Summary

Table 1: Reported Effective Doses of this compound in Animal Models

Animal ModelTherapeutic AreaRoute of AdministrationEffective Dose RangeReference
MouseAcute Lung InflammationIntraperitoneal (i.p.)1 - 10 mg/kg[1]
Guinea PigAntitussiveIntraperitoneal (i.p.)100 mg/kg
MousePulmonary FibrosisNot Specified350, 550, 750 µM (in vitro)

Table 2: General Guidelines for Maximum Injection Volumes in Rodents

RouteMouse (25-30g)Rat (250-300g)
Oral (gavage) 0.25 - 0.5 mL2.5 - 5.0 mL
Intraperitoneal (i.p.) 0.25 - 0.5 mL2.5 - 5.0 mL
Intravenous (i.v.) 0.1 - 0.2 mL0.5 - 1.0 mL
Subcutaneous (s.c.) 0.2 - 0.5 mL1.0 - 2.0 mL

Note: These are general guidelines and may need to be adjusted based on the specific experimental conditions and institutional animal care and use committee (IACUC) protocols.

Detailed Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head.

  • Gavage Needle Selection: Choose a flexible, ball-tipped gavage needle appropriate for the size of the mouse (typically 20-22 gauge for adults).

  • Measurement: Measure the length from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the gavage needle.

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

  • Administration: Once the needle has reached the predetermined depth, slowly administer the this compound suspension.

  • Withdrawal: Gently withdraw the needle in a smooth motion.

  • Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.

Protocol 2: Intraperitoneal Injection in Rats
  • Animal Restraint: Securely restrain the rat. One common method is to have one person hold the rat by placing their thumb and forefinger around the thorax, under the forelimbs, while the other hand supports the hindquarters.

  • Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum and urinary bladder.

  • Needle and Syringe: Use a sterile needle (typically 23-25 gauge) and syringe.

  • Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn back, which would indicate incorrect placement.

  • Injection: Slowly inject the this compound solution.

  • Withdrawal: Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Monitoring: Return the rat to its cage and monitor for any signs of distress or adverse reactions.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_eval Evaluation prep1 Weigh this compound prep2 Select Vehicle (e.g., 0.5% CMC) prep1->prep2 prep3 Create Suspension prep2->prep3 prep4 Ensure Homogeneity prep3->prep4 admin4 Administer Compound prep4->admin4 admin1 Animal Acclimatization admin2 Dose Calculation admin1->admin2 admin3 Select Administration Route (Oral Gavage or IP Injection) admin2->admin3 admin3->admin4 eval1 Monitor for Clinical Signs admin4->eval1 eval2 Collect Biological Samples eval1->eval2 eval3 Analyze Pharmacokinetics eval2->eval3 eval4 Assess Pharmacodynamics eval2->eval4 signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK-STAT Pathway This compound This compound MAP2K MAP2K This compound->MAP2K Inhibits? IKK IKK Complex This compound->IKK Inhibits? JAK JAK This compound->JAK Inhibits? InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, Cigarette Smoke) CellSurfaceReceptor Cell Surface Receptor (e.g., TLR4) InflammatoryStimulus->CellSurfaceReceptor MAP3K MAP3K CellSurfaceReceptor->MAP3K CellSurfaceReceptor->IKK MAP3K->MAP2K p38_JNK_ERK p38 / JNK / ERK MAP2K->p38_JNK_ERK GeneExpression Inflammatory Gene Expression p38_JNK_ERK->GeneExpression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->GeneExpression translocates to nucleus STAT STAT JAK->STAT phosphorylates STAT->GeneExpression translocates to nucleus CytokineReceptor Cytokine Receptor CytokineReceptor->JAK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Cytokines->CytokineReceptor troubleshooting_logic cluster_formulation Formulation Issues cluster_animal Animal-related Factors cluster_dosing Dosing Technique start Inconsistent Experimental Results q1 Is the formulation a suspension? start->q1 q2 Are animals properly acclimatized? start->q2 q3 Is the administration technique consistent? start->q3 a1_yes Ensure thorough mixing before each administration q1->a1_yes a1_no Check for precipitation or degradation q1->a1_no a2_yes Review handling and restraint techniques q2->a2_yes a2_no Allow for adequate acclimatization period q2->a2_no a3_yes Verify dose calculation and volume accuracy q3->a3_yes a3_no Provide additional training on the technique q3->a3_no

References

Navigating the Complexities of Tuberostemonine NMR: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of natural products is paramount. Tuberostemonine, a key alkaloid from the Stemonaceae family with significant therapeutic potential, presents a complex challenge in Nuclear Magnetic Resonance (NMR) data interpretation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to navigate common pitfalls and ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum for this compound shows significant signal overlap. How can I resolve these crowded regions?

A1: Signal overlap in the aliphatic region is a common issue due to the complex polycyclic structure of this compound. To address this, consider the following:

  • Higher Field Strength: If available, acquire spectra on a higher field NMR spectrometer (e.g., 600 MHz or above). This will increase chemical shift dispersion and improve resolution.

  • 2D NMR Techniques: Employ two-dimensional NMR experiments. A COSY (Correlation Spectroscopy) experiment will help identify proton-proton coupling networks, while a HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate protons to their directly attached carbons, spreading the signals into a second dimension and reducing overlap.[1][2]

  • Solvent Effects: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, methanol-d₄). The anisotropic effects of the solvent can induce differential changes in chemical shifts, potentially resolving overlapping signals.

Q2: I am struggling with the stereochemical assignment of this compound using NMR. What experiments are most helpful?

A2: Determining the relative stereochemistry is a critical and often difficult step. The following NMR experiment is indispensable:

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity. The presence or absence of cross-peaks provides crucial distance constraints that help to elucidate the 3D structure and relative stereochemistry of the molecule. For complex molecules like this compound, ROESY can sometimes be more effective in overcoming issues related to molecular tumbling.

Q3: The reported ¹³C NMR chemical shifts for this compound seem to vary slightly between different publications. Why does this happen?

A3: Minor variations in reported ¹³C NMR chemical shifts can arise from several factors:

  • Solvent: The choice of deuterated solvent can influence chemical shifts due to solvent-solute interactions.

  • Concentration: Sample concentration can affect chemical shifts, particularly for protons involved in hydrogen bonding, which can in turn have a minor effect on carbon shifts.

  • Temperature: Temperature fluctuations during NMR acquisition can lead to slight shifts in resonance frequencies.

  • Referencing: Differences in referencing the spectrum (e.g., internal vs. external standard) can cause small discrepancies. Always ensure consistent referencing to an internal standard like Tetramethylsilane (TMS).

Troubleshooting Guide

Problem 1: Poor Signal-to-Noise Ratio in the NMR Spectrum
  • Possible Cause: Insufficient sample concentration.

  • Solution: For a standard 5 mm NMR tube, aim for a concentration of 5-25 mg of this compound dissolved in approximately 0.5-0.6 mL of deuterated solvent.[3] If the sample amount is limited, a higher number of scans can be acquired to improve the signal-to-noise ratio.

  • Possible Cause: Improper shimming of the magnetic field.

  • Solution: Carefully shim the magnetic field before acquiring the spectrum to optimize its homogeneity. Automated shimming routines are available on modern spectrometers, but manual adjustment may be necessary for challenging samples.

Problem 2: Presence of Broad Hump-like Signals in the ¹H NMR Spectrum
  • Possible Cause: Presence of water in the deuterated solvent.

  • Solution: Use high-purity deuterated solvents and store them properly to minimize water absorption. If a water signal is present, it can sometimes be suppressed using specific pulse sequences. To confirm if a broad peak is from an exchangeable proton (like an alcohol or amine), add a drop of D₂O to the NMR tube and re-acquire the spectrum; the peak should disappear or significantly decrease in intensity.

  • Possible Cause: Aggregation of the sample at higher concentrations.

  • Solution: Try acquiring the spectrum at a lower concentration or at an elevated temperature to break up any intermolecular interactions.

Quantitative NMR Data for this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. Note that values may vary slightly based on experimental conditions.

Table 1: ¹H NMR Chemical Shifts for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.10m
2.18ddd12.0, 6.0, 6.0
33.18m
1.55m
1.65m
1.45m
1.70m
1.35m
1.60m
1.50m
1.95m
91.74m
102.50m
112.85m
12α1.25m
12β2.23ddd11.8, 6.0, 6.0
133.26dt10.0, 7.0
151.85m
184.20m
19α1.90m
19β2.10m
20-CH₃0.90t7.5
22-CH₃1.28d7.2

Data compiled from various sources, slight variations are possible.

Table 2: ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
134.7
233.2
364.8
4176.5
525.5
626.8
730.5
836.2
945.1
1060.3
1158.7
1233.3
1366.2
14175.8
1534.9
1648.9
1782.5
1878.9
1938.1
2011.5
2135.4
2218.2

Data compiled from various sources, slight variations are possible.

Experimental Protocols

1. Sample Preparation for NMR Analysis

A standardized sample preparation protocol is crucial for obtaining high-quality and reproducible NMR data.

  • Sample Weighing: Accurately weigh 5-25 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Methanol-d₄, Benzene-d₆). Chloroform-d is commonly used for this compound.

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. Standard 2D NMR Data Acquisition Parameters

The following are general starting parameters for key 2D NMR experiments. These may need to be optimized based on the specific instrument and sample.

  • COSY:

    • Spectral Width: 10-12 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 2-8 per increment.

  • HSQC:

    • Spectral Width: 10-12 ppm in the ¹H dimension, 0-180 ppm in the ¹³C dimension.

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans: 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Spectral Width: 10-12 ppm in the ¹H dimension, 0-200 ppm in the ¹³C dimension.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 8-32 per increment.

    • Long-Range Coupling Delay (d6): Optimized for 4-10 Hz.

  • NOESY:

    • Spectral Width: 10-12 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 8-16 per increment.

    • Mixing Time: 300-800 ms.

Visualizing Workflows and Relationships

Troubleshooting Workflow for this compound NMR

troubleshooting_workflow start Start: Poor Quality NMR Spectrum overlap Signal Overlap / Crowding? start->overlap low_sn Low Signal-to-Noise? overlap->low_sn No higher_field Use Higher Field Spectrometer overlap->higher_field Yes broad_signals Broad / Distorted Signals? low_sn->broad_signals No increase_conc Increase Sample Concentration low_sn->increase_conc Yes check_shim Re-shim Magnetic Field broad_signals->check_shim Yes end End: Improved NMR Spectrum broad_signals->end No run_2d_nmr Run 2D NMR (COSY, HSQC) higher_field->run_2d_nmr change_solvent Change Deuterated Solvent run_2d_nmr->change_solvent change_solvent->end increase_scans Increase Number of Scans increase_conc->increase_scans increase_scans->end check_solvent Check for Water in Solvent (D2O exchange) check_shim->check_solvent check_solvent->end

Caption: A logical workflow for troubleshooting common issues encountered during this compound NMR data acquisition.

NMR Data Interpretation Pathway for this compound

interpretation_pathway start Start: Acquire 1D & 2D NMR Data proton_nmr Analyze ¹H NMR: - Chemical Shifts - Integration - Coupling Patterns start->proton_nmr carbon_nmr Analyze ¹³C & DEPT NMR: - Number of Carbons - Carbon Types (CH, CH₂, CH₃, Cq) start->carbon_nmr hsqc_analysis HSQC Analysis: - Correlate Protons to  Directly Attached Carbons proton_nmr->hsqc_analysis carbon_nmr->hsqc_analysis cosy_analysis COSY Analysis: - Identify ¹H-¹H Spin Systems - Build Molecular Fragments hsqc_analysis->cosy_analysis hmbc_analysis HMBC Analysis: - Connect Fragments via  Long-Range ¹H-¹³C Correlations cosy_analysis->hmbc_analysis structure_proposal Propose Planar Structure hmbc_analysis->structure_proposal noesy_analysis NOESY/ROESY Analysis: - Determine Relative Stereochemistry  through Spatial Proximity stereo_assignment Assign Relative Stereochemistry noesy_analysis->stereo_assignment structure_proposal->noesy_analysis final_structure Final Structure Elucidation stereo_assignment->final_structure

Caption: A systematic pathway for the interpretation of NMR data for the structural elucidation of this compound.

References

Enhancing the efficiency of the final steps in Tuberostemonine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the critical final steps of Tuberostemonine synthesis. Our aim is to enhance the efficiency and yield of this complex process by addressing common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most critical final steps in the total synthesis of this compound?

The final stages of this compound synthesis typically involve the stereoselective formation of the γ-butyrolactone ring (E-ring) and the deprotection of any protecting groups used during the synthesis. Key transformations highlighted in successful syntheses include the attachment of the lactone precursor to the core tetracycle and subsequent lactonization.[1][2][3]

Q2: What are the common challenges faced during the γ-butyrolactone ring formation?

Researchers often encounter challenges related to stereoselectivity and yield. The stereoselective attachment of the γ-butyrolactone moiety is a pivotal step that dictates the stereochemistry of the final product.[1][2] Low yields can result from competing side reactions or incomplete conversion. Optimization of reaction conditions, including temperature, solvent, and reagents, is often necessary.[4]

Q3: Which protecting groups are typically used in this compound synthesis, and what are the potential issues with their removal?

Protecting groups are essential for masking reactive functional groups during the synthesis.[5][6][7] For instance, amine functionalities are often protected. The choice of protecting group is critical, as its removal in the final steps should not affect the complex core structure of this compound.[5] Incomplete deprotection can lead to a mixture of products, complicating purification, while harsh deprotection conditions can cause degradation of the target molecule.

Troubleshooting Guides

Issue 1: Low Yield in the γ-Butyrolactone Ring Formation
Potential Cause Troubleshooting Suggestion Relevant Literature
Suboptimal Reagent The choice of lithiated species for attaching the butyrolactone precursor is crucial. Wipf et al. successfully utilized a lithiated ortho ester for stereoselective attachment.[1][2][3] Consider screening different lithiating agents or additives to improve reactivity and selectivity.[1][2][3]
Inefficient Lactonization The cyclization to form the lactone ring can be sensitive to reaction conditions. If direct lactonization gives low yields, consider a two-step procedure involving hydrolysis of the ester precursor followed by acid-catalyzed lactonization.[8][8]
Steric Hindrance The complex, three-dimensional structure of the this compound core can sterically hinder the reaction. Using less bulky reagents or optimizing the reaction temperature and time might be necessary to overcome this.[9][10]
Side Reactions Competing elimination or rearrangement reactions can reduce the yield. Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts and adjust the reaction conditions (e.g., lower temperature, different base) to minimize their formation.
Issue 2: Poor Stereoselectivity in the Final Steps
Potential Cause Troubleshooting Suggestion Relevant Literature
Facial Selectivity The approach of the reagents to the tetracyclic core determines the stereochemistry. The use of a chiral auxiliary or a substrate-controlled diastereoselective reaction is a common strategy. The Wipf synthesis relies on the inherent stereochemistry of the starting material to guide the formation of new stereocenters.[1][2][3][1][2][3]
Epimerization Basic or acidic conditions during workup or purification can potentially lead to epimerization at sensitive stereocenters. Ensure neutral pH conditions during extraction and purification where possible.
Reagent Control The choice of reagent can significantly influence the stereochemical outcome. For instance, in reductions, selecting a bulky or a less bulky hydride reagent can favor the formation of one diastereomer over the other.
Issue 3: Difficulties with Final Deprotection
Potential Cause Troubleshooting Suggestion Relevant Literature
Incomplete Deprotection The protecting group may be sterically inaccessible or the deprotection conditions may not be sufficiently forcing. Increase the reaction time, temperature, or the concentration of the deprotecting agent. However, monitor the reaction closely to avoid degradation of the product.[5][7]
Degradation of Product The final this compound molecule is complex and may be sensitive to the deprotection conditions. Screen a variety of deprotection methods, starting with the mildest conditions. For example, if an acid-labile protecting group is used, try a range of acidic conditions from mild (e.g., acetic acid) to stronger (e.g., TFA).[5][6]
Orthogonal Protecting Groups In a complex synthesis, using orthogonal protecting groups that can be removed under different conditions is a key strategy to avoid unwanted deprotections in the final steps.[7][7]

Experimental Protocols

Key Experiment: Stereoselective Attachment of the γ-Butyrolactone Moiety (Adapted from Wipf et al.)[1][2][3]

This procedure describes the stereoselective addition of a lithiated ortho ester to a tetracyclic ketone intermediate, which is a crucial step in forming the E-ring of this compound.

Materials:

  • Tetracyclic ketone intermediate

  • Asymmetric bicyclo[3.2.1]octane (ABO) ortho ester

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A solution of the ABO ortho ester in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • n-Butyllithium is added dropwise to the solution, and the mixture is stirred at -78 °C for 30 minutes to generate the lithiated species.

  • A solution of the tetracyclic ketone intermediate in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired diastereomer.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Tetracyclic\nKetone Tetracyclic Ketone Addition Addition Tetracyclic\nKetone->Addition ABO\nOrtho Ester ABO Ortho Ester Lithiation Lithiation ABO\nOrtho Ester->Lithiation n-BuLi, THF, -78°C Lithiation->Addition Quenching Quenching Addition->Quenching NH4Cl (aq) Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Chromatography Final Product Final Product Purification->Final Product

Caption: Workflow for the stereoselective addition of the γ-butyrolactone precursor.

troubleshooting_lactonization Low Yield in\nLactonization Low Yield in Lactonization Potential Causes Potential Causes Low Yield in\nLactonization->Potential Causes Suboptimal Reagent Suboptimal Reagent Potential Causes->Suboptimal Reagent Inefficient Cyclization Inefficient Cyclization Potential Causes->Inefficient Cyclization Steric Hindrance Steric Hindrance Potential Causes->Steric Hindrance Side Reactions Side Reactions Potential Causes->Side Reactions Solutions Solutions Suboptimal Reagent->Solutions Inefficient Cyclization->Solutions Steric Hindrance->Solutions Side Reactions->Solutions Screen Reagents Screen Reagents Solutions->Screen Reagents Two-Step Protocol Two-Step Protocol Solutions->Two-Step Protocol Optimize Conditions Optimize Conditions Solutions->Optimize Conditions Analyze Byproducts Analyze Byproducts Solutions->Analyze Byproducts

Caption: Troubleshooting logic for low-yield lactonization.

References

Validation & Comparative

A Comparative Analysis of Tuberostemonine and Neotuberostemonine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of two prominent Stemona alkaloids, Tuberostemonine and Neothis compound. This document synthesizes experimental data to highlight their therapeutic potential and underlying mechanisms of action.

This compound and its stereoisomer, Neothis compound, are major alkaloids isolated from the roots of Stemona tuberosa. Both compounds have been traditionally used for their medicinal properties, particularly as antitussive agents.[1] Modern pharmacological studies have expanded our understanding of their bioactivities, revealing potential applications in anti-inflammatory, anti-fibrotic, insecticidal, and anticancer therapies. This guide offers a detailed comparative analysis of their performance in key biological assays, supported by experimental data and methodologies.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and Neothis compound, facilitating a direct comparison of their potency.

Table 1: Comparative Antitussive Activity

CompoundAnimal ModelInduction MethodAdministration RouteEffective DoseAntitussive Effect
Neothis compound Guinea PigCitric Acid AerosolIntraperitonealNot specifiedExhibited dose-dependent inhibition of cough.
Guinea PigCitric Acid AerosolOral100 mg/kg66% inhibition of cough.[1]
This compound Guinea PigCitric Acid AerosolIntraperitoneal50 mg/kgWeaker antitussive potency compared to Neothis compound.[2]
Guinea PigCitric Acid AerosolOral & Intraperitoneal100 mg/kg64% (oral) vs. 68% (intraperitoneal) inhibition of cough, showing similar potency via both routes.[1]

Table 2: Comparative Anticancer Activity

CompoundCell LineAssayIC50 Value
This compound K562 (Chronic Myelogenous Leukemia)MTT Assay214.7 µg/mL[3]
K562/ADR (Adriamycin-resistant)MTT Assay280.4 µg/mL[3]
Neothis compound Data not available in the reviewed literature.--

Table 3: Comparative Insecticidal Activity

CompoundInsect ModelBioassay MethodLD50/LC50 Value
This compound Spodoptera littoralisData not available in the reviewed literature.Data not available in the reviewed literature.
Neothis compound Spodoptera littoralisData not available in the reviewed literature.Data not available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

This compound and Neothis compound exert their biological effects by modulating key signaling pathways involved in inflammation, fibrosis, and cell survival.

Neothis compound: Targeting PI3K/AKT and NF-κB Pathways

Neothis compound has been shown to ameliorate pulmonary fibrosis by inhibiting the activation of fibroblasts and the polarization of M2 macrophages.[4] This is achieved through the suppression of the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α signaling pathways.[4][5] By blocking these pathways, Neothis compound reduces the secretion of pro-fibrotic factors like TGF-β and SDF-1.[4][5] Furthermore, Neothis compound has been found to inhibit osteoclastogenesis by blocking the NF-κB signaling pathway, suggesting its potential in treating bone-related diseases.[6]

Neotuberostemonine_Signaling TGF_beta TGF-β / SDF-1 Receptor Receptor TGF_beta->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT PAK_RAF_ERK PAK/RAF/ERK PI3K->PAK_RAF_ERK HIF_1a HIF-1α AKT->HIF_1a PAK_RAF_ERK->HIF_1a Fibroblast_Activation Fibroblast Activation & M2 Macrophage Polarization HIF_1a->Fibroblast_Activation Pulmonary_Fibrosis Pulmonary Fibrosis Fibroblast_Activation->Pulmonary_Fibrosis Neothis compound Neothis compound Neothis compound->PI3K inhibits NF_kB NF-κB Neothis compound->NF_kB inhibits RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 TRAF6->NF_kB Osteoclastogenesis Osteoclastogenesis NF_kB->Osteoclastogenesis

Caption: Neothis compound's inhibition of PI3K/AKT and NF-κB pathways.

This compound: Modulation of TGF-β/Smad and NF-κB Pathways

This compound has demonstrated anti-inflammatory and anti-fibrotic effects, which are partly attributed to its ability to modulate the TGF-β/Smad signaling pathway. While the exact mechanism is still under investigation, it is suggested that this compound can interfere with this pathway to reduce the expression of pro-inflammatory and pro-fibrotic genes.[2] Additionally, this compound has been shown to reverse multidrug resistance in chronic myelogenous leukemia cells by down-regulating the expression of NF-κB.[7][8]

Tuberostemonine_Signaling TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Pro-fibrotic Gene Transcription Smad_complex->Gene_Transcription Tuberostemonine_fibrosis This compound Tuberostemonine_fibrosis->Smad2_3 inhibits Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Pro_inflammatory_Genes Tuberostemonine_inflammation This compound Tuberostemonine_inflammation->NF_kB inhibits

Caption: this compound's modulation of TGF-β/Smad and NF-κB pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Citric Acid-Induced Cough Assay in Guinea Pigs

This in vivo model is used to evaluate the antitussive activity of test compounds.

  • Animals: Male Dunkin-Hartley guinea pigs (300-400g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Apparatus: A whole-body plethysmography chamber connected to a nebulizer and a microphone to record cough sounds.

  • Procedure:

    • Guinea pigs are placed individually in the plethysmography chamber for a 5-10 minute acclimatization period.[3]

    • The test compound (this compound or Neothis compound) or vehicle is administered, typically via intraperitoneal or oral routes.[3]

    • After a specific pre-treatment time (e.g., 30 minutes), a 0.4 M citric acid solution is nebulized into the chamber for a fixed duration (e.g., 5-10 minutes).[3][8]

    • The number of coughs is counted during the citric acid exposure and for a defined period afterward.[3][8]

  • Data Analysis: The antitussive effect is calculated as the percentage reduction in the number of coughs in the treated group compared to the vehicle control group.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay assesses the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide, a key inflammatory mediator.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[9]

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere for 24 hours.[9]

    • The cells are pre-treated with various concentrations of the test compounds (this compound or Neothis compound) for a specified time (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells and incubating for 24 hours.[10]

    • The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[10]

    • The absorbance is read at 540 nm using a microplate reader.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Lines: Appropriate cancer cell lines (e.g., K562, K562/ADR) are used.

  • Procedure:

    • Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, 72 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[6]

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[3]

Insecticidal Bioassay (Topical Application)

This method is used to determine the contact toxicity of a compound to insects.

  • Insect Model: A suitable insect species, such as Spodoptera littoralis larvae, is used.

  • Procedure:

    • The test compound is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.[4]

    • A small, precise volume (e.g., 0.2 µL) of the test solution is applied topically to the dorsal thoracic region of each insect using a micro-applicator.[4]

    • Control insects are treated with the solvent alone.

    • Treated insects are placed in a clean container with a food source and maintained under controlled environmental conditions.

    • Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The lethal dose (LD50), the dose that causes 50% mortality of the test insects, is calculated using probit analysis.

Experimental Workflow Diagrams

Antitussive_Assay_Workflow cluster_0 In Vivo Antitussive Assay Animal_Acclimatization Guinea Pig Acclimatization Plethysmography_Placement Placement in Plethysmography Chamber Animal_Acclimatization->Plethysmography_Placement Compound_Administration Administer Test Compound or Vehicle Plethysmography_Placement->Compound_Administration Citric_Acid_Challenge Citric Acid Aerosol Challenge Compound_Administration->Citric_Acid_Challenge Cough_Recording Record Number of Coughs Citric_Acid_Challenge->Cough_Recording Data_Analysis Calculate % Cough Inhibition Cough_Recording->Data_Analysis

Caption: Workflow for the citric acid-induced cough assay.

Anti_inflammatory_Assay_Workflow cluster_1 In Vitro Anti-inflammatory Assay Cell_Seeding Seed RAW 264.7 Cells Compound_Treatment Pre-treat with Test Compound Cell_Seeding->Compound_Treatment LPS_Stimulation Induce Inflammation with LPS Compound_Treatment->LPS_Stimulation Supernatant_Collection Collect Culture Supernatant LPS_Stimulation->Supernatant_Collection Griess_Assay Measure Nitrite with Griess Reagent Supernatant_Collection->Griess_Assay Data_Analysis Calculate % NO Inhibition & IC50 Griess_Assay->Data_Analysis

Caption: Workflow for the LPS-induced nitric oxide production assay.

Conclusion

This compound and Neothis compound, as stereoisomers, exhibit distinct yet overlapping bioactivity profiles. Neothis compound appears to be a more potent antitussive agent when administered orally. Both compounds show promise in the treatment of inflammatory and fibrotic diseases through their modulation of key signaling pathways, including PI3K/AKT, NF-κB, and TGF-β/Smad. This compound has demonstrated anticancer activity against chronic myelogenous leukemia cells, warranting further investigation into Neothis compound's potential in this area. The lack of direct comparative data for their insecticidal activities highlights a gap in the current literature. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these fascinating natural products. Future studies should focus on head-to-head comparisons of these compounds across a broader range of biological assays to fully elucidate their structure-activity relationships and therapeutic promise.

References

A Comparative Analysis of the Antitussive Efficacy of Tuberostemonine and Codeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the antitussive properties of Tuberostemonine, a natural alkaloid, and codeine, a widely used opioid cough suppressant. The following sections present quantitative efficacy data, detailed experimental protocols, and visualizations of the proposed mechanisms of action to support research and development in the field of antitussive therapies.

Quantitative Comparison of Antitussive Efficacy

The antitussive potency of this compound and codeine has been evaluated in preclinical models, primarily the citric acid-induced cough model in guinea pigs. The data consistently demonstrates that while both compounds exhibit dose-dependent cough suppression, their potencies differ significantly.

CompoundAnimal ModelAdministration RouteEfficacy MetricResult
This compound Guinea PigIntraperitoneal (i.p.)ID50¹61.2 mg/kg
Codeine Guinea PigSubcutaneous (s.c.)ED50²9.1 mg/kg
Codeine Guinea PigOral (p.o.)% Reduction in Cough Frequency~70% at 12 mg/kg and 24 mg/kg[1]

¹ID50 (Median Inhibitory Dose) is the dose that produces a 50% inhibition of the cough response. ²ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Mechanisms of Action

This compound and codeine suppress cough through distinct mechanisms, targeting different aspects of the cough reflex arc.

This compound: A Peripherally Acting Agent

This compound is understood to exert its antitussive effects through a peripheral mechanism of action.[2] This means it likely acts on the sensory afferent nerves in the airways, such as the vagal C-fibers, which are responsible for detecting irritants and initiating the cough reflex.[2] By modulating the excitability of these sensory receptors, this compound may reduce the signaling cascade that leads to coughing.[2] This peripheral action is advantageous as it may be associated with a lower incidence of central nervous system side effects.[2]

Tuberostemonine_Pathway cluster_airway Airway Lumen & Epithelium cluster_nerve Vagal Afferent Nerve Irritant Irritant Sensory_Receptor Sensory Receptors (e.g., on C-fibers) Irritant->Sensory_Receptor Stimulates Action_Potential Reduced Action Potential Firing Sensory_Receptor->Action_Potential Initiates Brainstem Cough Center in Brainstem Action_Potential->Brainstem Signal Transmission This compound This compound This compound->Sensory_Receptor Inhibits/ Modulates

Proposed peripheral mechanism of this compound.

Codeine: A Centrally Acting Opioid

Codeine is a centrally acting antitussive.[3] It is a prodrug that is metabolized in the liver to morphine.[4] Morphine then acts as an agonist at μ-opioid receptors located in the cough center within the medulla oblongata of the brainstem.[3] The binding of morphine to these receptors suppresses the cough reflex at its central processing point.[3] There is also some evidence to suggest a peripheral action of opioids, which may contribute to their overall antitussive effect.[3]

Codeine_Pathway cluster_cns Central Nervous System (Brainstem) Codeine_Admin Codeine (Administered) Liver Liver Metabolism (CYP2D6) Codeine_Admin->Liver Morphine Morphine Liver->Morphine Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor Binds to Cough_Center Cough Center Suppression Suppression of Cough Reflex Cough_Center->Suppression Leads to Mu_Opioid_Receptor->Cough_Center Located in

Central mechanism of action of codeine.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate and compare the antitussive effects of this compound and codeine.

Citric Acid-Induced Cough in Guinea Pigs

This is the most common preclinical model for assessing the efficacy of antitussive agents.

  • Objective: To quantify the reduction in cough frequency after exposure to a chemical irritant.

  • Animal Model: Male Dunkin-Hartley or Hartley guinea pigs are typically used.

  • Procedure:

    • Acclimatization: Animals are acclimatized to the experimental environment.

    • Drug Administration: Test compounds (this compound, codeine) or a vehicle control are administered to the animals, often intraperitoneally (i.p.) or orally (p.o.), at various doses prior to citric acid exposure.

    • Cough Induction: Animals are placed in a whole-body plethysmography chamber. An aerosolized solution of citric acid (typically 0.4 M) is nebulized into the chamber for a set duration (e.g., 5-10 minutes) to induce coughing.

    • Data Collection: The number of coughs is recorded for a specific period during and after the citric acid challenge. This is often done using a sound-recording device and a pressure transducer to detect the characteristic sound and pressure changes of a cough.

    • Efficacy Determination: The antitussive effect is quantified as the percentage inhibition of the cough response compared to the vehicle-treated control group. The dose required to inhibit the cough response by 50% (ID50 or ED50) is often calculated to determine potency.

Experimental_Workflow Start Start: Select Guinea Pigs Acclimatize Acclimatize Animals Start->Acclimatize Administer Administer Test Compound (this compound or Codeine) or Vehicle Acclimatize->Administer Place_Chamber Place Animal in Plethysmography Chamber Administer->Place_Chamber Induce_Cough Induce Cough with Citric Acid Aerosol Place_Chamber->Induce_Cough Record_Data Record Number of Coughs (Audio and Pressure) Induce_Cough->Record_Data Analyze Analyze Data: Calculate % Inhibition and ID50/ED50 Record_Data->Analyze End End: Compare Efficacy Analyze->End

Workflow for citric acid-induced cough assay.
Electrical Stimulation of the Superior Laryngeal Nerve (SLN)

This method is employed to differentiate between central and peripheral mechanisms of action.

  • Objective: To determine if an antitussive agent acts on the central cough reflex pathway.

  • Animal Model: Anesthetized guinea pigs.

  • Procedure:

    • Animal Preparation: Guinea pigs are anesthetized, and the superior laryngeal nerve is surgically exposed.

    • Nerve Stimulation: The nerve is electrically stimulated to induce a cough response, bypassing the peripheral sensory receptors.

    • Drug Administration: The test compounds are administered.

    • Mechanism Determination: If a compound inhibits the cough response induced by this direct nerve stimulation, it is considered to have a central site of action.[2] Conversely, a lack of inhibition suggests a peripheral mechanism.[2] Studies have shown that this compound does not inhibit cough in this model, confirming its peripheral site of action.

References

A Comparative Guide to Tuberostemonine Quantification: Cross-Validation of HPLC and TLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Tuberostemonine, a key alkaloid from the Stemona species with significant therapeutic potential, is no exception. This guide provides an objective comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data to aid in method selection and validation.

This comparison guide delves into the performance characteristics, experimental protocols, and practical considerations of both HPLC and HPTLC for the quantification of this compound. By presenting a side-by-side analysis, this guide aims to equip researchers with the necessary information to choose the most suitable method for their specific analytical needs, whether for routine quality control, pharmacokinetic studies, or natural product discovery.

At a Glance: Performance Comparison

The following table summarizes the key performance parameters of HPLC and HPTLC for the quantification of this compound, based on published analytical methods.

ParameterHPLC-ELSD MethodHPTLC-Image Analysis Method
Linearity Range 0.1 - 2.0 mg/mL2 - 7 µ g/spot
Limit of Detection (LOD) 0.011 - 0.086 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 0.033 - 0.259 µg/mLNot explicitly stated
Precision (RSD%) < 3.4%Not explicitly stated
Accuracy (Recovery %) 96.6% - 103.7%Satisfactory
Sample Throughput SequentialHigh (multiple samples per plate)
Solvent Consumption HighLow
Cost per Sample HigherLower

Visualizing the Analyte and Workflow

To better understand the subject of our analysis and the processes involved, the following diagrams illustrate the chemical structure of this compound and the general experimental workflows for both HPLC and HPTLC quantification.

Tuberostemonine_Structure Chemical Structure of this compound cluster_this compound This compound C22H33NO4 C22H33NO4 img

Chemical Structure of this compound.

Experimental_Workflows Experimental Workflows for this compound Quantification cluster_hplc HPLC Workflow cluster_tlc TLC Workflow hplc_start Sample Preparation (Extraction & Filtration) hplc_instrument HPLC System (Pump, Injector, Column) hplc_start->hplc_instrument hplc_separation Isocratic/Gradient Elution hplc_instrument->hplc_separation hplc_detection ELSD Detector hplc_separation->hplc_detection hplc_analysis Data Acquisition & Analysis (Peak Area vs. Concentration) hplc_detection->hplc_analysis hplc_result Quantitative Result hplc_analysis->hplc_result tlc_start Sample Preparation (Extraction) tlc_spotting Sample Application (Spotting on TLC Plate) tlc_start->tlc_spotting tlc_development Chromatogram Development (Mobile Phase) tlc_spotting->tlc_development tlc_derivatization Post-derivatization (Dragendorff's Reagent) tlc_development->tlc_derivatization tlc_imaging Image Acquisition (Scanning) tlc_derivatization->tlc_imaging tlc_analysis Image Analysis (Spot Intensity vs. Concentration) tlc_imaging->tlc_analysis tlc_result Quantitative Result tlc_analysis->tlc_result

Comparative Experimental Workflows.

Detailed Experimental Protocols

For the purpose of reproducibility and method adaptation, detailed experimental protocols for both HPLC and HPTLC quantification of this compound are provided below.

High-Performance Liquid Chromatography (HPLC-ELSD) Protocol

This method is adapted from a validated procedure for the simultaneous quantification of six alkaloids in Stemona radix.

1. Sample Preparation:

  • Accurately weigh 1.0 g of powdered plant material.

  • Add 50 mL of methanol (B129727) and sonicate for 30 minutes.

  • Filter the extract and evaporate to dryness.

  • Reconstitute the residue in 1 mL of methanol and filter through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

  • Instrument: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: ELSD with drift tube temperature set to 100°C and nitrogen gas pressure at 2.5 bar.

3. Quantification:

  • Prepare a series of standard solutions of this compound in methanol.

  • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC-Image Analysis) Protocol

This method is based on a validated TLC-image analysis technique for the quantification of this compound derivatives.[1]

1. Sample Preparation:

  • Extract a known amount of powdered plant material with a suitable solvent (e.g., methanol) using sonication or maceration.

  • Filter the extract and concentrate to a specific volume.

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Apply standard and sample solutions as bands using an automated applicator.

  • Mobile Phase: Dichloromethane : Ethyl acetate (B1210297) : Methanol : Ammonium hydroxide (B78521) (50:45:4:1, v/v/v/v).[1]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Derivatization: After development, dry the plate and dip it into Dragendorff's reagent for visualization of the alkaloid spots.[1]

3. Densitometric Analysis:

  • Scan the derivatized plate using a TLC scanner at a suitable wavelength (e.g., 520 nm).

  • Record the peak areas of the spots corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the amount of this compound standard.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Cross-Validation and Method Selection

While both HPLC and HPTLC have demonstrated their utility in the quantification of this compound, the choice of method ultimately depends on the specific research or quality control objectives.

HPLC offers higher separation efficiency, sensitivity, and automation, making it the preferred method for complex mixtures, trace analysis, and high-throughput screening where instrumentation is readily available. The closed-system nature of HPLC also provides better reproducibility and is less susceptible to environmental factors.

HPTLC , on the other hand, is a more cost-effective and rapid technique, particularly advantageous for screening a large number of samples simultaneously.[2] Its lower solvent consumption makes it a more environmentally friendly option.[2] The visual nature of the chromatogram can also provide a quick qualitative overview of the sample composition.

For a comprehensive quality control strategy, a cross-validation approach can be employed. HPTLC can be used for initial screening and routine analysis due to its speed and cost-effectiveness, while HPLC can be utilized for more detailed quantitative analysis, confirmation of results, and in cases where higher sensitivity and resolution are required. This integrated approach leverages the strengths of both techniques to ensure robust and reliable quantification of this compound.

References

A Comparative Efficacy Analysis of Tuberostemonine and Other Stemona Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of tuberostemonine with other notable alkaloids isolated from the Stemona genus. The information presented is supported by experimental data to aid in research and development endeavors.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data on the antitussive, insecticidal, and anti-inflammatory activities of this compound and other selected Stemona alkaloids.

Antitussive Activity

The antitussive effects were primarily evaluated using the citric acid-induced cough model in guinea pigs. The potency is represented by the 50% inhibitory dose (ID50), where a lower value indicates higher efficacy.

AlkaloidPotency (ID50)Route of AdministrationCough Inhibition (at 100 mg/kg)Primary Site of Action
This compound 61.2 mg/kg[1]Intraperitoneal68% (Intraperitoneal)[1]Peripheral[1]
Neothis compound23.3 mg/kg[1]Intraperitoneal97% (Intraperitoneal)[1]Peripheral[1]
StemoninineSimilar to Neothis compound[1]Not SpecifiedNot SpecifiedPeripheral[1]
CroomineSimilar to Neothis compound[1]Not SpecifiedNot SpecifiedCentral[1]
Insecticidal Activity

The insecticidal activity was assessed against the neonate larvae of Spodoptera littoralis using a chronic feeding bioassay. The median lethal concentration (LC50) is used to express toxicity, with lower values indicating greater potency.

AlkaloidInsect SpeciesBioassay TypeLC50 (ppm)
This compound Spodoptera littoralisChronic Feeding~500
DidehydrostemofolineSpodoptera littoralisChronic Feeding0.84
StemofolineSpodoptera littoralisChronic Feeding2.04
2'-HydroxystemofolineSpodoptera littoralisChronic Feeding> 10
Anti-inflammatory Activity

The anti-inflammatory activity was determined by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) indicates the potency of the alkaloids in reducing inflammation.

AlkaloidIC50 (µM) for NO Inhibition
This compound D Medium Inhibitory Effect[2]
This compound O Medium Inhibitory Effect[2]
Dehydrostenine BEquivalent to Dexamethasone[2]
Dehydrostenine AMedium Inhibitory Effect[2]
Tuberostemoline FMedium Inhibitory Effect[2]
TuberostemolineMedium Inhibitory Effect[2]
DehydrocroomineMedium Inhibitory Effect[2]
Stemjapine A19.7[3]
Stemjapine C13.8[3]
Dexamethasone (Control)11.7[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Citric Acid-Induced Cough in Guinea Pigs (Antitussive Assay)

This widely used preclinical model assesses the efficacy of antitussive agents by measuring the reduction in cough frequency after exposure to a tussive agent.

  • Animal Model: Male Dunkin-Hartley or Hartley guinea pigs are typically used.[4]

  • Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

  • Drug Administration: Test alkaloids are administered, commonly via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses prior to the citric acid challenge. A vehicle control group and a positive control group (e.g., codeine) are included for comparison.

  • Cough Induction: Guinea pigs are individually placed in a whole-body plethysmograph chamber and exposed to an aerosol of 0.4 M citric acid for a defined period (e.g., 3-10 minutes) to induce coughing.[5]

  • Data Recording and Analysis: The number of coughs is recorded by trained observers and can be verified using a system that detects pressure changes and sound. The antitussive effect is quantified as the percentage inhibition of the cough response compared to the vehicle-treated control group. The dose required to inhibit the cough response by 50% (ID50) is calculated to determine potency.

Chronic Feeding Bioassay (Spodoptera littoralis) (Insecticidal Assay)

This assay evaluates the toxicity of compounds when ingested by insects.

  • Insect Species: Neonate larvae of the polyphagous pest Spodoptera littoralis are used.

  • Diet Preparation: An artificial diet is prepared and dispensed into the wells of a microtiter plate.

  • Compound Application: The test compounds are dissolved in a suitable solvent (e.g., methanol) and applied to the surface of the diet at various concentrations. The solvent is then allowed to evaporate.

  • Larval Exposure: One neonate larva is placed in each well.

  • Incubation: The plates are sealed and incubated under controlled conditions (e.g., 26°C, darkness) for a specified period (e.g., 5 days).

  • Assessment and Analysis: The survival rate and the weight of the surviving larvae are determined. The LC50 (lethal concentration required to kill 50% of the population) and EC50 (effective concentration for 50% growth inhibition) values are calculated from the dose-response data.

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages (Anti-inflammatory Assay)

This in vitro assay assesses the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

  • Cell Line: RAW 264.7 murine macrophage cells are used.

  • Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test alkaloids for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide Measurement: After a 24-hour incubation period with LPS, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO production inhibition by the test compounds is calculated relative to the LPS-only treated control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.

Mandatory Visualization

Signaling Pathway: Inhibition of NF-κB by Neothis compound

Neothis compound, a stereoisomer of this compound, has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a key regulator of the inflammatory response.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB Bound to (Inactive) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Neothis compound Neothis compound Neothis compound->TRAF6 Inhibits Proteasome Proteasome IkB_p->NFkB Releases IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Caption: Neothis compound inhibits the NF-κB signaling pathway.

Experimental Workflow: Antitussive Activity Assay

The following diagram illustrates the general workflow for evaluating the antitussive activity of Stemona alkaloids in the citric acid-induced cough model.

Antitussive_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_challenge Cough Induction cluster_data Data Acquisition & Analysis Animal_Model Guinea Pig Model Acclimatization Acclimatization Animal_Model->Acclimatization Drug_Admin Drug Administration (i.p. or p.o.) Acclimatization->Drug_Admin Control_Groups Vehicle & Positive Controls Plethysmograph Placement in Plethysmograph Drug_Admin->Plethysmograph Citric_Acid Citric Acid Aerosol Exposure Plethysmograph->Citric_Acid Record_Coughs Record Number of Coughs Citric_Acid->Record_Coughs Calculate_Inhibition Calculate % Inhibition Record_Coughs->Calculate_Inhibition Determine_ID50 Determine ID50 Calculate_Inhibition->Determine_ID50

Caption: Workflow for antitussive activity evaluation.

References

Determining the Absolute Configuration of Tuberostemonine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. For complex natural products like Tuberostemonine, an alkaloid from the Stemonaceae family with noted antitussive and insecticidal properties, unambiguous determination of its stereochemistry is paramount for understanding its mechanism of action and for any potential therapeutic development. This guide provides a comparative overview of X-ray crystallography, the gold standard for determining absolute configuration, and powerful spectroscopic alternatives, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), alongside the chemical derivatization-based Mosher's method.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands as the most powerful and direct method for the unambiguous determination of the absolute configuration of a chiral molecule.[1][2][3] The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a crystal.[4] This effect, particularly for heavier atoms, leads to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which directly allows for the determination of the absolute structure.

The absolute configuration of this compound was definitively established using X-ray crystallography. The pioneering work by Harada, Irie, Masaki, Osaki, and Uyeo in 1967 provided the foundational stereochemical assignment for this complex alkaloid.[5] Subsequent reviews on Stemona alkaloids have consistently referenced this crystallographic work as the basis for the accepted absolute configuration of this compound.[1][6]

Experimental Protocol: X-ray Crystallography for Absolute Configuration

The following protocol outlines the key steps involved in determining the absolute configuration of a natural product like this compound using single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals of the target compound are grown. This is often the most challenging step and can involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For this compound, this would involve dissolving the purified alkaloid in a suitable solvent and allowing crystals to form.

  • Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray radiation of a specific wavelength (e.g., Cu Kα or Mo Kα) is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule's electron density. This model is then refined against the experimental data to determine the precise atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering. A key parameter in this analysis is the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[4] A value near 0.5 may indicate racemic twinning.

Quantitative Data Summary: X-ray Crystallography
ParameterValueInterpretation
Flack parameter, x0.05(7)A value close to 0 with a small standard uncertainty indicates the assigned absolute configuration is correct with high confidence.
Hooft parameter, y0.04(6)Similar to the Flack parameter, a value near 0 suggests the correct absolute structure.
Bijvoet pairs1500The number of Friedel pairs measured with significant differences, providing statistical power to the assignment.

Note: The values presented in this table are illustrative for a typical successful absolute configuration determination and are not the specific reported values for this compound.

Alternative Methods for Absolute Configuration Determination

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck.[7] Several powerful alternative techniques can determine the absolute configuration of molecules in solution.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.[9][10]

  • Sample Preparation: A solution of the chiral molecule (typically 1-10 mg) is prepared in a suitable deuterated or infrared-transparent solvent (e.g., CDCl₃).

  • Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.

  • Quantum Chemical Calculations: The three-dimensional structure of one enantiomer of the molecule is modeled, and its theoretical VCD spectrum is calculated using Density Functional Theory (DFT).

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration of the enantiomer used in the calculation. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is that of the opposite enantiomer.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light associated with electronic transitions.[11] For molecules containing chromophores, ECD can be a powerful tool for assigning absolute configuration, again by comparing experimental spectra with theoretical calculations.[12]

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The ECD and UV-Vis spectra are recorded on a CD spectrometer.

  • Quantum Chemical Calculations: Similar to VCD, the ECD spectrum of one enantiomer is calculated using time-dependent DFT (TD-DFT).

  • Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectrum. The sign and intensity of the Cotton effects in the experimental spectrum are matched with the calculated spectrum to assign the absolute configuration.

Mosher's Method (NMR-based)

Mosher's method is a chemical derivatization technique that utilizes nuclear magnetic resonance (NMR) spectroscopy to determine the absolute configuration of chiral secondary alcohols and amines.[13][14][15] The chiral substrate is reacted with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center in the two diastereomers are then analyzed to deduce the absolute configuration.

  • Derivatization: The chiral alcohol (e.g., a hydroxylated derivative of this compound) is divided into two portions. One portion is reacted with (R)-MTPA chloride, and the other with (S)-MTPA chloride to form the respective Mosher's esters.

  • NMR Analysis: ¹H NMR spectra of both diastereomeric esters are recorded.

  • Data Analysis: The chemical shifts of protons on either side of the ester linkage are assigned for both diastereomers. The differences in chemical shifts (Δδ = δS - δR) are calculated. A consistent pattern of positive and negative Δδ values on either side of the molecule reveals the absolute configuration based on the established Mosher's model.

Comparison of Methods

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Mosher's Method (NMR)
Principle Anomalous scattering of X-rays by a single crystalDifferential absorption of circularly polarized infrared light in solutionDifferential absorption of circularly polarized UV-Vis light in solutionFormation of diastereomers with distinct NMR chemical shifts
Sample Requirement High-quality single crystal1-10 mg in solutionMicrograms to milligrams in solution, requires a chromophore1-5 mg, requires a reactive group (e.g., -OH, -NH₂)
Directness Direct and unambiguousIndirect (requires calculation)Indirect (requires calculation)Indirect (requires derivatization and model)
Throughput Low (crystal growth can be lengthy)ModerateHighModerate
Key Advantage Definitive and provides full 3D structureApplicable to a wide range of molecules in solution, no crystal neededHigh sensitivity for chromophore-containing moleculesDoes not require specialized spectroscopic equipment beyond NMR
Key Limitation Crystal growth can be a major hurdleRequires quantum chemical calculationsLimited to molecules with suitable chromophores, calculations neededRequires chemical derivatization, potential for reaction complications

Visualizing the Workflow

X-ray Crystallography Workflow

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis Purification Purification of this compound Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Absolute_Config Absolute Configuration Determination (Flack Parameter) Refinement->Absolute_Config Final_Structure Final_Structure Absolute_Config->Final_Structure Definitive 3D Structure

Caption: Workflow for absolute configuration determination by X-ray crystallography.

VCD/ECD Spectroscopy Workflow

chiroptical_workflow cluster_experimental Experimental cluster_computational Computational cluster_comparison Comparison and Assignment Sample_Prep Sample Preparation (in solution) Spectrum_Acq VCD/ECD Spectrum Acquisition Sample_Prep->Spectrum_Acq Comparison Comparison of Experimental and Calculated Spectra Spectrum_Acq->Comparison Conformational_Search Conformational Analysis DFT_Calculation DFT/TD-DFT Spectrum Calculation Conformational_Search->DFT_Calculation DFT_Calculation->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment Final_Configuration Final_Configuration Assignment->Final_Configuration Assigned Absolute Configuration

Caption: Workflow for absolute configuration determination by VCD/ECD spectroscopy.

References

A Comparative Analysis of the Insecticidal Activity of Tuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tuberostemonine's Performance Against Conventional Synthetic Insecticides

The quest for effective and environmentally benign insecticides has led to a resurgence of interest in natural products. Among these, this compound, an alkaloid derived from the plant genus Stemona, has demonstrated notable insecticidal properties. This guide provides a comprehensive comparative study of this compound's insecticidal activity against a range of commercially available synthetic insecticides. The analysis is supported by experimental data, detailed methodologies, and visualizations of the proposed mechanisms of action to facilitate informed research and development decisions.

Quantitative Comparison of Insecticidal Efficacy

The following table summarizes the lethal concentration (LC50) values of this compound and various synthetic insecticides against the cotton leafworm (Spodoptera littoralis), a common model organism in insecticide research. Lower LC50 values indicate higher toxicity to the insect. It is crucial to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

InsecticideClassTarget InsectBioassay TypeLC50 (ppm)Reference
This compound Alkaloid Spodoptera littoralis (neonate larvae) Chronic Feeding ~500 [1]
DidehydrostemofolineAlkaloidSpodoptera littoralis (neonate larvae)Chronic Feeding0.84[1]
StemofolineAlkaloidSpodoptera littoralis (neonate larvae)Chronic Feeding2.04[1]
Emamectin benzoateAvermectinSpodoptera littoralis (2nd instar larvae)Leaf Dip0.017
LufenuronBenzoylureaSpodoptera littoralis (2nd instar larvae)Leaf Dip17.01[2]
ChlorpyrifosOrganophosphateSpodoptera littoralis (4th instar larvae)Leaf DipVaries (resistance)
CypermethrinPyrethroidSpodoptera littoralis (2nd instar larvae)Leaf DipVaries (resistance)
SpinosadSpinosynSpodoptera littoralis (2nd instar larvae)Leaf Dip19.9
ChlorfluazuronBenzoylureaSpodoptera littoralis (2nd instar larvae)Leaf Dip0.42
ProfenofosOrganophosphateSpodoptera littoralis (2nd instar larvae)Leaf Dip10.9
Lambda-cyhalothrinPyrethroidSpodoptera littoralis (field population)Leaf Dip270.44
ChlorantraniliproleAnthranilic diamideSpodoptera littoralis (field population)Leaf Dip79.44

Note: The LC50 values for synthetic insecticides can vary significantly depending on the susceptibility of the insect population and the specific experimental protocol. The data presented here is for comparative purposes and is derived from various sources.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of insecticidal activity data, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparative analysis.

Chronic Feeding Bioassay for Spodoptera littoralis Neonate Larvae

This method is utilized to assess the toxicity of a compound when ingested by the insect over a period of time.

  • Diet Preparation: An artificial diet is prepared and dispensed into the wells of a multi-well plate.

  • Compound Application: The test compounds, such as this compound, are dissolved in a suitable solvent (e.g., methanol) and then mixed into the artificial diet at a range of concentrations. A control group is prepared with the solvent alone.

  • Larval Exposure: One neonate larva of Spodoptera littoralis is carefully placed in each well.

  • Incubation: The plates are sealed to prevent escape and desiccation and are incubated under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Larval mortality is recorded at specified intervals, typically every 24 hours for a total of 72 to 96 hours.

  • Data Analysis: The obtained mortality data is corrected for any mortality in the control group using Abbott's formula. The LC50 values and their 95% confidence limits are then calculated using probit analysis.[3]

Leaf-Dip Bioassay for Spodoptera littoralis Larvae

This method is commonly used to evaluate the efficacy of contact and ingested insecticides.

  • Preparation of Test Solutions: A series of dilutions of the formulated insecticide are prepared in distilled water containing a wetting agent (e.g., Triton X-100) to ensure even coverage. A control solution consists of distilled water and the wetting agent only.

  • Leaf Treatment: Castor bean leaves, a suitable food source for S. littoralis, are dipped into each test solution for a standardized period (e.g., 10-20 seconds) and then allowed to air-dry.

  • Insect Exposure: Fourth-instar larvae of S. littoralis are placed in a petri dish or a suitable container with the treated leaves.[4]

  • Incubation: The containers are maintained under controlled laboratory conditions as described in the chronic feeding bioassay.

  • Mortality Assessment and Data Analysis: Mortality is assessed after a specified time, typically 24, 48, and 72 hours. The data is then analyzed using probit analysis to determine the LC50 values.[4]

Proposed Mechanism of Action of this compound

The insecticidal properties of this compound and other Stemona alkaloids are primarily attributed to their neurotoxic effects on the insect nervous system. The proposed mechanism involves a dual action on critical neurotransmission pathways.[1]

  • Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation: this compound is believed to act on nicotinic acetylcholine receptors, which are fundamental for nerve impulse transmission in insects. It can act as either an agonist or antagonist at these receptors, leading to disruption of normal nerve function.[5]

  • Acetylcholinesterase (AChE) Inhibition: Some studies suggest that Stemona alkaloids can inhibit the enzyme acetylcholinesterase.[1] This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synapse. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which results in paralysis and ultimately, the death of the insect.

Below is a diagram illustrating the proposed signaling pathway of this compound's neurotoxic action.

Tuberostemonine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle Triggers release Nerve_impulse Nerve Impulse Nerve_impulse->Ca_channel Opens AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->AChE Inhibits This compound->nAChR Modulates (agonist/antagonist) Ion_channel Ion Channel nAChR->Ion_channel Opens Depolarization Depolarization & Nerve Excitation Ion_channel->Depolarization

Caption: Proposed neurotoxic mechanism of this compound.

Experimental Workflow for Insecticidal Bioassay

The following diagram outlines a general workflow for conducting an insecticidal bioassay to determine the efficacy of a test compound.

Experimental_Workflow start Start insect_rearing Insect Rearing (e.g., Spodoptera littoralis) start->insect_rearing compound_prep Test Compound & Control Preparation start->compound_prep bioassay_setup Bioassay Setup (e.g., Leaf-Dip or Diet Incorporation) insect_rearing->bioassay_setup compound_prep->bioassay_setup exposure Insect Exposure to Treated Substrate bioassay_setup->exposure incubation Incubation under Controlled Conditions exposure->incubation data_collection Data Collection (Mortality Assessment) incubation->data_collection data_analysis Data Analysis (Probit Analysis, LC50 Calculation) data_collection->data_analysis results Results & Conclusion data_analysis->results end End results->end

Caption: General workflow for an insecticidal bioassay.

References

Side-by-side comparison of Tuberostemonine extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberostemonine, a key alkaloid isolated from the roots of Stemona species, has garnered significant attention for its potent antitussive and insecticidal properties. The efficient extraction of this valuable compound is a critical first step in research, development, and potential commercialization. This guide provides a side-by-side comparison of various extraction techniques for this compound, supported by available experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. Below is a summary of quantitative data from various studies, highlighting the efficacy of different techniques. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.

Extraction TechniquePlant MaterialSolventKey ParametersThis compound Yield/ContentPurityReference
Maceration Stemona species roots95% Ethanol (B145695)3-5 days at room temperatureNot explicitly stated for this compound, but a common preliminary step for total alkaloid extraction.Low (Crude Extract)[1]
Reflux Extraction Stemona japonica90% Ethanol8 volumes of solvent, 3 hours, 3 cyclesYielded a total alkaloid product with up to 70% purity. Specific this compound yield not detailed.Up to 70% (Total Alkaloids)[2]
Ultrasound-Assisted Extraction (UAE) Stemona tuberosa roots80% MethanolUltrasonic apparatusEffective for extracting alkaloids for bioactivity screening. Quantitative yield for this compound not provided.Not Specified[3]
Soxhlet Extraction Retama raetam (for general alkaloid comparison)EthanolContinuous refluxDemonstrated high efficiency for total alkaloid extraction in a comparative study.Not Specified[4]
Supercritical Fluid Extraction (SFE) General application for alkaloidsSupercritical CO₂ with co-solvents (e.g., ethanol)Optimized pressure and temperatureConsidered a green and efficient method, but specific data for this compound is lacking.High[5][6]
Microwave-Assisted Extraction (MAE) General application for alkaloidsPolar solvents (e.g., ethanol, methanol)Optimized microwave power and timeA rapid and efficient method, but specific data for this compound is not available.High[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key extraction and analysis techniques cited in the literature.

Reflux Extraction of Total Alkaloids from Stemona japonica

This protocol is adapted from a study focused on optimizing the extraction and purification of total alkaloids.[2]

  • Plant Material Preparation: The roots of Stemona japonica are shattered into a thick powder.

  • Extraction:

    • Add 8 times the amount of 90% alcohol to the powdered plant material.

    • Perform reflux extraction for 3 hours.

    • Repeat the extraction process for a total of 3 times.

    • Combine the extracts from all cycles.

  • Purification (Optional): The combined extract can be further purified using cation exchange resins to achieve higher purity of the total alkaloid fraction.

General Protocol for Maceration and Acid-Base Partitioning of Stemona Alkaloids

This is a generalized protocol for the initial extraction and separation of a crude alkaloid fraction.[1]

  • Maceration:

    • Air-dry and powder the root material of the selected Stemona species.

    • Macerate the powdered material with 95% ethanol at room temperature for 3-5 days.

    • Repeat the extraction process three times.

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% aqueous HCl solution.

    • Partition with diethyl ether to remove neutral and acidic components.

    • Basify the aqueous layer to a pH of 9-10 using 25% aqueous ammonia.

    • Extract the basified aqueous layer repeatedly with dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃).

    • Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid fraction.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This method is essential for the accurate quantification of this compound in the obtained extracts.[9]

  • Standard Preparation:

    • Prepare a mixed standard solution containing a known concentration of this compound and other relevant alkaloids in methanol.

    • Create a series of working solutions with varying concentrations by diluting the mixed standard solution.

  • Sample Preparation:

    • Dissolve the dried extract in methanol.

    • Filter the solution through a 0.45 μm membrane filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Detection: Evaporative Light Scattering Detector (ELSD) is often used for alkaloids lacking a strong chromophore.

    • Mobile Phase and Column: Specific conditions will vary depending on the specific alkaloids being analyzed and should be optimized accordingly.

Visualization of the Extraction Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from Stemona roots.

Tuberostemonine_Extraction_Workflow PlantMaterial Stemona Root Material (Dried and Powdered) Extraction Extraction PlantMaterial->Extraction Maceration Maceration (e.g., 95% Ethanol) Extraction->Maceration Reflux Reflux Extraction (e.g., 90% Ethanol) Extraction->Reflux UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE Filtration Filtration / Concentration Maceration->Filtration Reflux->Filtration UAE->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification CrudeExtract->Purification AcidBase Acid-Base Partitioning Purification->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids Chromatography Column Chromatography Isolatedthis compound Isolated this compound Chromatography->Isolatedthis compound CrudeAlkaloids->Chromatography Analysis Analysis Isolatedthis compound->Analysis HPLC HPLC-ELSD Quantification Analysis->HPLC PurityAssessment Purity Assessment Analysis->PurityAssessment

General workflow for this compound extraction.

Discussion and Future Outlook

Conventional methods such as maceration and reflux extraction are commonly employed for obtaining this compound, often as part of a total alkaloid extract. While effective, these methods can be time-consuming and may require large volumes of organic solvents.

Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer promising alternatives with advantages such as reduced extraction time, lower solvent consumption, and potentially higher efficiency.[6][7][10] However, there is a notable lack of studies that specifically apply and optimize these modern techniques for this compound extraction from Stemona species and provide detailed quantitative comparisons with conventional methods.

Future research should focus on:

  • Direct Comparative Studies: Conducting side-by-side comparisons of conventional and modern extraction techniques for this compound, evaluating yield, purity, and cost-effectiveness.

  • Optimization of Modern Techniques: Systematically optimizing the parameters of UAE, MAE, and SFE to maximize this compound extraction efficiency.

  • Green Extraction Solvents: Investigating the use of more environmentally friendly solvents in conjunction with these advanced extraction methods.

By addressing these research gaps, the scientific community can develop more efficient, sustainable, and scalable methods for the extraction of this compound, facilitating further pharmacological research and potential therapeutic applications.

References

Unveiling the Therapeutic Promise of Tuberostemonine: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vivo validation of Tuberostemonine's therapeutic potential in respiratory disorders. This document provides an objective comparison with alternative treatments, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

This compound, a major alkaloid isolated from the roots of Stemona tuberosa, has garnered significant scientific interest for its traditional use in treating respiratory ailments. This guide synthesizes the current in vivo evidence validating its therapeutic potential, focusing on its antitussive, anti-inflammatory, and anti-fibrotic properties. Through a detailed examination of experimental data and methodologies, this document aims to provide a clear and objective resource for researchers and drug development professionals exploring novel therapeutic avenues for respiratory diseases.

Comparative Efficacy of this compound: A Data-Driven Overview

The therapeutic efficacy of this compound has been evaluated in various preclinical in vivo models, demonstrating its potential to mitigate key pathological features of several respiratory conditions. The following tables summarize the quantitative data from these studies, offering a comparative perspective against other compounds.

Antitussive Activity

This compound has been shown to exhibit significant dose-dependent antitussive effects in the citric acid-induced cough model in guinea pigs. Its potency is compared with its stereoisomer, Neothis compound, and the widely used antitussive agent, codeine.

Table 1: Comparative Antitussive Potency (ID50) in Guinea Pigs

CompoundAdministration RouteID50 (mg/kg)Primary Site of ActionReference
This compound Intraperitoneal61.2Peripheral[1]
Neothis compoundIntraperitoneal23.3Peripheral[1]
CodeineSubcutaneous9.1Central[2]

Table 2: Cough Inhibition at a Fixed Dose in Guinea Pigs

CompoundAdministration RouteDose (mg/kg)Cough Inhibition (%)Reference
This compound Intraperitoneal10068[1]
This compound Oral10064[1]
Neothis compoundIntraperitoneal10097[1]
Neothis compoundOral10066[1]
Anti-Inflammatory Effects in Lung Inflammation

In a mouse model of cigarette smoke-induced lung inflammation, this compound demonstrated a notable ability to reduce the influx of inflammatory cells into the airways.

Table 3: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of Mice

Treatment GroupDose (mg/kg, i.p.)Total Cells (x10⁴)Macrophages (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)Reference
Control (Air)-5.8 ± 0.45.6 ± 0.40.1 ± 0.00.1 ± 0.0[3]
Cigarette Smoke (CS)-25.3 ± 1.920.1 ± 1.54.5 ± 0.50.7 ± 0.1[3]
CS + this compound 120.1 ± 1.116.5 ± 0.93.1 ± 0.30.5 ± 0.1[3]
CS + this compound 515.8 ± 1.313.2 ± 1.12.1 ± 0.20.4 ± 0.1[3]
CS + this compound 1012.1 ± 0.910.1 ± 0.81.6 ± 0.20.3 ± 0.0[3]

Data are presented as mean ± SEM.

Studies have also indicated that the administration of a Stemona tuberosa water extract, from which this compound is derived, can significantly inhibit the mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the BALF of cigarette smoke-exposed mice.[4]

Anti-Fibrotic Potential in Pulmonary Fibrosis

This compound has shown promise in mitigating the progression of pulmonary fibrosis in a bleomycin-induced mouse model. Its therapeutic effect is linked to the inhibition of key fibrotic markers and modulation of the TGF-β/Smad signaling pathway.

Table 4: Effect of this compound on Markers of Pulmonary Fibrosis in Mice

Treatment GroupEffect on Hydroxyproline (B1673980) LevelsEffect on Collagen DepositionModulation of TGF-β/Smad PathwayReference
Bleomycin (B88199) (BLM) ModelIncreasedIncreasedUpregulation of TGF-β1, α-SMA, Smad2/3 phosphorylation[5][6]
BLM + this compound DecreasedDecreasedDownregulation of TGF-β1, α-SMA, Smad2/3 phosphorylation; Upregulation of Smad7[5]

In vivo studies have demonstrated that this compound can improve respiratory function by over 50% in animal models of pulmonary fibrosis and significantly reduce hydroxyproline content and collagen deposition in the lungs.[5][6] Furthermore, a significant reduction of over fifty percent was observed in the secretion levels of hydroxyproline, fibronectin, and collagen types I and III.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key in vivo experimental protocols cited in the validation of this compound's therapeutic effects.

Citric Acid-Induced Cough Model in Guinea Pigs

This widely used preclinical model assesses the efficacy of antitussive agents by measuring the reduction in cough frequency after exposure to a tussive irritant.[1]

  • Animal Model: Male guinea pigs are typically used for this model.

  • Cough Induction: Animals are placed in a whole-body plethysmography chamber and exposed to an aerosolized solution of 0.1 M citric acid for a set duration (e.g., 3 minutes) to induce coughing.[1]

  • Drug Administration: Test compounds, such as this compound or a vehicle control, are administered to the animals, often intraperitoneally or orally, at various doses prior to citric acid exposure.[1]

  • Data Collection: The number of coughs is recorded for a specific period following the citric acid challenge.

  • Efficacy Determination: The antitussive effect is quantified as the percentage inhibition of the cough response compared to the vehicle-treated control group. The dose required to inhibit the cough response by 50% (ID50) is often calculated to determine potency.[1]

Cigarette Smoke-Induced Lung Inflammation in Mice

This model mimics the inflammatory conditions observed in chronic obstructive pulmonary disease (COPD) and is used to evaluate the anti-inflammatory potential of therapeutic agents.

  • Animal Model: C57BL/6 mice are commonly used.

  • Exposure Protocol: Mice are whole-body exposed to mainstream cigarette smoke or room air for a specified period (e.g., 7 days for acute models or 4 weeks for sub-acute models).[3][7]

  • Drug Administration: this compound or a vehicle control is administered via intraperitoneal (i.p.) injection one hour before each cigarette smoke exposure.[3]

  • Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis:

    • Following the exposure period, mice are euthanized, and the trachea is cannulated.

    • The lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS).[8][9][10]

    • The collected BALF is centrifuged to separate the cells from the supernatant.

    • The cell pellet is resuspended, and total and differential cell counts (macrophages, neutrophils, lymphocytes) are performed using a hemocytometer or flow cytometry.[8][9]

    • The supernatant is stored for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.[4]

  • Histological Analysis:

    • Lungs are perfused with a fixative (e.g., 10% neutral buffered formalin) through the trachea to preserve the architecture.[11][12]

    • The fixed lung tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and morphological changes.[13][14]

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is a well-established method for inducing pulmonary fibrosis to study its pathogenesis and evaluate anti-fibrotic therapies.

  • Animal Model: C57BL/6 mice are frequently used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 3.5 units/kg) is administered to anesthetized mice to induce lung injury and subsequent fibrosis.[5]

  • Drug Administration: this compound or a control is administered, often orally, for a specified duration following bleomycin instillation.

  • Assessment of Fibrosis:

    • Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, a major component of collagen.[15][16]

    • Histological Analysis: Lung sections are stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.[13]

    • Western Blot Analysis: The expression levels of key fibrotic proteins such as α-smooth muscle actin (α-SMA), TGF-β1, and phosphorylated Smad2/3 are determined in lung tissue homogenates.[5]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To facilitate a deeper understanding of this compound's mechanism of action and the experimental processes involved in its validation, the following diagrams are provided.

experimental_workflow cluster_antitussive Antitussive Model cluster_inflammation Inflammation Model cluster_fibrosis Fibrosis Model A1 Guinea Pig Model A2 Citric Acid Aerosol A1->A2 Exposure A4 Cough Response Measurement A2->A4 A3 This compound Administration A3->A1 B1 Mouse Model B2 Cigarette Smoke Exposure B1->B2 Exposure B4 BALF & Histology Analysis B2->B4 B3 This compound Administration B3->B1 C1 Mouse Model C2 Bleomycin Instillation C1->C2 Induction C4 Fibrosis Marker Analysis C2->C4 C3 This compound Administration C3->C1

Caption: Experimental workflows for in vivo validation of this compound.

TGF_beta_pathway TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Target Gene Transcription (α-SMA, Collagen) Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis This compound This compound This compound->Smad23 Inhibits Phosphorylation Smad7 Smad7 This compound->Smad7 Promotes Smad7->TGFBR Inhibits

Caption: this compound's modulation of the TGF-β/Smad signaling pathway.

References

Unveiling the Cellular Engagers: A Guide to Confirming Tuberostemonine's Molecular Target

Author: BenchChem Technical Support Team. Date: December 2025

The direct cellular target of tuberostemonine, an alkaloid derived from the Stemona plant, remains an area of active investigation. While its influence on key cellular signaling pathways has been documented, a specific high-affinity binding partner has yet to be definitively identified. This guide provides a framework for researchers to confirm potential target engagement of this compound in cellular assays, comparing established methodologies and offering detailed experimental protocols.

While the precise molecular target of this compound is not yet confirmed, studies have shown its ability to modulate intracellular signaling cascades. Notably, this compound has been observed to impact the Transforming Growth Factor-beta (TGF-β)/Smad and the Nuclear Factor-kappa B (NF-κB) signaling pathways. Furthermore, it has been shown to inhibit the expression of Survivin, an anti-apoptotic protein. The antitussive properties of Stemona alkaloids, including this compound, have also led to speculation about their potential interaction with neuronal targets such as ion channels or G-protein coupled receptors. A study on synthetic analogs of Stemona alkaloids has identified the sigma receptor as a potential target class.

This guide will focus on the methodologies that can be employed to identify and confirm the direct cellular target of this compound and to quantitatively assess its engagement with potential protein partners in comparison to other molecules.

Comparative Analysis of Target Engagement Assays

Once a putative target for this compound is identified, a variety of cellular assays can be employed to confirm direct binding and quantify the engagement. The choice of assay depends on the nature of the target protein and the specific research question. Below is a comparison of commonly used techniques.

AssayPrincipleAdvantagesDisadvantagesTypical Quantitative Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable in intact cells and cell lysates, reflects physiological conditions.Not suitable for all proteins, can be low-throughput (Western blot-based).Melt temperature (Tm) shift, IC50 for target stabilization.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor on the ligand.Live-cell assay, real-time kinetics, high-throughput compatible.Requires genetic modification of the target protein, dependent on a suitable fluorescent ligand or tracer.BRET ratio, IC50 for ligand binding.
Immunoprecipitation (IP) / Pull-down Assays An antibody or a tagged "bait" molecule (e.g., biotinylated this compound) is used to capture the target protein and its binding partners from a cell lysate.Can identify novel binding partners, applicable to endogenous proteins.Prone to non-specific binding, may not capture transient interactions, requires specific antibodies or modified ligand.Relative protein abundance (Western blot), identification of binding partners (mass spectrometry).
Reporter Gene Assays Measures the transcriptional activity of a reporter gene under the control of a promoter that is regulated by the signaling pathway of interest.Highly sensitive, high-throughput, measures functional downstream effects.Indirect measure of target engagement, susceptible to off-target effects influencing the signaling pathway.Luminescence, fluorescence, or colorimetric signal, EC50/IC50 for pathway modulation.
Patch-Clamp Electrophysiology Measures the flow of ions through ion channels in the cell membrane in response to a ligand.Direct functional measure of ion channel modulation, high temporal resolution.Technically demanding, low-throughput, only applicable to ion channels.Changes in current amplitude, kinetics, and voltage-dependence, IC50 for channel block or activation.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps for performing a CETSA experiment to assess the thermal stabilization of a putative target protein by this compound.

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis and Heating:

    • Harvest and lyse the cells to obtain a protein lysate.

    • Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation.

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Quantify the amount of the soluble target protein in each sample using Western blotting with a specific antibody.

  • Data Analysis:

    • Generate a melting curve by plotting the fraction of soluble protein as a function of temperature for both the vehicle and this compound-treated samples.

    • Determine the melting temperature (Tm) shift induced by this compound.

NanoBRET™ Target Engagement Assay Protocol

This protocol describes the general workflow for a NanoBRET™ assay to measure the binding of this compound to a NanoLuc®-tagged target protein in live cells.

  • Cell Transfection:

    • Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.

  • Cell Plating and Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Add a cell-permeable fluorescent energy acceptor (tracer) that binds to the target protein.

    • Add varying concentrations of this compound to compete with the tracer for binding to the target protein.

  • BRET Measurement:

    • Add the NanoLuc® substrate to initiate the bioluminescent reaction.

    • Measure the light emission at two wavelengths corresponding to the donor (luciferase) and acceptor (tracer) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the this compound concentration to determine the IC50 value, representing the concentration of this compound required to displace 50% of the tracer.

Visualizing Cellular Pathways and Experimental Workflows

To better understand the context of this compound's known effects and the experimental approaches to confirm its target, the following diagrams are provided.

Known Signaling Pathways Influenced by this compound cluster_TGFB TGF-β Signaling cluster_NFKB NF-κB Signaling TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad23 Smad2/3 TGFBR->Smad23 Smad4 Smad4 Smad23->Smad4 Gene_Expression Gene_Expression Smad4->Gene_Expression Gene Expression (e.g., Fibrosis-related genes) Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Gene_Expression_NFkB Gene_Expression_NFkB NFkB->Gene_Expression_NFkB Gene Expression (e.g., Inflammatory genes, Survivin) Survivin Survivin (Anti-apoptotic protein) Gene_Expression_NFkB->Survivin This compound This compound This compound->Smad23 Inhibits This compound->NFkB Inhibits This compound->Survivin Inhibits

Caption: Known signaling pathways influenced by this compound.

Workflow for Cellular Thermal Shift Assay (CETSA) Start Start: Culture Cells Expressing Target Protein Treat Treat cells with this compound or Vehicle Control Start->Treat Lyse Harvest and Lyse Cells Treat->Lyse Heat Heat Lysate Aliquots to a Range of Temperatures Lyse->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WB Quantify Soluble Target Protein by Western Blot Supernatant->WB Analyze Analyze Data: Generate Melting Curves and Determine Tm Shift WB->Analyze End End: Confirmation of Target Stabilization Analyze->End Workflow for NanoBRET™ Target Engagement Assay Start Start: Transfect Cells with NanoLuc-Target Fusion Vector Plate Plate Transfected Cells in Multi-well Plate Start->Plate Add_Tracer Add Fluorescent Tracer Plate->Add_Tracer Add_Compound Add this compound (Competitive Ligand) Add_Tracer->Add_Compound Add_Substrate Add NanoLuc® Substrate Add_Compound->Add_Substrate Measure Measure BRET Signal (Donor and Acceptor Emission) Add_Substrate->Measure Analyze Analyze Data: Calculate BRET Ratio and Determine IC50 Measure->Analyze End End: Quantification of Target Engagement Analyze->End

A Head-to-Head Comparison of Tuberostemonine Derivatives' Potency for Insecticidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal potency of various Tuberostemonine derivatives, a class of alkaloids isolated from Stemona species. With growing interest in botanical insecticides, understanding the structure-activity relationships and mechanisms of action of these compounds is crucial for the development of novel and effective pest management agents. This document summarizes key experimental data on their efficacy, details the methodologies used in these studies, and visualizes the underlying biological pathways and experimental workflows.

Comparative Potency of this compound Derivatives

The insecticidal activity of this compound and its derivatives has been primarily evaluated against the polyphagous pest, Spodoptera littoralis (cotton leafworm). The following tables summarize the available quantitative data, highlighting the significant variations in potency among these related alkaloids.

Insecticidal Activity against Spodoptera littoralis

The median lethal concentration (LC50) is a standard measure of the toxicity of a compound, representing the concentration required to kill 50% of a test population. Lower LC50 values indicate higher potency. The data clearly indicates that derivatives like Didehydrostemofoline and Stemofoline are significantly more potent than the parent compound, this compound.[1][2]

AlkaloidInsect SpeciesBioassay TypeLC50 (ppm)Reference
DidehydrostemofolineSpodoptera littoralis (neonate larvae)Chronic Feeding0.84[1][2]
StemofolineSpodoptera littoralis (neonate larvae)Chronic Feeding2.04[1]
2'-HydroxystemofolineSpodoptera littoralis (neonate larvae)Chronic Feeding> 10[1]
This compoundSpodoptera littoralis (neonate larvae)Chronic Feeding~500[1][2]
Acetylcholinesterase (AChE) Inhibitory Activity

A primary mechanism of action for many neurotoxic insecticides is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). The half-maximal inhibitory concentration (IC50) is used to quantify the potency of an inhibitor.

AlkaloidEnzyme SourceIC50 (µM)Reference
Stenine BElectrophorus electricus2.1 ± 0.2[3]
StenineElectrophorus electricus19.8 ± 2.5[3]
Neothis compoundElectrophorus electricus-[3]
Stenine AElectrophorus electricus-[3]
(1'R)-HydroxystemofolineNot SpecifiedMost active in TLC bioautographic assay[4]

Note: A dash (-) indicates that the compound was tested but did not show significant activity or the data was not quantitatively reported in the cited source.

Mechanism of Action: A Dual Neurotoxic Effect

The insecticidal properties of this compound derivatives are primarily attributed to their neurotoxic effects, targeting two key components of the insect nervous system.[1]

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these alkaloids lead to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which results in paralysis and ultimately, the death of the insect.[1]

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Stemona alkaloids also act on nicotinic acetylcholine receptors, which are ligand-gated ion channels essential for fast synaptic transmission in the insect central nervous system.[1] They can act as either agonists, mimicking acetylcholine and causing overstimulation, or as antagonists, blocking the receptor and preventing nerve signal transmission. Quantitative data on the specific interactions of various this compound derivatives with nAChRs is an area requiring further research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Insecticidal Activity Bioassay (Leaf Dip Method)

This method is a standard procedure for evaluating the toxicity of insecticides against leaf-eating insects.

1. Preparation of Test Solutions:

  • Dissolve the this compound derivatives in an appropriate solvent (e.g., acetone) to create stock solutions.

  • Prepare a series of graded concentrations (e.g., 0.75, 1.5, 3.0, 6.0, 12.0, 24.0, 48.0, and 96.0 mg/L) by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.[5]

  • A control solution is prepared with the solvent and surfactant only.

2. Leaf Treatment:

  • Select fresh, untreated host plant leaves (e.g., cotton leaves for S. littoralis).

  • Dip each leaf into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.[6]

  • Allow the leaves to air-dry on a clean, non-absorbent surface.

3. Insect Exposure:

  • Place the treated leaves individually in ventilated containers (e.g., Petri dishes lined with moist filter paper).

  • Introduce a set number of test insects (e.g., 10-20 third-instar larvae of S. littoralis) into each container.[5]

  • Each concentration and the control should be replicated at least three times.

4. Data Collection and Analysis:

  • Record insect mortality at specified intervals (e.g., 24, 48, and 72 hours). Moribund larvae (incapable of coordinated movement) are considered dead.[5]

  • Correct for control mortality using Abbott's formula if necessary.

  • Calculate the LC50 values and their 95% confidence limits using probit analysis.[5]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for and quantify the activity of AChE inhibitors.[7][8]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • DTNB (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.

  • Substrate: 14 mM acetylthiocholine (B1193921) iodide (ATCI) in deionized water. Prepare fresh daily.

  • Enzyme Solution: Acetylcholinesterase (e.g., from Electrophorus electricus) diluted in the assay buffer to a suitable concentration.

  • Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions.

2. Assay Procedure (96-well plate format):

  • To each well of a 96-well microplate, add:

    • 140 µL Assay Buffer

    • 10 µL of the test compound solution (or solvent for control)

    • 10 µL of DTNB solution

    • 10 µL of AChE solution

  • Incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[7][8]

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (100% activity).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

Electrophysiological Recording of nAChR Activity (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of ion currents through nAChRs in response to agonist application, providing insights into the modulatory effects of test compounds.

1. Cell Preparation:

  • Isolate and culture neurons from a suitable model organism (e.g., insect ganglia or a cell line expressing the nAChR of interest).

  • Place the coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with an external saline solution.

2. Recording Setup:

  • Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution that mimics the intracellular ionic composition. The pipette resistance should typically be between 4-8 MΩ.[10]

  • Use a micromanipulator to bring the pipette into contact with the membrane of a target neuron and form a high-resistance seal (gigaohm seal).

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of the resulting currents.[10]

3. Drug Application and Data Acquisition:

  • Apply an nAChR agonist (e.g., acetylcholine or nicotine) to the cell via the perfusion system to elicit a baseline current response.

  • Co-apply or pre-apply the this compound derivative at various concentrations to determine its effect on the agonist-induced current.

  • Record the currents using a patch-clamp amplifier and digitize the data for analysis.

4. Data Analysis:

  • Measure the peak amplitude of the inward currents in response to the agonist in the absence and presence of the test compound.

  • Construct dose-response curves to determine the EC50 for agonists or the IC50 for antagonists.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of this compound derivatives.

G cluster_0 Insecticidal Activity Bioassay Workflow prep Prepare Test Solutions (this compound Derivatives) treat Leaf Treatment (Dip in Solution) prep->treat expose Insect Exposure (e.g., Spodoptera littoralis) treat->expose collect Data Collection (Mortality Assessment) expose->collect analyze Data Analysis (Probit Analysis -> LC50) collect->analyze

Caption: Workflow for determining the insecticidal activity (LC50) of this compound derivatives.

G cluster_1 Dual Neurotoxic Mechanism of this compound Derivatives cluster_AChE AChE Inhibition cluster_nAChR nAChR Modulation This compound This compound Derivatives AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Modulates Hydrolysis ACh Hydrolysis AChE_effect ACh Accumulation -> Continuous Nerve Stimulation AChE->AChE_effect ACh Acetylcholine (ACh) ACh->AChE Substrate IonChannel Ion Channel Opening/ Closing nAChR->IonChannel NerveSignal Altered Nerve Signal Transmission IonChannel->NerveSignal nAChR_effect Overstimulation or Blockade of Nerve Signals NerveSignal->nAChR_effect Paralysis Paralysis & Death AChE_effect->Paralysis nAChR_effect->Paralysis

Caption: The dual neurotoxic mechanism of action of this compound derivatives.

G cluster_2 AChE Inhibition Assay (Ellman's Method) Workflow reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) incubation Pre-incubation (AChE + Inhibitor) reagents->incubation reaction Initiate Reaction (Add Substrate ATCI) incubation->reaction measurement Spectrophotometric Measurement (412 nm) reaction->measurement analysis Data Analysis (Calculate % Inhibition -> IC50) measurement->analysis

Caption: Workflow for determining the AChE inhibitory activity (IC50) of this compound derivatives.

References

A Comparative Guide to Replicating the Anti-inflammatory Effects of Tuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals aiming to replicate and build upon published findings regarding the anti-inflammatory properties of Tuberostemonine. It includes a comparative analysis of its efficacy, detailed experimental protocols, and a focus on the key signaling pathways involved in its mechanism of action.

Comparative Efficacy of this compound and its Derivatives

This compound and its related alkaloids, isolated from the roots of Stemona tuberosa, have demonstrated significant anti-inflammatory activity in various preclinical models. The following table summarizes the quantitative data from key studies, comparing the effects of different this compound compounds on inflammatory markers.

CompoundModel SystemInflammatory StimulusMeasured ParameterKey FindingsReference
This compound N C57BL/6 MiceCigarette SmokePro-inflammatory cytokines and chemokines in bronchoalveolar lavage fluid (BALF)Significantly inhibited the secretion of pro-inflammatory mediators and decreased alveoli size.[1][2]Jung et al., 2016
Neothis compound RAW264.7 MacrophagesRANKLOsteoclastogenesisInhibited RANKL-mediated osteoclastogenesis by blocking the TRAF6 and NF-κB signaling pathways.[3]Lee et al., 2018
Various Alkaloids from S. tuberosa RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionSeveral alkaloids, including compounds 3, 4, 6, 7, 13, 14, and 28, showed moderate to significant inhibitory effects on NO production.[4][5]Xu et al., 2022
This compound MiceNot specifiedAirway epithelial thickening and chemokine productionIntraperitoneal injection improved airway epithelial thickening and inhibited chemokine production in lung tissue.[2]Jung et al., 2016a

Detailed Experimental Protocols

To ensure reproducibility, the following are detailed protocols for key in vitro and in vivo experiments commonly used to assess the anti-inflammatory effects of this compound.

This protocol is designed to evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators in a well-established macrophage cell line.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Seed the cells in appropriate plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.[6]

2. Treatment:

  • Pre-treat the cells with various concentrations of this compound (or its derivatives) for 1-2 hours.[6]

  • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours for cytokine and NO measurements, shorter times for signaling protein phosphorylation).[6][7]

3. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.[8]

  • Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits.[6]

  • Western Blot Analysis: Prepare cell lysates to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., p65, IκBα, p38, JNK, ERK).[6]

This protocol describes an in vivo model to assess the efficacy of this compound in a disease-relevant context.

1. Animal Model:

  • Use C57BL/6 mice for the study.

  • Induce lung inflammation by whole-body exposure to mainstream cigarette smoke for a specified period (e.g., 4 weeks).[1][2] Alternatively, LPS can be administered intraperitoneally to induce systemic inflammation.[9][10][11]

2. This compound Administration:

  • Administer this compound N (e.g., at 1, 5, and 10 mg/kg body weight) via intraperitoneal injection before each cigarette smoke exposure.[1][2]

3. Assessment of Inflammation:

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts to quantify inflammatory cell infiltration (neutrophils, macrophages, lymphocytes).[2]

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines and chemokines in the BALF using ELISA.[1][2]

  • Histological Analysis: Perfuse the lungs, fix them in formalin, and embed in paraffin. Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and changes in alveolar size.[1][2]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways. The following diagrams illustrate the experimental workflow and the primary signaling cascades involved.

G cluster_0 In Vitro Workflow A RAW 264.7 Cell Culture B Pre-treatment with this compound A->B C LPS Stimulation (1 µg/mL) B->C D Measurement of Inflammatory Markers C->D E Nitric Oxide (Griess Assay) D->E NO F Cytokines (ELISA) D->F TNF-α, IL-6, IL-1β G Signaling Proteins (Western Blot) D->G p-p65, p-IκBα, etc. G cluster_1 This compound's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription This compound This compound This compound->TRAF6 inhibits This compound->IKK inhibits

References

A Guide to the Structural Validation of Tuberostemonine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in natural product chemistry and drug development are keenly aware of the complexities involved in elucidating the intricate structures of Tuberostemonine analogs. These alkaloids, derived from the Stemonaceae family of plants, exhibit a wide array of biological activities, making their precise structural determination crucial for further investigation and therapeutic application.[1][2] This guide provides a comparative overview of the key experimental data and methodologies used to validate the structural revisions of several this compound analogs, offering a valuable resource for scientists in the field.

Recent studies have highlighted instances where the initially proposed structures of certain this compound analogs were later found to be incorrect. These revisions were necessitated by rigorous spectroscopic and crystallographic analyses, underscoring the importance of comprehensive structural validation. This guide will focus on the cases of Tuberostemonol P, Tuberostemonol R, and this compound O, detailing the evidence that led to their structural reassignment.[3][4]

Comparative Analysis of Spectroscopic Data

The structural revision of this compound analogs heavily relies on the meticulous interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The tables below summarize the key quantitative data that were instrumental in revising the structures of Tuberostemonol P and R.

Table 1: Key ¹H NMR Chemical Shift (δ) Data (in ppm) for the Structural Revision of Tuberostemonol P.

ProtonOriginally Proposed StructureRevised Structure (5a)Key Observation
H-93.253.85Significant downfield shift in the revised structure, indicating a different electronic environment.
H-101.852.15Altered chemical shift suggesting a change in the neighboring functional groups or stereochemistry.
H-114.204.50Downfield shift consistent with the revised stereochemical assignment.

Table 2: Key ¹³C NMR Chemical Shift (δ) Data (in ppm) for the Structural Revision of Tuberostemonol R.

CarbonOriginally Proposed StructureRevised Structure (7a - Croomine)Key Observation
C-965.268.9The ¹H and ¹³C NMR data for the revised structure were found to be identical to those of the known alkaloid, croomine.[3]
C-1035.834.2Minor shift, but contributed to the overall spectral match with croomine.
C-1178.175.4Significant shift supporting the revised stereochemistry and overall structure.

In the case of this compound O, its structural misassignment was recognized upon the isolation of a new alkaloid, this compound P, whose structure was unambiguously assigned as the one originally proposed for this compound O.[4] A re-examination of the spectroscopic data, in conjunction with NMR calculations, led to the revised structure for this compound O.[4]

Experimental Protocols for Structural Validation

The validation of these structural revisions hinged on precise and well-executed experimental protocols. Below are the detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A standard protocol involves dissolving 5-10 mg of the purified alkaloid in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). The choice of solvent is critical and should be selected to avoid signal overlap with the compound of interest. For certain applications, a capillary insert containing a deuterated solvent can be used for shimming when the sample is not dissolved in a deuterated solvent.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a 90-degree pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Spectra are acquired at 100 or 125 MHz. Proton decoupling is used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary to encompass all carbon signals.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

2. X-ray Crystallography

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a concentrated solution of the pure alkaloid.

  • Data Collection: A single crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 298 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain the final, unambiguous three-dimensional structure of the molecule. This technique was instrumental in confirming the structural reassignments of dehydrocroomine B and dehydrocroomine.[4]

Workflow for Structural Revision

The process of revising the structure of a natural product follows a logical progression of experimental investigation and data analysis. The diagram below illustrates a typical workflow for the structural revision of this compound analogs.

G cluster_0 Initial Investigation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Hypothesis cluster_3 Validation cluster_4 Conclusion A Isolation of New Analog or Discrepancy in Reported Data B 1D NMR ('H, 'C) A->B C 2D NMR (COSY, HSQC, HMBC, NOESY) B->C D High-Resolution Mass Spectrometry (HRMS) C->D E Comparison with Known Compounds D->E F Proposal of Revised Structure E->F G X-ray Crystallography F->G Definitive Proof H Chemical Synthesis F->H Confirmation I NMR Calculations F->I Supportive Evidence J Confirmation of Revised Structure G->J H->J I->J

Caption: Workflow for the structural revision of this compound analogs.

This guide provides a framework for understanding the critical steps and data required to validate the structures of complex natural products like this compound analogs. By adhering to rigorous experimental protocols and employing a multi-faceted analytical approach, researchers can ensure the accuracy of their structural assignments, paving the way for further exploration of the therapeutic potential of these fascinating molecules.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Tuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Tuberostemonine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and compliance.

This compound is a natural alkaloid with known biological activities. The primary hazard identified is acute oral toxicity, meaning it is harmful if swallowed.[1] Therefore, stringent adherence to safety protocols is necessary to minimize exposure risk.

Hazard Identification and Quantitative Data

The following table summarizes the available toxicity data for this compound. It is crucial to handle this compound with the understanding that it is classified as acutely toxic.

Identifier Value Species Route Reference
GHS ClassificationAcute toxicity, oral (Category 4)-Oral[1][2]
Hazard StatementH302: Harmful if swallowed--[1][2]
TDLO100 mg/kgGuinea pigOral[1]

Note: No established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been found for this compound.[1] In the absence of such data, a conservative approach to minimize all routes of exposure is required.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound, particularly in its powdered form, to prevent inhalation, ingestion, and skin contact.

Hand Protection
  • Glove Type: Due to the lack of specific glove permeation data for this compound, it is recommended to use double gloves. Nitrile gloves are a suitable choice for the inner layer due to their chemical resistance and ability to show punctures.[3] A second pair of nitrile or other chemical-resistant gloves should be worn over the first.

  • Glove Usage: Change gloves frequently, at least every two hours, and immediately if they become contaminated. Never reuse disposable gloves.[4] Inspect gloves for any tears or punctures before use.

Eye and Face Protection
  • Primary Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Secondary Protection: When there is a risk of splashing or aerosol generation, a face shield must be worn in addition to safety goggles.

Body Protection
  • Lab Coat: A buttoned, long-sleeved lab coat is mandatory.

  • Gown: For procedures with a higher risk of contamination, such as weighing or preparing concentrated solutions, a disposable, low-permeability gown should be worn over the lab coat.

Respiratory Protection
  • For Powdered Form: When handling this compound powder outside of a certified chemical fume hood or other containment device, a NIOSH-approved N95 or higher particulate respirator is required to prevent inhalation.

  • General Use: For handling solutions where aerosolization is not a risk, respiratory protection may not be necessary if work is conducted within a fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure to this compound.

Preparation and Weighing
  • Designated Area: All work with this compound, especially in its solid form, must be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure.

  • Decontamination: Before and after handling, decontaminate the work surface.

  • Weighing: Use a tared weigh boat or paper to handle the solid. Do not weigh directly on the balance pan. Handle with care to avoid creating dust.

Solution Preparation
  • Solvent Addition: When preparing solutions, slowly add the solvent to the solid this compound to prevent splashing.

  • Container: Prepare solutions in a container that can be securely capped.

Experimental Use
  • Containment: All experimental procedures involving this compound should be performed within a chemical fume hood.

  • Labeling: Clearly label all containers with the compound name and associated hazards.

Post-Handling
  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield, goggles, inner gloves, and finally, the respirator if worn.

Disposal Plan

This compound and all materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Waste Segregation
  • Solid Waste:

    • Place all solid this compound waste, including contaminated weigh boats, paper towels, and disposable PPE (gloves, gowns), into a dedicated, clearly labeled hazardous waste container with a secure lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof hazardous waste container for chemical waste. Ensure the container is compatible with the solvents used.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing chemical waste.

Labeling and Storage
  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory, away from incompatible materials.

Final Disposal
  • Licensed Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures

Spill Management
  • Evacuate: Immediately evacuate the affected area and alert others.

  • Isolate: Restrict access to the spill area.

  • Report: Report the spill to your laboratory supervisor and the institutional EHS office.

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE.

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust, then use an appropriate absorbent material.

    • For liquid spills, use a chemical spill kit to absorb the material.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution and dispose of all cleanup materials as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1]

Workflow for Safe Handling of this compound

Tuberostemonine_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_post Post-Handling A Don PPE (Double Gloves, Gown, Goggles, Face Shield, Respirator for Powder) B Prepare Designated Area (Fume Hood) A->B Spill Spill or Exposure A->Spill C Weigh this compound Powder B->C B->Spill D Prepare Solution C->D C->Spill E Conduct Experiment in Fume Hood D->E D->Spill F Segregate Waste (Solid, Liquid, Sharps) E->F J Decontaminate Work Area E->J E->Spill G Label Hazardous Waste Containers F->G F->Spill H Store in Designated Waste Area G->H G->Spill I Arrange for Licensed Disposal H->I H->Spill I->Spill K Doff PPE Correctly J->K J->Spill L Wash Hands Thoroughly K->L K->Spill L->Spill Emergency Follow Emergency Procedures Spill->Emergency

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.